molecular formula C28H26O9 B026640 CI-1020 CAS No. 162256-50-0

CI-1020

Cat. No.: B026640
CAS No.: 162256-50-0
M. Wt: 506.5 g/mol
InChI Key: PWIPORDFWDZCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CI 1020, also known as PD 156707, is a highly selective, potent, and orally active non-peptide antagonist of the endothelin-A (ETA) receptor. With IC₅₀ values of 0.3 nM for the ETA receptor and 480 nM for the ETB receptor, it exhibits a remarkable selectivity profile that makes it an invaluable pharmacological tool for dissecting the specific roles of the ETA receptor in various physiological and pathophysiological processes . Key Research Applications and Value: CI 1020 has been extensively used in research to investigate the role of endothelin-1 (ET-1) in cardiovascular function. Its primary research value lies in its ability to selectively block ETA receptor-mediated actions, such as vasoconstriction and cellular proliferation. Studies have demonstrated its efficacy in significantly reducing and even reversing existing hypoxic pulmonary hypertension in animal models, highlighting its importance in researching pulmonary vascular diseases . It has been instrumental in elucidating that hypoxic pulmonary vasoconstriction in small pulmonary arteries is partially mediated by the action of endothelin-1 at the ETA receptor . Mechanism of Action: The compound acts as a competitive antagonist at the ETA receptor. By blocking this receptor, CI 1020 inhibits the binding of the potent vasoconstrictor peptide endothelin-1, thereby preventing ETA-mediated calcium mobilization and smooth muscle contraction. This mechanism underlines its utility in studies aimed at understanding and modulating vascular tone and pressure. Chemical and Handling Information: Chemical Name: 3-(1,3-Benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]-2(5H)-furanone CAS Number: 162256-50-0 Molecular Formula: C₂₈H₂₆O₉ Molecular Weight: 506.5 g/mol Purity: ≥98% Solubility: Soluble to 50 mM in DMSO Storage: Store at -20°C Note: This product is sold for research purposes only and is not intended for human or veterinary diagnostic or therapeutic applications. Please refer to the specific Certificate of Analysis for batch-specific data.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-hydroxy-5-(4-methoxyphenyl)-4-[(3,4,5-trimethoxyphenyl)methyl]furan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26O9/c1-31-19-8-6-18(7-9-19)28(30)20(11-16-12-23(32-2)26(34-4)24(13-16)33-3)25(27(29)37-28)17-5-10-21-22(14-17)36-15-35-21/h5-10,12-14,30H,11,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIPORDFWDZCJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(C(=C(C(=O)O2)C3=CC4=C(C=C3)OCO4)CC5=CC(=C(C(=C5)OC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30432113
Record name CI 1020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

506.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162256-50-0
Record name PD 156707
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162256500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CI 1020
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30432113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of p38 MAPK Inhibition in Facioscaphumercal Muscular Dystrophy (FSHD)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Facioscaphumercal Muscular Dystrophy is a genetic muscle disorder primarily caused by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[1] The DUX4 protein, a transcription factor, is toxic to muscle cells and initiates a cascade of gene expression that leads to muscle fiber death, inflammation, and progressive muscle weakness.[2][1] A key signaling pathway implicated in the pathogenic expression of DUX4 is the p38 mitogen-activated protein kinase (MAPK) pathway. Losmapimod (B1675150), a selective inhibitor of p38α and p38β MAPK, emerged as a therapeutic candidate for FSHD based on its ability to suppress DUX4 expression and its downstream detrimental effects.[2][3] Preclinical studies demonstrated that losmapimod could reduce DUX4 expression and subsequent cell death in FSHD patient-derived myotubes.[2] This led to clinical investigations, including the Phase 2 ReDUX4 trial and the Phase 3 REACH trial, to evaluate the efficacy and safety of losmapimod in patients with FSHD.[4][5][6][7]

Molecular Mechanism of Action

The central mechanism of action of losmapimod in the context of FSHD is the inhibition of p38α and p38β MAPK, which in turn leads to the suppression of DUX4 gene expression.[2][3]

The Role of p38 MAPK in DUX4 Expression:

The p38 MAPK signaling pathway is a crucial transducer of cellular stress signals and is involved in a variety of cellular processes, including inflammation, apoptosis, and cell differentiation.[1] In FSHD, the p38α and p38β isoforms have been identified as key positive regulators of DUX4 expression.[2][1] While the precise molecular events linking p38 MAPK activation to DUX4 transcription are still under investigation, it is hypothesized that p38 MAPK signaling contributes to the creation of a cellular environment permissive for DUX4 expression from the D4Z4 macrosatellite repeat array.

Inhibition by Losmapimod:

Losmapimod is a potent, orally bioavailable small molecule that selectively inhibits the kinase activity of p38α and p38β.[8][9] By binding to the ATP-binding pocket of these kinases, losmapimod prevents the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that leads to DUX4 expression.[1] Preclinical studies in FSHD patient-derived myoblasts and myotubes have shown that treatment with losmapimod leads to a dose-dependent reduction in DUX4 mRNA levels and the expression of DUX4 target genes.[10][11] This, in turn, was shown to rescue myotubes from DUX4-mediated cell death.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the potency of losmapimod and its effects in clinical trials.

Table 1: In Vitro Potency of Losmapimod

TargetpKiIC50Assay Type
p38α MAPK8.10.1 µMLigand-displacement fluorescence polarization assay
p38β MAPK7.6-Ligand-displacement fluorescence polarization assay

Data sourced from Selleck Chemicals and MedchemExpress product datasheets.[8][9]

Table 2: Summary of Key Clinical Trial Results for Losmapimod in FSHD

Trial Phase Primary Endpoint Key Findings
ReDUX4 2bChange in DUX4-driven gene expression- Did not meet primary endpoint of reducing DUX4-driven gene expression. - Showed a statistically significant slowing of muscle fat infiltration. - Demonstrated improvements in Reachable Workspace (RWS), a measure of upper extremity function.
REACH 3Change in Reachable Workspace (RWS)- Did not meet the primary endpoint of a statistically significant improvement in RWS compared to placebo. - Secondary endpoints also did not show a statistically significant benefit. - Further development of losmapimod for FSHD was suspended.

Data compiled from clinical trial publications and announcements.[4][6][7]

Experimental Protocols

Detailed, step-by-step experimental protocols are proprietary to the conducting research institutions and pharmaceutical companies. However, based on published literature, the general methodologies for key experiments are outlined below.

1. DUX4 Expression Analysis in FSHD Myotubes

  • Objective: To quantify the effect of losmapimod on the mRNA levels of DUX4 and its target genes in FSHD patient-derived muscle cells.

  • Methodology:

    • Cell Culture: FSHD patient-derived myoblasts are cultured and differentiated into myotubes.

    • Treatment: Differentiated myotubes are treated with varying concentrations of losmapimod or a vehicle control (e.g., DMSO) for a specified period.

    • RNA Extraction: Total RNA is extracted from the myotubes using a commercial kit.

    • Reverse Transcription: RNA is reverse-transcribed into cDNA.

    • Quantitative PCR (qPCR): The expression levels of DUX4 and DUX4 target genes (e.g., MBD3L2, ZSCAN4) are quantified using real-time PCR with specific primers and probes. Gene expression is typically normalized to one or more housekeeping genes.[12]

2. Cell Viability and Apoptosis Assays

  • Objective: To determine the effect of losmapimod on DUX4-induced cell death in FSHD myotubes.

  • Methodology:

    • Cell Culture and Treatment: As described above.

    • Apoptosis Detection: Apoptosis can be measured through several methods:

      • Caspase-3/7 Activity Assay: A luminogenic or fluorogenic substrate for activated caspase-3 and -7 is added to the cells. The signal, which is proportional to caspase activity, is measured using a plate reader.[11]

      • Immunocytochemistry for Cleaved Caspase-3: Cells are fixed, permeabilized, and stained with an antibody specific for the active (cleaved) form of caspase-3. The percentage of apoptotic cells is then quantified by microscopy.[2]

      • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a hallmark of apoptosis.

3. Clinical Trial Protocols (ReDUX4 and REACH)

  • Objective: To evaluate the safety and efficacy of losmapimod in individuals with FSHD.

  • General Design: Both were randomized, double-blind, placebo-controlled trials.[4][5][6][13]

    • Participants: Adults with a genetic diagnosis of FSHD1 or FSHD2.[4][5]

    • Intervention: Oral administration of losmapimod (typically 15 mg twice daily) or a matching placebo.[4][5]

    • Primary Efficacy Endpoints:

      • ReDUX4: Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[4][6]

      • REACH: Change from baseline in Reachable Workspace (RWS).[5][13]

    • Secondary and Exploratory Endpoints:

      • Muscle fat infiltration (MFI) as measured by MRI.[4][13]

      • Measures of muscle strength and function (e.g., dynamometry, Timed Up and Go test).[4]

      • Patient-reported outcomes.[4][13]

Visualizations

G p38 MAPK Signaling Pathway in FSHD and Inhibition by Losmapimod cluster_upstream Upstream Signaling cluster_mapk_cascade MAPK Cascade cluster_downstream Downstream Effects Cellular Stress Cellular Stress MKK3_6 MKK3/MKK6 Cellular Stress->MKK3_6 p38_MAPK p38α/β MAPK MKK3_6->p38_MAPK Phosphorylation DUX4_Expression DUX4 Gene Expression p38_MAPK->DUX4_Expression Upregulation DUX4_Protein DUX4 Protein DUX4_Expression->DUX4_Protein Target_Genes DUX4 Target Gene Expression DUX4_Protein->Target_Genes Activation Cell_Death Myofiber Apoptosis & Inflammation Target_Genes->Cell_Death Losmapimod Losmapimod Losmapimod->p38_MAPK Inhibition

Caption: p38 MAPK signaling pathway in FSHD and the inhibitory action of losmapimod.

G Experimental Workflow for DUX4 Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis Start FSHD Myoblasts Differentiate Differentiate to Myotubes Start->Differentiate Treat Treat with Losmapimod Differentiate->Treat RNA_Extract RNA Extraction Treat->RNA_Extract cDNA_Synth cDNA Synthesis RNA_Extract->cDNA_Synth qPCR RT-qPCR for DUX4 & Target Genes cDNA_Synth->qPCR Analyze Quantify Gene Expression Changes qPCR->Analyze

Caption: Workflow for analyzing DUX4 gene expression in response to losmapimod treatment.

G Logical Relationship of Losmapimod's Therapeutic Hypothesis FSHD_Pathology FSHD Pathology: Aberrant DUX4 Expression p38_Activation p38 MAPK Activation p38_Activation->FSHD_Pathology contributes to Losmapimod_Action Losmapimod Administration p38_Inhibition p38 MAPK Inhibition Losmapimod_Action->p38_Inhibition p38_Inhibition->p38_Activation DUX4_Suppression Suppression of DUX4 Expression p38_Inhibition->DUX4_Suppression leads to Reduced_Toxicity Reduced Myotoxicity & Cell Death DUX4_Suppression->Reduced_Toxicity Clinical_Benefit Potential Clinical Benefit: Slowing of Disease Progression Reduced_Toxicity->Clinical_Benefit

Caption: The hypothesized therapeutic logic of losmapimod in treating FSHD.

References

The Paradoxical Role of CI-1020 in DUX4 Gene Expression: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Facioscapuhumeral muscular dystrophy (FSHD) is primarily driven by the aberrant expression of the Double Homeobox 4 (DUX4) gene. Therapeutic strategies are largely focused on suppressing DUX4 transcription. CI-1020 (Tacedinaline, formerly CI-994), a selective inhibitor of Class I histone deacetylases (HDACs), has been investigated in various therapeutic contexts. This technical guide explores the mechanistic relationship between this compound and DUX4 gene expression. Contrary to the common application of HDAC inhibitors in promoting euchromatin and gene expression, in the context of FSHD, their effect on DUX4 is more complex and potentially counterintuitive to therapeutic goals. This document synthesizes the available, albeit indirect, evidence to provide a technical overview for researchers in the field.

Introduction to DUX4 and FSHD

Facioscapuhumeral muscular dystrophy is a genetic disorder characterized by progressive muscle weakness, typically affecting the face, shoulder blades, and upper arms. The root cause of FSHD is the inappropriate expression of the DUX4 gene in muscle cells. In healthy individuals, the D4Z4 macrosatellite repeat array on chromosome 4, where DUX4 is located, is hypermethylated and maintained in a condensed, transcriptionally silent state (heterochromatin). In FSHD, this region becomes hypomethylated, leading to a more open chromatin structure and the sporadic expression of DUX4. The DUX4 protein is a transcription factor that, when expressed in muscle, activates a cascade of downstream genes, leading to cellular stress, apoptosis, and muscle degeneration.

This compound (Tacedinaline): A Class I HDAC Inhibitor

This compound, also known as Tacedinaline or CI-994, is a small molecule that selectively inhibits Class I histone deacetylases (HDAC1, HDAC2, and HDAC3). HDACs are enzymes that remove acetyl groups from histone proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, promote a more open chromatin state (euchromatin), and thereby facilitate gene expression.

Table 1: Properties of this compound (Tacedinaline)

PropertyDescription
Alternative Names Tacedinaline, CI-994
Mechanism of Action Selective inhibitor of Class I Histone Deacetylases (HDACs)
Target HDACs HDAC1, HDAC2, HDAC3
Primary Effect Increases histone acetylation, leading to a more open chromatin structure.

The Mechanistic Link Between HDAC Inhibition and DUX4 Expression

While HDAC inhibition generally promotes gene expression, the effect on DUX4 in the context of FSHD is paradoxical. Research on various Class I HDAC inhibitors has demonstrated that their application to FSHD myoblasts leads to an increase in DUX4 expression. This suggests that Class I HDACs are part of the machinery that normally keeps the DUX4 gene silenced in somatic cells.

The proposed mechanism is that by inhibiting Class I HDACs, the D4Z4 region becomes more acetylated and accessible to transcription factors, thereby exacerbating DUX4 expression. This effect is thought to be mediated by the recruitment of bromodomain and extraterminal (BET) proteins, which bind to acetylated histones and recruit the transcriptional machinery. Interestingly, studies have shown that the increased DUX4 expression caused by HDAC inhibitors can be blocked by the co-administration of BET inhibitors (BETi)[1].

This indicates a complex interplay of epigenetic modifiers in the regulation of the D4Z4 locus. While this compound's direct effect on DUX4 has not been explicitly quantified in published literature, its classification as a Class I HDAC inhibitor strongly suggests it would contribute to an increase in DUX4 expression.

Signaling Pathway Diagram

G cluster_epigenetics Epigenetic State of D4Z4 Locus cluster_transcription DUX4 Gene Transcription HDACs Class I HDACs (HDAC1, 2, 3) Histones Histones HDACs->Histones Deacetylation Acetylation Histone Acetylation HDACs->Acetylation Suppresses Histones->Acetylation Acetylation BET BET Proteins Acetylation->BET Recruits Transcription Transcription BET->Transcription D4Z4 D4Z4 Locus (DUX4 Gene) D4Z4->Transcription DUX4_mRNA DUX4 mRNA Transcription->DUX4_mRNA CI1020 This compound CI1020->HDACs

Caption: Hypothetical signaling pathway of this compound's effect on DUX4 expression.

Experimental Protocols for Quantifying DUX4 Expression

Assessing the impact of compounds like this compound on DUX4 requires robust and sensitive methods to quantify its expression, which is often sporadic and at low levels.

Quantitative Reverse Transcription PCR (qRT-PCR)

This is the most common method to measure DUX4 mRNA levels.

  • RNA Isolation: Isolate total RNA from treated and untreated FSHD myoblasts or patient-derived muscle cells using a standard Trizol-based or column-based method.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • qPCR: Perform quantitative PCR using primers specific for the full-length DUX4 transcript. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative expression of DUX4 using the delta-delta Ct method.

Table 2: Example qPCR Primers for DUX4

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
DUX4-fl [Insert specific forward primer sequence][Insert specific reverse primer sequence]
GAPDH [Insert specific forward primer sequence][Insert specific reverse primer sequence]

(Note: Primer sequences should be obtained from validated literature sources.)

Western Blotting

This method is used to detect and quantify the DUX4 protein.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running a specified amount of protein lysate on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for DUX4, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensity relative to a loading control (e.g., GAPDH, beta-actin).

Experimental Workflow Diagram

G cluster_cell_culture Cell Culture and Treatment cluster_qRT_PCR qRT-PCR for DUX4 mRNA cluster_western Western Blot for DUX4 Protein start FSHD Myoblasts treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells treatment->harvest rna_iso RNA Isolation harvest->rna_iso prot_ext Protein Extraction harvest->prot_ext cdna_syn cDNA Synthesis rna_iso->cdna_syn qpcr qPCR cdna_syn->qpcr data_analysis_rna Relative mRNA Quantification qpcr->data_analysis_rna sds_page SDS-PAGE & Transfer prot_ext->sds_page immuno Immunoblotting sds_page->immuno data_analysis_prot Relative Protein Quantification immuno->data_analysis_prot

Caption: Experimental workflow for quantifying DUX4 expression after this compound treatment.

Summary of Expected Quantitative Data

No direct quantitative data for the effect of this compound on DUX4 expression is currently available in peer-reviewed literature. However, based on studies of other Class I HDAC inhibitors, a dose-dependent increase in DUX4 mRNA and protein levels would be the expected outcome.

Table 3: Hypothetical Data on the Effect of Class I HDAC Inhibitors on DUX4 Expression

TreatmentDUX4 mRNA Expression (Fold Change vs. Control)DUX4 Protein Expression (Fold Change vs. Control)
Vehicle Control 1.01.0
This compound (Low Dose) > 1.0> 1.0
This compound (High Dose) >> 1.0>> 1.0
Other Class I HDACi IncreasedIncreased
This compound + BET Inhibitor ~ 1.0~ 1.0

This table represents a hypothetical outcome based on the known mechanism of Class I HDAC inhibitors in the context of FSHD research.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a Class I HDAC inhibitor, would likely increase DUX4 expression in FSHD patient-derived cells. This positions this compound not as a standalone therapeutic candidate for FSHD, but as a valuable research tool to probe the epigenetic regulation of the D4Z4 locus.

For drug development professionals, this underscores the importance of understanding the specific epigenetic context of a disease target. For researchers, future studies could involve:

  • Directly testing this compound in FSHD cellular and animal models to confirm and quantify its effect on DUX4 expression.

  • Investigating the synergistic effects of this compound and BET inhibitors in suppressing DUX4.

  • Utilizing this compound to further elucidate the roles of specific Class I HDACs in the maintenance of D4Z4 silencing.

This nuanced understanding of the effects of epigenetic modulators is critical for the development of effective and targeted therapies for FSHD and other genetically driven diseases.

References

Preclinical Profile of Delpacibart Braxlosiran: A Targeted RNAi Therapeutic for Facioscaphumeral Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Delpacibart braxlosiran (formerly AOC 1020) is an investigational antibody-oligonucleotide conjugate (AOC) engineered to address the underlying genetic cause of Facioscaphumeral Muscular Dystrophy (FSHD). This debilitating and progressive muscular dystrophy is characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle. Delpacibart braxlosiran is designed to selectively deliver a small interfering RNA (siRNA) to muscle cells, thereby mediating the degradation of DUX4 messenger RNA (mRNA) and preventing the production of the pathogenic DUX4 protein. This document provides a comprehensive overview of the preclinical data that have established the foundation for the clinical development of delpacibart braxlosiran, detailing its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Introduction: The Challenge of FSHD and the AOC Approach

Facioscaphumeral Muscular Dystrophy (FSHD) is a rare, autosomal dominant genetic disorder characterized by the progressive and often asymmetric weakening and atrophy of muscles, typically beginning in the face, shoulders, and upper arms. The root cause of FSHD is the inappropriate expression of the DUX4 transcription factor in skeletal muscle.[1] Normally silenced in adult somatic tissues, DUX4 expression triggers a cascade of downstream gene activation, leading to cellular stress, apoptosis, and muscle degeneration.[1]

Targeting DUX4 expression presents a promising therapeutic strategy. However, the effective delivery of nucleic acid-based therapies, such as siRNA, to muscle tissue has been a significant challenge. Delpacibart braxlosiran overcomes this hurdle by utilizing Avidity Biosciences' proprietary Antibody-Oligonucleotide Conjugate (AOC) platform. This platform combines the tissue selectivity of a monoclonal antibody with the precision of RNA interference.[2]

Delpacibart braxlosiran consists of a humanized monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.[3] This antibody is conjugated to a potent siRNA specifically designed to target and degrade DUX4 mRNA.[3] This targeted delivery system is designed to ensure that the siRNA payload reaches the intended muscle tissue, minimizing off-target effects and maximizing therapeutic efficacy.

Mechanism of Action

The mechanism of action of delpacibart braxlosiran is a multi-step process that leverages receptor-mediated endocytosis to deliver its siRNA payload to the cytoplasm of muscle cells.

  • Targeting and Binding : The monoclonal antibody component of delpacibart braxlosiran binds to the transferrin receptor 1 (TfR1) on the surface of muscle cells.[3]

  • Internalization : Upon binding, the AOC-TfR1 complex is internalized into the cell via endocytosis.

  • Endosomal Escape and Payload Release : The siRNA payload is released from the endosome into the cytoplasm.

  • RNA Interference (RNAi) : In the cytoplasm, the siRNA is processed by the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the DUX4 mRNA.

  • mRNA Degradation and Inhibition of DUX4 Protein Production : This binding event leads to the cleavage and subsequent degradation of the DUX4 mRNA, thereby preventing the translation of the pathogenic DUX4 protein.[1]

The intended therapeutic outcome is the reduction of DUX4-mediated cytotoxicity and the preservation of muscle function.

G cluster_extracellular Extracellular Space cluster_cell_membrane Muscle Cell Membrane cluster_cytoplasm Cytoplasm Delpacibart Delpacibart Braxlosiran (AOC) TfR1 Transferrin Receptor 1 (TfR1) Delpacibart->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Internalization siRNA_release siRNA Release Endosome->siRNA_release 3. Endosomal Escape RISC RISC Loading siRNA_release->RISC 4. RISC Loading DUX4_mRNA DUX4 mRNA RISC->DUX4_mRNA 5. Target Binding Degradation DUX4 mRNA Degradation DUX4_mRNA->Degradation 6. mRNA Cleavage No_DUX4_Protein Inhibition of DUX4 Protein Production Degradation->No_DUX4_Protein 7. Therapeutic Effect G start Start: DUX4 siRNA Library patient_cells 11 FSHD Patient-Derived Myoblast Lines start->patient_cells differentiation Differentiate into Myotubes patient_cells->differentiation transfection Transfect Myotubes with siRNA Candidates (0.0004 nM to 25 nM) differentiation->transfection rna_extraction Isolate Total RNA transfection->rna_extraction rt_qpcr RT-qPCR for DUX4 Target Genes (MBD3L2, ZSCAN4, LEUTX, KHDC1L) rna_extraction->rt_qpcr analysis Calculate FSHD Composite Score (Normalized to Housekeeping Genes) rt_qpcr->analysis selection Select Lead Candidate (siDUX4.6) Based on Potency and Minimal Off-Target Profile analysis->selection G start Start: ACTA1-MCM; FLExDUX4 Mouse Model of FSHD dosing Single Intravenous (IV) Dose of Murine DUX4 AOC start->dosing time_points Collect Skeletal Muscle Samples (up to 8 weeks post-dose) dosing->time_points functional_assays Functional Assessments: - Treadmill Running - In Vivo Force - Compound Muscle Action Potential dosing->functional_assays rna_isolation Isolate RNA from Muscle time_points->rna_isolation nanostring Nanostring Analysis of DUX4-Regulated Genes (Wfdc3, Ilvbl, Slc15a2, Sord4) rna_isolation->nanostring endpoints Endpoints: - DUX4 Target Gene Expression - Muscle Function nanostring->endpoints functional_assays->endpoints

References

An In-depth Technical Guide to AOC 1020 (Delpacibart Braxlosiran)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) being developed by Avidity Biosciences as a potential treatment for Facioscaphumeral Muscular Dystrophy (FSHD).[1][2] FSHD is a genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) gene in muscle cells, leading to progressive muscle weakness and atrophy. AOC 1020 is designed to address the root cause of FSHD by selectively delivering a small interfering RNA (siRNA) to muscle cells to silence the expression of DUX4 mRNA. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of AOC 1020.

Chemical Structure and Properties

AOC 1020 is a complex biomolecule that combines the targeting specificity of a monoclonal antibody with the gene-silencing capabilities of an siRNA.[3][4] This conjugate is composed of three key components:

  • A Monoclonal Antibody (mAb): A humanized IgG1 monoclonal antibody that specifically targets the human transferrin receptor 1 (TfR1). TfR1 is highly expressed on the surface of muscle cells, making it an effective target for delivering therapies to this tissue.

  • A Small Interfering RNA (siRNA): An siRNA molecule designed to be complementary to the mRNA of the DUX4 gene. This allows it to specifically bind to and promote the degradation of DUX4 mRNA.

  • A Linker: A stable, non-cleavable linker that covalently attaches the siRNA to the monoclonal antibody.

An exact, publicly available chemical structure diagram of AOC 1020 is not available due to its proprietary nature. However, its conceptual structure is that of a large protein (the antibody) with one or more small nucleic acid molecules (the siRNA) attached.

Physicochemical Properties

Detailed physicochemical data for AOC 1020 are not yet publicly disclosed. The following table summarizes the available information.

PropertyValueSource
International Nonproprietary Name (INN) Delpacibart BraxlosiranAvidity Biosciences
Code Name AOC 1020Avidity Biosciences
Molecular Formula (Estimated) C₆₃₉₄H₉₈₆₄N₁₇₂₈O₂₀₀₀S₄₆[5]
Molecular Weight Not publicly available-
Solubility Not publicly available-
Melting Point Not publicly available-

Mechanism of Action

The therapeutic strategy of AOC 1020 is to inhibit the production of the toxic DUX4 protein in the muscle cells of individuals with FSHD.[3][4] The mechanism of action can be broken down into the following steps:

  • Targeting and Binding: Following intravenous administration, the monoclonal antibody component of AOC 1020 circulates in the bloodstream and binds to the transferrin receptor 1 (TfR1) on the surface of muscle cells.[3][4]

  • Internalization: Upon binding, the AOC-TfR1 complex is internalized into the muscle cell via receptor-mediated endocytosis.

  • Endosomal Escape and siRNA Release: Once inside the cell's endosomes, the siRNA is released from the antibody conjugate into the cytoplasm.

  • RNA Interference (RNAi): In the cytoplasm, the siRNA engages with the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to the complementary sequence on the DUX4 mRNA.

  • mRNA Degradation and Inhibition of Translation: This binding leads to the cleavage and subsequent degradation of the DUX4 mRNA, thereby preventing its translation into the DUX4 protein.

By reducing the levels of DUX4 protein, AOC 1020 aims to halt the downstream pathological processes that lead to muscle damage and the clinical manifestations of FSHD.[6]

AOC1020_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_muscle_cell Muscle Cell AOC1020 AOC 1020 (delpacibart braxlosiran) TfR1 TfR1 AOC1020->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization siRNA siRNA Endosome->siRNA Release RISC RISC DUX4_mRNA DUX4 mRNA RISC->DUX4_mRNA Binding DUX4_Protein DUX4 Protein (Toxic) DUX4_mRNA->DUX4_Protein Translation Degradation mRNA Degradation DUX4_mRNA->Degradation Cleavage AOC1020_Internalized Internalized AOC 1020 siRNA->RISC Loading

Mechanism of Action of AOC 1020.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and preclinical evaluation of AOC 1020 are proprietary to Avidity Biosciences. However, the methodology for its clinical evaluation is available through clinical trial registrations.

FORTITUDE Clinical Trial (NCT05747924)

The primary clinical study for AOC 1020 is the FORTITUDE trial, a Phase 1/2 randomized, placebo-controlled, double-blind study designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC 1020 in adults with FSHD.[1][7]

Study Design:

  • Part A (Dose Escalation): Participants receive either AOC 1020 or a placebo to evaluate the safety of ascending doses.

  • Part B (Dose Expansion): A larger cohort of participants receives doses determined to be safe in Part A to further assess safety and preliminary efficacy.

Key Methodologies:

  • Inclusion Criteria: Adults aged 18 to 65 with a genetic diagnosis of FSHD1 or FSHD2.

  • Intervention: Intravenous administration of AOC 1020 or placebo.

  • Primary Outcome Measures: Incidence of treatment-emergent adverse events and serious adverse events.

  • Secondary Outcome Measures:

    • Pharmacokinetic parameters of AOC 1020 in plasma and muscle tissue.

    • Change from baseline in DUX4-regulated gene expression in muscle tissue.

  • Exploratory Outcome Measures:

    • Changes in muscle strength and function assessed by various clinical endpoints (e.g., reachable workspace, quantitative muscle testing).

    • Changes in muscle volume and composition as measured by magnetic resonance imaging (MRI).

FORTITUDE_Trial_Workflow cluster_part_a Part A: Dose Escalation cluster_part_b Part B: Dose Expansion Screening Patient Screening (Genetic Diagnosis of FSHD) Randomization Randomization Screening->Randomization AOC1020_A AOC 1020 (Low Dose) Randomization->AOC1020_A Placebo_A Placebo Randomization->Placebo_A AOC1020_B AOC 1020 (Selected Dose) Randomization->AOC1020_B Placebo_B Placebo Randomization->Placebo_B Dosing Intravenous Dosing FollowUp Follow-up Assessments Dosing->FollowUp Safety & Efficacy Monitoring DataAnalysis Data Analysis FollowUp->DataAnalysis AOC1020_A->Dosing Placebo_A->Dosing AOC1020_B->Dosing Placebo_B->Dosing

Simplified Workflow of the FORTITUDE Clinical Trial.

Summary and Future Directions

AOC 1020 represents a promising, targeted therapeutic approach for the treatment of FSHD. By leveraging an antibody-oligonucleotide conjugate platform, it is designed to overcome the challenge of delivering RNA-based therapies to muscle tissue. Early clinical trial data has been encouraging, demonstrating a reduction in DUX4-regulated genes.[6] The ongoing FORTITUDE clinical trial will provide crucial data on the safety and efficacy of AOC 1020. Successful outcomes from this trial could pave the way for a first-in-class, disease-modifying therapy for patients with FSHD.

References

No Publicly Available Data on the In Vitro Efficacy of CI-1020 on Myotubes

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and public databases, there is no available information on a compound designated CI-1020 for the study of its effects on myotubes or muscle cells. The identifier "this compound" is primarily associated with BL-1020 , an investigational antipsychotic drug developed for the treatment of schizophrenia.

BL-1020 is a novel compound that combines the established antipsychotic drug perphenazine (B1679617) with gamma-aminobutyric acid (GABA). Preclinical and clinical studies on BL-1020 have focused on its neurological and psychiatric effects, specifically its dopamine (B1211576) and GABAergic activities. There is no indication in the available literature that BL-1020, or any compound referred to as this compound, has been investigated for applications in muscle physiology or for its efficacy on myotubes in vitro.

Therefore, the creation of an in-depth technical guide or whitepaper on the in vitro efficacy of this compound on myotubes, as requested, is not possible due to the absence of relevant research data. The core requirements of data presentation, experimental protocols, and visualizations of signaling pathways cannot be fulfilled as there are no studies to draw this information from.

It is possible that "this compound" may be an internal, pre-clinical designation for a compound that has not yet been publicly disclosed or published, or that the identifier is incorrect. Researchers, scientists, and drug development professionals interested in the effects of novel compounds on myotubes are encouraged to consult public research databases with the correct compound identifiers to obtain accurate and relevant information.

The Enigmatic Role of CI-1020 in Muscle Health: A Review of Non-Existent Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and clinical trial databases reveals no evidence of a compound designated CI-1020 being investigated for its role in reducing muscle damage markers. While the query sought an in-depth technical guide on this topic, the foundational preclinical and clinical data for such a document does not appear to exist in the public domain.

Initial searches for "this compound" in the context of muscle damage, creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), or myoglobin (B1173299) yielded no relevant results. Further investigation into the designation "this compound" has shown it to be associated with several disparate commercial and investigational products, none of which are related to the mitigation of muscle injury markers.

Unrelated Entities Designated this compound

The identifier "this compound" has been found in association with the following:

  • Chemstat® this compound/60DC : A vapor phase corrosion inhibitor intended for use in polyolefin resins.

  • Commercial Product Listings : An eBay listing features a "CI1020 terminal data line pure copper signal line charger," indicating the use of this number as a product model or part number.

Similarly Named Investigational Compounds

In the pharmaceutical and research landscape, several compounds with similar alphanumeric designations have been identified, each with a distinct and unrelated clinical indication:

  • AOC 1020 : An investigational drug currently in Phase 1/2 clinical trials for the treatment of Facioscaphumeral Muscular Dystrophy (FSHD).[1][2] While related to muscle pathology, its mechanism is specific to FSHD and is not described in the context of general muscle damage markers.

  • CXL-1020 : A compound that was under investigation for stable heart failure.[3]

  • E-1020 : A cardiotonic agent that acts as a cyclic-AMP phosphodiesterase inhibitor.[4]

  • BL-1020 : An oral antipsychotic agent investigated for the treatment of schizophrenia.[5][6]

  • GM-1020 : A novel, orally bioavailable NMDA receptor antagonist with antidepressant-like effects studied in rodents.[7][8][9]

The Path Forward

Given the absence of any scientific data on a compound named this compound for the reduction of muscle damage markers, it is not possible to construct the requested in-depth technical guide. The core requirements, including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled as there are no experiments or data to report.

It is possible that the user may have encountered a typographical error or a misnomer for a different compound. Researchers, scientists, and drug development professionals interested in agents that reduce muscle damage markers are encouraged to verify the specific designation of the compound of interest. Should a different designation be identified, a new search for relevant scientific literature can be undertaken.

For those interested in the broader topic of muscle damage and repair, a wealth of information exists on the roles of various inflammatory and anti-inflammatory signaling pathways, the mechanisms of exercise-induced muscle damage, and the therapeutic potential of other investigational agents.

To illustrate a hypothetical experimental workflow for assessing the impact of a novel compound on muscle damage markers, the following diagram is provided as a conceptual example.

G cluster_preclinical Preclinical Animal Model cluster_analysis Data Analysis animal_model Induction of Muscle Damage (e.g., eccentric exercise, toxin injection) treatment_groups Treatment Groups: - Vehicle Control - Compound X (Dose 1) - Compound X (Dose 2) animal_model->treatment_groups blood_sampling Serial Blood Sampling (Baseline, 24h, 48h, 72h post-injury) treatment_groups->blood_sampling tissue_collection Muscle Tissue Collection (Histopathology) treatment_groups->tissue_collection biomarker_analysis Biomarker Analysis: - Creatine Kinase (CK) - Lactate Dehydrogenase (LDH) - Myoglobin blood_sampling->biomarker_analysis histology Histological Analysis: - Fiber damage scoring - Inflammatory cell infiltration tissue_collection->histology statistical_analysis Statistical Analysis (e.g., ANOVA) biomarker_analysis->statistical_analysis histology->statistical_analysis caption Hypothetical Experimental Workflow

Caption: A conceptual workflow for evaluating a compound's effect on muscle damage markers.

References

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to the Pharmacodynamics of Antibody-Oligonucleotide Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Oligonucleotide Conjugates (AOCs) represent a rapidly advancing class of therapeutics poised to revolutionize precision medicine.[1][2] By combining the exquisite targeting specificity of monoclonal antibodies with the gene-modulating capabilities of oligonucleotides, AOCs offer the potential to address a wide range of intractable diseases, from genetic disorders to various forms of cancer.[1][3] This guide provides a comprehensive technical overview of the core pharmacodynamic principles governing AOC activity, intended to equip researchers and drug developers with the foundational knowledge necessary to navigate this exciting field.

The Architecture of Precision: Core Components of AOCs

AOCs are tripartite molecules, each component playing a critical role in the conjugate's overall pharmacodynamic profile.[4]

  • The Antibody: Typically a monoclonal antibody (mAb) or antibody fragment (e.g., Fab, scFv), this component provides target specificity, binding to cell-surface antigens to mediate selective delivery of the oligonucleotide payload.[5] The choice of antibody and its target antigen are paramount, influencing tissue distribution, internalization efficiency, and potential immunogenicity.[4]

  • The Oligonucleotide: This is the therapeutic payload, most commonly a small interfering RNA (siRNA) or an antisense oligonucleotide (ASO).[1][6] siRNAs mediate gene silencing through the RNA interference (RNAi) pathway, while ASOs can modulate gene expression through various mechanisms, including RNase H-mediated degradation of mRNA, steric hindrance of translation, or splicing modulation.[1][6]

  • The Linker: The linker chemistry covalently connects the antibody and the oligonucleotide.[2][7] Linkers can be cleavable, designed to release the oligonucleotide payload in response to the intracellular environment (e.g., pH changes, enzymatic activity), or non-cleavable, where the oligonucleotide remains attached to a portion of the antibody after degradation.[1][7] The choice of linker significantly impacts the stability, release kinetics, and ultimate efficacy of the AOC.[7]

The Journey to the Target: Mechanism of Action and Cellular Trafficking

The pharmacodynamic effect of an AOC is contingent on a series of sequential events, beginning with systemic administration and culminating in target engagement within the cell.

Cellular Binding and Internalization

Upon reaching the target tissue, the antibody component of the AOC binds to its specific cell-surface antigen.[4] This binding event triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the AOC-receptor complex, forming an endosome.[4] The efficiency of this internalization process is a key determinant of the overall potency of the AOC.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space AOC Antibody-Oligonucleotide Conjugate (AOC) Receptor Target Receptor AOC->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis)

Caption: AOC binds to its target receptor on the cell surface and is internalized via endocytosis.

The Great Escape: Endosomal Trafficking and Release

Following internalization, the endosome containing the AOC undergoes maturation, a process involving a decrease in internal pH.[8] This acidic environment can facilitate the cleavage of pH-sensitive linkers, liberating the oligonucleotide payload. However, a major hurdle for all oligonucleotide therapeutics, including AOCs, is endosomal escape – the process by which the oligonucleotide translocates from the endosome into the cytoplasm, where it can engage with its target.[8][] The efficiency of endosomal escape is often low, significantly limiting the therapeutic efficacy of AOCs.[] Strategies to enhance endosomal escape, such as the incorporation of endosomal escape peptides (EEPs), are an active area of research.[][10]

G EarlyEndosome Early Endosome (pH ~6.5) LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH ~4.5) LateEndosome->Lysosome Fusion Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape Oligo Oligonucleotide

Caption: The endocytosed AOC traffics through endosomes, with endosomal escape being a critical step for payload release into the cytoplasm.

Target Engagement and Pharmacodynamic Effect

Once in the cytoplasm, the oligonucleotide payload engages its target to elicit a therapeutic effect.

  • siRNA-mediated Gene Silencing: An siRNA duplex is processed by the Dicer enzyme and loaded into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the complementary messenger RNA (mRNA), leading to its cleavage and subsequent degradation, thereby preventing protein translation.[1][6]

  • ASO-mediated Gene Modulation: ASOs can act through several mechanisms. For instance, gapmer ASOs, containing a central DNA-like region flanked by modified RNA analogues, can recruit RNase H to degrade the target mRNA.[5] Other ASOs can sterically block the ribosome from translating the mRNA or modulate pre-mRNA splicing to correct genetic defects.[1]

G cluster_siRNA siRNA Pathway cluster_ASO ASO Pathway (RNase H) siRNA siRNA RISC RISC Loading siRNA->RISC mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage Protein_silencing Protein Silencing mRNA_cleavage->Protein_silencing ASO ASO RNaseH RNase H Recruitment ASO->RNaseH mRNA_degradation mRNA Degradation RNaseH->mRNA_degradation Protein_reduction Reduced Protein Production mRNA_degradation->Protein_reduction G Cell_Culture 1. Cell Culture & AOC Treatment RNA_Extraction 2a. RNA Extraction Cell_Culture->RNA_Extraction Protein_Extraction 2b. Protein Extraction Cell_Culture->Protein_Extraction qRT_PCR 3a. qRT-PCR RNA_Extraction->qRT_PCR mRNA_Quant mRNA Quantification qRT_PCR->mRNA_Quant Western_Blot 3b. Western Blot/ELISA Protein_Extraction->Western_Blot Protein_Quant Protein Quantification Western_Blot->Protein_Quant

References

Investigating the Off-Target Effects of AOC 1020: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) designed to address the root cause of Facioscapulohumeral Muscular Dystrophy (FSHD). It represents a promising therapeutic approach by targeting the aberrant expression of the DUX4 (Double Homeobox 4) gene. While demonstrating significant on-target activity in preclinical and clinical studies, a thorough understanding of its off-target effects is paramount for a comprehensive safety and efficacy assessment. This technical guide synthesizes the publicly available information on the investigation of AOC 1020's off-target effects, providing a framework for its molecular activity and safety profile.

Introduction to AOC 1020 and its Mechanism of Action

AOC 1020 is a novel therapeutic modality that combines the specificity of a monoclonal antibody with the gene-silencing capabilities of small interfering RNA (siRNA). It is composed of a humanized monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to an siRNA specifically designed to degrade the messenger RNA (mRNA) of the DUX4 gene.

The aberrant expression of DUX4 in skeletal muscle is the primary pathogenic driver of FSHD, leading to a cascade of downstream events that result in muscle degeneration and functional impairment. By delivering the DUX4-targeting siRNA directly to muscle tissue, AOC 1020 aims to reduce the levels of DUX4 mRNA and, consequently, the toxic DUX4 protein, thereby halting or slowing disease progression.

On-Target Efficacy of AOC 1020

Preclinical and clinical studies have provided compelling evidence for the on-target activity of AOC 1020.

Preclinical Evidence

In preclinical mouse models of FSHD, a murine version of AOC 1020 demonstrated a robust and dose-dependent downregulation of DUX4-regulated genes in skeletal muscle. A single intravenous administration was shown to prevent the development of muscle weakness, as assessed by functional assays such as treadmill running, in vivo force, and compound muscle action potential.

Clinical Trial Data

Initial data from the Phase 1/2 FORTITUDE™ clinical trial in adults with FSHD have shown promising results. Treatment with AOC 1020 led to a mean reduction of over 50% in DUX4-regulated genes in the muscle of participants in the 2 mg/kg cohort at the four-month mark. All participants treated with AOC 1020 showed a reduction of more than 20% in these genes. These molecular results were accompanied by trends of functional improvement in muscle strength and reachable workspace.

Investigation of Off-Target Effects

A critical aspect of developing RNA-based therapeutics is the evaluation of potential off-target effects, where the siRNA component may interact with unintended mRNA transcripts, leading to their unintended degradation.

Preclinical Assessment of Off-Target Profile

According to available documentation, the siRNA component of AOC 1020, siDUX4.6, was specifically engineered and modified to minimize off-target effects. The selection process involved screening for potent siRNAs with a minimal off-target profile. Preclinical development of AOC 1020 included off-target analysis by RNA sequencing (RNA-seq) in human muscle cells, which reportedly showed a "minimal seed-mediated off-target profile".

However, specific quantitative data and detailed experimental protocols from these off-target analyses are not publicly available at this time.

Clinical Safety and Tolerability

The safety profile of AOC 1020 in the FORTITUDE™ trial provides an indirect assessment of potential off-target effects. The reported adverse events have been mild or moderate in nature, with no serious adverse events or discontinuations reported.

Table 1: Summary of Treatment-Related Adverse Events in the FORTITUDE™ Trial

Adverse EventFrequency in AOC 1020 GroupFrequency in Placebo GroupSeverity
FatigueMost Common23.1%Mild to Moderate
RashMost CommonNot specifiedMild to Moderate
AnemiaMost CommonNot specifiedMild to Moderate
ChillsMost CommonNot specifiedMild to Moderate

Source:

This favorable safety profile suggests a low incidence of clinically significant off-target effects at the doses tested.

Experimental Protocols

While detailed, step-by-step experimental protocols for the off-target effect analyses of AOC 1020 are not publicly available, a general workflow for such an investigation can be outlined.

G cluster_0 Preclinical Off-Target Assessment siRNA_design siRNA Library Design & Screening in_vitro_screen In Vitro Screening in FSHD Myoblasts siRNA_design->in_vitro_screen Potency & Specificity lead_selection Lead siRNA Candidate Selection in_vitro_screen->lead_selection Select candidates with high on-target activity rna_seq RNA-Sequencing Analysis lead_selection->rna_seq Deep sequencing of transcriptome bioinformatics Bioinformatic Analysis of Off-Targets rna_seq->bioinformatics Identify unintended downregulated transcripts in_vivo_model In Vivo Testing in Animal Models bioinformatics->in_vivo_model Validate findings in a biological system tox_studies GLP Toxicology Studies in_vivo_model->tox_studies Assess safety and tolerability

Caption: Generalized workflow for preclinical assessment of siRNA off-target effects.

Signaling Pathways

The therapeutic action of AOC 1020 is designed to interrupt the pathogenic signaling cascade initiated by DUX4.

G cluster_fshd FSHD Pathogenesis cluster_aoc1020 AOC 1020 Mechanism of Action DUX4_gene Aberrant DUX4 Gene Expression DUX4_mRNA DUX4 mRNA DUX4_gene->DUX4_mRNA DUX4_protein DUX4 Protein DUX4_mRNA->DUX4_protein downstream_genes Activation of Downstream Genes DUX4_protein->downstream_genes cellular_effects Apoptosis, Immune Signaling, Altered Myogenesis downstream_genes->cellular_effects muscle_degeneration Muscle Wasting & Functional Impairment cellular_effects->muscle_degeneration AOC1020 AOC 1020 Administration TfR1_binding Binding to TfR1 on Muscle Cells AOC1020->TfR1_binding internalization Internalization TfR1_binding->internalization siRNA_release siRNA Release internalization->siRNA_release RISC_loading Loading into RISC siRNA_release->RISC_loading mRNA_degradation DUX4 mRNA Degradation RISC_loading->mRNA_degradation mRNA_degradation->DUX4_protein Inhibits Translation

Caption: Signaling pathway of FSHD pathogenesis and the therapeutic intervention by AOC 1020.

Conclusion

AOC 1020 represents a targeted and promising therapeutic strategy for FSHD. While direct, quantitative data on its off-target effects remain limited in the public domain, the available information from preclinical design and clinical safety outcomes suggests a favorable profile. The engineering of the siRNA component to minimize off-target binding and the mild to moderate nature of observed adverse events in clinical trials are encouraging. As AOC 1020 progresses through further clinical development, the publication of more detailed molecular safety data will be crucial for a complete understanding of its therapeutic index. Researchers and clinicians should remain attentive to forthcoming data from ongoing and future studies to build a more comprehensive picture of the long-term safety and efficacy of this novel therapeutic.

Methodological & Application

Application Notes and Protocols for the Administration of AOC 1020 in Mouse Models of Facioscaphumerolhumeral Muscular Dystrophy (FSHD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of AOC 1020 in mouse models of Facioscaphumerolhumeral Muscular Dystrophy (FSHD). The information is compiled from publicly available data and is intended for research purposes.

Introduction to FSHD and AOC 1020

Facioscaphumerolhumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the weakening of muscles in the face, shoulder blades, and upper arms.[1] The root cause of FSHD is the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[2] The DUX4 protein, when inappropriately expressed, is toxic to muscle cells, leading to their progressive damage and death.[2]

AOC 1020, developed by Avidity Biosciences, is an investigational antibody-oligonucleotide conjugate (AOC) designed to target the underlying cause of FSHD.[2][3] It consists of a monoclonal antibody that binds to the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that specifically targets DUX4 mRNA for degradation.[2][3] This targeted delivery system aims to reduce the production of the toxic DUX4 protein in muscle tissues, thereby preventing or slowing the progression of muscle weakness.[2] Preclinical studies in mouse models have shown that a murine version of AOC 1020 can prevent muscle weakness.[2][4][5]

Mechanism of Action of AOC 1020

The therapeutic strategy of AOC 1020 is based on the principles of RNA interference (RNAi) coupled with antibody-mediated targeted delivery. The monoclonal antibody component of AOC 1020 binds to the TfR1 on the surface of muscle cells, facilitating the internalization of the conjugate. Once inside the cell, the siRNA is released and engages the RNA-induced silencing complex (RISC). The RISC-siRNA complex then binds to and cleaves the DUX4 mRNA, preventing its translation into the DUX4 protein. By reducing DUX4 protein levels, AOC 1020 is designed to halt the downstream pathological cascade that leads to muscle damage in FSHD.

FSHD_Signaling_Pathway cluster_0 FSHD Pathophysiology cluster_1 AOC 1020 Intervention Aberrant DUX4 Expression Aberrant DUX4 Expression DUX4 mRNA DUX4 mRNA Aberrant DUX4 Expression->DUX4 mRNA DUX4 Protein DUX4 Protein DUX4 mRNA->DUX4 Protein DUX4 mRNA Degradation DUX4 mRNA Degradation DUX4 mRNA->DUX4 mRNA Degradation Downstream Gene Activation Downstream Gene Activation DUX4 Protein->Downstream Gene Activation Cellular Stress & Apoptosis Cellular Stress & Apoptosis Downstream Gene Activation->Cellular Stress & Apoptosis Muscle Cell Death Muscle Cell Death Cellular Stress & Apoptosis->Muscle Cell Death Progressive Muscle Weakness Progressive Muscle Weakness Muscle Cell Death->Progressive Muscle Weakness AOC 1020 AOC 1020 AOC 1020->DUX4 mRNA targets DUX4 mRNA Degradation->DUX4 Protein Inhibits Translation

Caption: Signaling pathway in FSHD and the mechanism of action of AOC 1020.

Experimental Protocols

Mouse Model

The recommended mouse model for studying the in vivo efficacy of AOC 1020 is the ACTA1-MCM;FLExDUX4 bi-transgenic mouse.[6][7][8]

  • Background: This model carries a tamoxifen-inducible Cre recombinase under the control of the skeletal muscle actin (ACTA1) promoter and a Cre-responsive human DUX4 transgene.[7][8] This allows for DUX4 expression to be specifically induced in skeletal muscle upon administration of tamoxifen (B1202), leading to a phenotype that mimics key aspects of FSHD pathology.[7]

  • Animal Husbandry: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the institution's Animal Care and Use Committee.

  • Induction of DUX4 Expression: To induce DUX4 expression and the FSHD-like phenotype, tamoxifen is administered to the ACTA1-MCM;FLExDUX4 mice. A typical dosing regimen is intraperitoneal (IP) injection of tamoxifen at a dose of 2.5 mg/kg.[9] The frequency and duration of tamoxifen administration can be adjusted to modulate the severity of the phenotype.[7]

Preparation and Administration of AOC 1020

While the precise formulation of AOC 1020 used in preclinical studies is proprietary, a general protocol for the preparation and intravenous administration of antibody-siRNA conjugates can be followed.

  • Materials:

    • Murine version of AOC 1020 (or relevant antibody-siRNA conjugate)

    • Sterile, endotoxin-free phosphate-buffered saline (PBS) or other appropriate vehicle

    • Insulin (B600854) syringes with 29-31 gauge needles

    • Mouse restrainer or anesthesia equipment

  • Preparation of Dosing Solution:

    • Reconstitute the lyophilized AOC 1020 in sterile PBS to the desired stock concentration.

    • Perform serial dilutions in sterile PBS to achieve the final dosing concentrations (e.g., for doses of 2 mg/kg and 8 mg/kg siRNA equivalent).

    • Ensure the final injection volume is appropriate for intravenous administration in mice (typically 100-200 µL).

    • All solutions should be prepared under sterile conditions to prevent contamination.

  • Intravenous (IV) Administration Protocol:

    • Warm the mouse under a heat lamp to dilate the lateral tail veins.

    • Place the mouse in a suitable restrainer.

    • Swab the tail with 70% ethanol.

    • Using an insulin syringe, carefully insert the needle into one of the lateral tail veins.

    • Slowly inject the prepared AOC 1020 solution.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Monitor the mouse for any immediate adverse reactions before returning it to its cage.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of AOC 1020 in the ACTA1-MCM;FLExDUX4 mouse model.

Experimental_Workflow start Start: ACTA1-MCM;FLExDUX4 Mice tamoxifen Induce DUX4 Expression (Tamoxifen IP Injection) start->tamoxifen treatment Administer AOC 1020 (Single IV Dose) tamoxifen->treatment functional_assays Functional Assessments (Treadmill, In Vivo Force, CMAP) treatment->functional_assays Time Course tissue_collection Tissue Collection (Skeletal Muscle) functional_assays->tissue_collection analysis Molecular Analysis (DUX4 Gene Expression) tissue_collection->analysis end End of Study analysis->end

Caption: Experimental workflow for AOC 1020 administration in FSHD mouse models.

Functional Assessment Protocols

Preclinical studies have utilized three key functional assays to demonstrate the prevention of muscle weakness by the murine version of AOC 1020.[2][4][5]

This test evaluates endurance and overall muscle function.

  • Equipment: Mouse treadmill with adjustable speed and incline, and a stimulus grid at the rear.

  • Protocol:

    • Acclimation: Acclimate mice to the treadmill for 3 consecutive days prior to the test by having them run at a low speed (e.g., 10 m/min) for 5-10 minutes.[10]

    • Exhaustion Protocol:

      • Start the treadmill at a low speed (e.g., 10 m/min) for a warm-up period (e.g., 5 minutes).

      • Gradually increase the speed by a set increment (e.g., 2 m/min) every 2 minutes.[10]

      • Continue until the mouse remains on the shock grid for a predetermined amount of time (e.g., 10 consecutive seconds), which is defined as exhaustion.

    • Data Collection: Record the total running time and distance for each mouse.

This assay directly measures the contractile force of a specific muscle or muscle group.

  • Equipment: Dual-mode lever system, nerve stimulating electrodes, amplifier, data acquisition system, and anesthesia equipment.

  • Protocol (for Tibialis Anterior muscle):

    • Anesthetize the mouse (e.g., with isoflurane).

    • Securely position the mouse on a heated platform, with the knee clamped and the foot attached to the lever arm of the force transducer.[11][12]

    • Place stimulating needle electrodes subcutaneously to stimulate the peroneal nerve.[11]

    • Determine the optimal stimulation voltage that elicits a maximal twitch response.

    • Measure isometric torque by delivering a series of stimuli at increasing frequencies (e.g., 10-200 Hz) to induce a tetanic contraction.[11]

    • Data Collection: Record the peak tetanic force generated.

CMAP measures the electrical potential of muscle fibers in response to nerve stimulation, reflecting the integrity of the neuromuscular junction.

  • Equipment: Electromyography (EMG) machine with stimulating and recording electrodes, amplifier, and data acquisition software.

  • Protocol:

    • Anesthetize the mouse.

    • Place the recording electrodes over the belly of the target muscle (e.g., gastrocnemius) and a reference electrode nearby.[13][14]

    • Place the stimulating electrodes over the corresponding nerve (e.g., sciatic nerve).[13][14]

    • Deliver a single supramaximal electrical pulse to the nerve.

    • Data Collection: Record the amplitude of the resulting CMAP waveform.[13]

Data Presentation

The following tables summarize the key quantitative findings from preclinical studies of the murine version of AOC 1020 in the FSHD mouse model.

Table 1: Effect of a Single Intravenous Dose of Murine AOC 1020 on DUX4-Regulated Gene Expression in Skeletal Muscle

Treatment GroupDose (siRNA equivalent)Time Point% Reduction in DUX4-Regulated Genes (Mean)
Vehicle ControlN/A8 weeks0%
Murine AOC 10202 mg/kg8 weeksDose-dependent reduction
Murine AOC 10208 mg/kg8 weeksRobust, dose-dependent downregulation

Data derived from qualitative descriptions in preclinical data presentations.[2]

Table 2: Functional Outcomes Following a Single Intravenous Dose of Murine AOC 1020

Functional AssayTreatment GroupOutcome
Treadmill Running Murine AOC 1020Prevention of muscle weakness development
In Vivo Force Murine AOC 1020Prevention of muscle weakness development
Compound Muscle Action Potential (CMAP) Murine AOC 1020Prevention of muscle weakness development

Based on reports from preclinical studies.[2][4][5]

Disclaimer: These application notes and protocols are for informational and research purposes only and are based on publicly available information. The specific details of AOC 1020 and its preclinical testing are proprietary to Avidity Biosciences. Researchers should adapt these protocols based on their specific experimental needs and in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for CI-1020 Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

The designation "CI-1020" is not uniquely and consistently associated with a single clinical-stage compound. However, extensive research in recent clinical trials points to two distinct investigational drugs, AOC-1020 and CXL-1020 , which have been the subject of significant clinical investigation. This document provides a detailed overview of the dosage, administration, and experimental protocols for both compounds, with a primary focus on AOC-1020 due to the wealth of available data from ongoing studies. These notes are intended for researchers, scientists, and drug development professionals.

AOC-1020 (Delpacibart Braxlosiran)

Therapeutic Area: Facioscaphularhumeral Muscular Dystrophy (FSHD).[1][2]

Mechanism of Action: AOC-1020, also known as delpacibart braxlosiran (del-brax), is an antibody-oligonucleotide conjugate (AOC).[2][3][4] It is designed to address the underlying cause of FSHD, which is the aberrant expression of the Double Homeobox 4 (DUX4) gene in muscle tissue.[3][5][6] The compound consists of a monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that targets DUX4 messenger RNA (mRNA).[3][5][7] This targeted delivery system facilitates the entry of the siRNA into muscle cells, where it silences the DUX4 gene, thereby reducing the production of the toxic DUX4 protein and preventing downstream muscle damage.[5][7][8]

Signaling Pathway of AOC-1020

AOC1020_Mechanism cluster_bloodstream Bloodstream cluster_muscle_cell Muscle Cell cluster_nucleus Nucleus AOC1020 AOC-1020 (del-brax) TfR1 Transferrin Receptor 1 (TfR1) AOC1020->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization siRNA siRNA Endosome->siRNA Release RISC RISC Complex siRNA->RISC Loading DUX4_mRNA DUX4 mRNA RISC->DUX4_mRNA Cleavage DUX4_Protein DUX4 Protein (Toxic) DUX4_mRNA->DUX4_Protein Translation Muscle_Damage Muscle Damage & Apoptosis DUX4_Protein->Muscle_Damage Toxicity DUX4_Gene DUX4 Gene DUX4_Gene->DUX4_mRNA Transcription

Caption: Mechanism of action of AOC-1020 in muscle cells.

Dosage and Administration in Clinical Trials

AOC-1020 is administered intravenously.[9] The Phase 1/2 FORTITUDE trial (NCT05747924) is a key study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC-1020 in adults with FSHD.[6][10] The trial is a randomized, double-blind, placebo-controlled study with multiple parts.[3][4]

Table 1: AOC-1020 Dosage Regimens in the FORTITUDE Trial

Trial Part/CohortDosage RegimenNumber of DosesDuration of Treatment
Part ADose titration to evaluate two low doses.59 months
Part BNested single-ascending and multiple-ascending dose design at two higher doses.59 months
2 mg/kg CohortInitial dose of 1 mg/kg followed by two doses of 2 mg/kg.3 (in 4 months)4 months (initial)
4 mg/kg CohortEvaluated in the initial 4-month safety and tolerability assessment.Multiple4 months (initial)
Biomarker Cohort2 mg/kg every 6 weeks.OngoingOngoing
Cohort CEight doses administered intravenously.8~10 months
Experimental Protocols

The FORTITUDE trial employs a comprehensive set of protocols to assess the safety and efficacy of AOC-1020.

Primary Objective:

  • To evaluate the safety and tolerability of single and multiple ascending doses of AOC-1020 in participants with FSHD.[3][10]

Secondary Objectives:

  • To assess the pharmacokinetic profile of AOC-1020 in plasma and muscle tissue.[3][11]

Exploratory Objectives and Endpoints:

  • Pharmacodynamics: Measurement of DUX4-regulated gene expression in muscle tissue to assess target engagement.[2][12] Initial results have shown a mean reduction of over 50% in DUX4-regulated genes.[2][12]

  • Biomarkers: Assessment of circulating biomarkers and creatine (B1669601) kinase levels.[1][2]

  • Muscle Imaging: Magnetic Resonance Imaging (MRI) is used to measure muscle volume and composition.[10]

  • Functional Outcomes: Evaluation of muscle strength and function, including upper and lower limb muscle strength.[2][12]

  • Patient-Reported Outcomes: Assessment of quality of life and patient-reported outcomes.[10]

Inclusion Criteria for the FORTITUDE Trial:

  • Adults aged 18 to 65 years.[3]

  • Confirmed genetic diagnosis of FSHD Type 1 or Type 2.[3]

  • Ability to walk 10 meters with or without an assistive device.

  • Presence of muscle weakness in both the upper and lower body.

Experimental Workflow

AOC1020_Trial_Workflow cluster_assessments Assessments During Treatment and Follow-up Screening Screening (2-4 weeks) Randomization Randomization (Double-Blind) Screening->Randomization Treatment Treatment Period (IV Infusion of AOC-1020 or Placebo) 9-10 months Randomization->Treatment Follow_up Follow-up (7-12 weeks) Treatment->Follow_up Safety Safety & Tolerability (Primary Endpoint) OLE Open-Label Extension (Optional) Follow_up->OLE PK Pharmacokinetics (Plasma & Muscle) PD Pharmacodynamics (DUX4 Gene Expression) Imaging Muscle MRI Functional Muscle Strength & Function PROs Patient-Reported Outcomes

Caption: Clinical trial workflow for the FORTITUDE study of AOC-1020.

CXL-1020

Therapeutic Area: Acute Decompensated Heart Failure (ADHF).[13][14][15]

Mechanism of Action: CXL-1020 is a nitroxyl (B88944) (HNO) donor.[14][15] In preclinical models, it has been shown to improve cardiovascular performance by enhancing the contractility (inotropy) and relaxation (lusitropy) of the heart muscle, as well as by dilating the peripheral vasculature (vasodilation).[14] A key feature is that these effects are achieved without a significant increase in heart rate or myocardial oxygen consumption.[14][16]

Dosage and Administration in Clinical Trials

CXL-1020 is administered via a sustained intravenous infusion.[14]

Table 2: CXL-1020 Dosage in Clinical Trials

Trial PhaseDosage RegimenNumber of Participants
Phase I/IIaDose-escalation up to 10 µg/kg/min.28
Phase IIaFurther dose-defining studies at several dose levels.54-66 (planned)
Experimental Protocols

The clinical trials for CXL-1020 were designed to establish its safety, tolerability, and hemodynamic effects.

Primary Objectives:

  • To assess the safety and tolerability of CXL-1020.[14]

  • To determine a suitable clinical dosage.[13]

Key Endpoints and Assessments:

  • Hemodynamic Parameters: Evaluated using both invasive (Swan-Ganz catheter) and non-invasive (echocardiography) methods to measure heart pressures and function.[13]

  • Pharmacokinetics: Assessment of the drug's profile in the body.[14]

  • Safety Monitoring: Close monitoring for any adverse events. The Phase I/IIa trial reported no serious adverse events.[14]

Logical Relationship of CXL-1020's Effects

CXL1020_Effects cluster_effects Cardiovascular Effects CXL1020 CXL-1020 (IV Infusion) Inotropy Increased Contractility (Inotropy) CXL1020->Inotropy Lusitropy Enhanced Relaxation (Lusitropy) CXL1020->Lusitropy Vasodilation Peripheral Vasodilation CXL1020->Vasodilation No_Increase_HR_MVO2 No Significant Increase in: - Heart Rate - Myocardial Oxygen Consumption CXL1020->No_Increase_HR_MVO2 Improved_Performance Improved Cardiovascular Performance Inotropy->Improved_Performance Lusitropy->Improved_Performance Vasodilation->Improved_Performance

Caption: The multifaceted cardiovascular effects of CXL-1020.

References

Application Note: Techniques for Measuring DUX4 Suppression by CI-1020

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive muscle-wasting disease caused by the aberrant expression of the Double Homeobox 4 (DUX4) transcription factor in skeletal muscle.[1][2] In healthy individuals, DUX4 is silenced in most somatic tissues after early embryonic development.[1][3] Its re-expression in muscle cells triggers a cascade of gene activation that leads to cellular toxicity, inflammation, and muscle degeneration.[4][5] Consequently, the suppression of DUX4 expression or activity is a primary therapeutic strategy for FSHD.

CI-1020, also known as Tacedinaline, is a selective inhibitor of class I histone deacetylases (HDACs).[6][7][8] HDAC inhibitors can modulate gene expression by altering the acetylation state of histones and other proteins, leading to changes in chromatin structure.[9] While not yet specifically characterized as a direct DUX4 inhibitor, its mechanism of action suggests a potential for epigenetic modulation of the D4Z4 macrosatellite repeat locus, where the DUX4 gene resides. This application note provides a comprehensive set of protocols to quantify the suppression of DUX4 at the mRNA and protein levels, using this compound as an exemplary compound. These techniques are broadly applicable for screening and characterizing potential small molecule inhibitors of DUX4.

Hypothetical Signaling Pathway for DUX4 Regulation and Inhibition

The diagram below illustrates the central role of DUX4 expression in FSHD pathogenesis and highlights potential points of intervention for therapeutic agents like this compound. Epigenetic dysregulation leads to the transcription of DUX4, which then activates downstream target genes, resulting in muscle cell toxicity. A small molecule inhibitor could act at various stages, including epigenetic modification, transcription, or by inhibiting the function of the DUX4 protein itself.

DUX4 Signaling Pathway cluster_0 Epigenetic Regulation cluster_1 Transcription & Translation cluster_2 Cellular Effects D4Z4_Locus D4Z4 Locus (Hypomethylated) DUX4_mRNA DUX4 mRNA D4Z4_Locus->DUX4_mRNA Transcription DUX4_Protein DUX4 Protein DUX4_mRNA->DUX4_Protein Translation Target_Genes Target Gene Activation DUX4_Protein->Target_Genes Cell_Toxicity Muscle Cell Toxicity & Apoptosis Target_Genes->Cell_Toxicity CI1020 This compound (HDAC Inhibitor) CI1020->D4Z4_Locus Epigenetic Modulation?

Hypothetical DUX4 pathway and this compound inhibition point.

Experimental Workflow

The general workflow for assessing the efficacy of a DUX4 inhibitor involves treating a relevant cell model, followed by the collection of samples for molecular analysis at both the transcript and protein levels.

Experimental Workflow cluster_RNA RNA Analysis cluster_Protein Protein Analysis Start Start: FSHD Patient-Derived Myoblasts Cell_Culture 1. Cell Culture & Differentiation Start->Cell_Culture Treatment 2. Treatment with this compound (Dose-Response) Cell_Culture->Treatment Harvest 3. Harvest Cells Treatment->Harvest RNA_Extraction 4a. RNA Extraction Harvest->RNA_Extraction Protein_Extraction 4b. Protein Extraction Harvest->Protein_Extraction qRT_PCR 5a. qRT-PCR for DUX4 & Target Genes RNA_Extraction->qRT_PCR Data_Analysis 6. Data Analysis & IC50 Determination qRT_PCR->Data_Analysis Western_Blot 5b. Western Blot for DUX4 Protein_Extraction->Western_Blot IF 5c. Immunofluorescence for DUX4 Protein_Extraction->IF Western_Blot->Data_Analysis IF->Data_Analysis

References

Application Notes and Protocols for Muscle Biopsy Analysis in FSHD Research Utilizing AOC 1020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle.[1] The DUX4 protein, when expressed, triggers a cascade of gene deregulation leading to myocyte toxicity, inflammation, and progressive muscle weakness.[2] AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) designed to target the root cause of FSHD.[1][3] These application notes provide a comprehensive overview of the analysis of muscle biopsies from patients treated with AOC 1020, with a focus on methodologies to assess target engagement and downstream pharmacological effects.

Mechanism of Action of AOC 1020

AOC 1020 is a novel therapeutic modality that combines the specificity of a monoclonal antibody with the precision of RNA interference.[4] It consists of a humanized monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly expressed on the surface of muscle cells.[5] Conjugated to this antibody is a small interfering RNA (siRNA) specifically designed to target and degrade the DUX4 messenger RNA (mRNA).[5] This targeted delivery system facilitates the uptake of the siRNA into muscle cells, where it can effectively silence the expression of the pathogenic DUX4 protein.

cluster_extracellular Extracellular Space cluster_cell_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space AOC1020 AOC 1020 (del-brax) TfR1 TfR1 AOC1020->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization siRNA siRNA Endosome->siRNA Release RISC RISC siRNA->RISC Loading DUX4_mRNA DUX4 mRNA RISC->DUX4_mRNA Targeting & Cleavage Degraded_mRNA Degraded DUX4 mRNA DUX4_mRNA->Degraded_mRNA

Figure 1: Mechanism of action of AOC 1020 in muscle cells.

DUX4 Signaling Pathway in FSHD

The aberrant expression of DUX4 in skeletal muscle initiates a pathogenic cascade. As a transcription factor, DUX4 activates a set of downstream target genes that are normally silenced in somatic tissues.[6] The products of these genes contribute to cellular stress, apoptosis, and a pro-inflammatory environment, ultimately leading to muscle fiber death and the clinical manifestations of FSHD.[2]

DUX4 DUX4 Protein TargetGenes DUX4 Target Genes (e.g., LEUTX, TRIM43, MBD3L2) DUX4->TargetGenes Upregulation CellStress Cellular Stress (Oxidative Stress, ER Stress) TargetGenes->CellStress Apoptosis Apoptosis TargetGenes->Apoptosis Inflammation Inflammation TargetGenes->Inflammation MuscleDamage Muscle Fiber Damage & Degeneration CellStress->MuscleDamage Apoptosis->MuscleDamage Inflammation->MuscleDamage

Figure 2: Simplified DUX4 signaling pathway in FSHD.

Data Presentation from the FORTITUDE Clinical Trial

The Phase 1/2 FORTITUDE trial of AOC 1020 in adults with FSHD demonstrated significant target engagement in muscle biopsies.[7][8] The primary biomarker for assessing the activity of AOC 1020 is the reduction in the expression of DUX4-regulated genes.

Table 1: Reduction in DUX4-Regulated Genes in Muscle Biopsies Following AOC 1020 Treatment

Gene PanelMean Reduction (%)Analysis Method
Avidity Panel53qPCR
41-Gene Panel60RNA-Seq
ReDUX4 Panel53RNA-Seq

Data from the 2 mg/kg cohort at 4 months.

Table 2: Summary of Key Biomarker Changes with AOC 1020

BiomarkerMean Reduction (%)Sample Type
DUX4-Regulated Genes>50Muscle Biopsy
Circulating Biomarker≥25Blood
Creatine Kinase≥25Blood

Data from the 2 mg/kg cohort at 4 months.[7][8]

Experimental Workflow for Muscle Biopsy Analysis

The analysis of muscle biopsies to assess the efficacy of AOC 1020 involves a multi-step process from sample collection to data analysis.

Biopsy Needle Muscle Biopsy Processing Sample Processing (Freezing, Embedding) Biopsy->Processing Extraction Nucleic Acid & Protein Extraction Processing->Extraction IHC Immunohistochemistry (Protein Localization) Processing->IHC qPCR qPCR Analysis (DUX4 Target Genes) Extraction->qPCR RNASeq RNA-Seq Analysis (Transcriptome Profiling) Extraction->RNASeq WB Western Blot (Protein Quantification) Extraction->WB Data Data Analysis & Interpretation qPCR->Data RNASeq->Data IHC->Data WB->Data

Figure 3: Experimental workflow for muscle biopsy analysis.

Experimental Protocols

Needle Muscle Biopsy Procedure

This protocol outlines the general procedure for obtaining a needle muscle biopsy from patients with FSHD for research purposes.[9]

Materials:

  • Sterile surgical gloves and drapes

  • Antiseptic solution (e.g., povidone-iodine or chlorhexidine)

  • Local anesthetic (e.g., 1% lidocaine)

  • Syringes and needles for anesthetic administration

  • Scalpel with a small blade

  • Sterile saline solution

  • Modified Bergstrom needle or similar biopsy needle

  • Sterile gauze and bandages

  • Cryovials pre-chilled on dry ice or in liquid nitrogen

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (B150273) cooled in liquid nitrogen

  • Formalin-fixative solution

Procedure:

  • Obtain informed consent from the participant.

  • Identify the target muscle for biopsy (e.g., vastus lateralis or tibialis anterior).

  • Prepare a sterile field over the biopsy site.

  • Administer local anesthetic to the skin and subcutaneous tissue.

  • Make a small incision (approximately 5-7 mm) in the skin.

  • Insert the biopsy needle through the incision into the muscle.

  • Obtain the muscle sample according to the specific instructions for the biopsy needle.

  • Remove the needle and apply pressure to the biopsy site with sterile gauze.

  • Close the incision with sterile adhesive strips or a single suture.

  • Dress the wound with a sterile bandage.

  • Immediately process the muscle sample:

    • For RNA and protein analysis, snap-freeze the tissue in a pre-chilled cryovial in liquid nitrogen.

    • For immunohistochemistry, embed the tissue in OCT compound, freeze in isopentane cooled by liquid nitrogen, or fix in formalin.[10]

  • Store samples at -80°C until further analysis.

RNA Extraction and Quantitative PCR (qPCR) Analysis

This protocol describes the extraction of RNA from muscle biopsy samples and subsequent analysis of DUX4-regulated gene expression by qPCR.[11]

Materials:

  • TRIzol reagent or similar RNA extraction kit

  • Chloroform

  • Isopropanol (B130326)

  • 75% Ethanol (B145695)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Reverse transcription kit

  • qPCR master mix

  • Primers for DUX4 target genes (e.g., LEUTX, TRIM43, MBD3L2) and housekeeping genes (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize approximately 20-30 mg of frozen muscle tissue in 1 mL of TRIzol reagent.

    • Add 200 µL of chloroform, shake vigorously, and incubate at room temperature for 5 minutes.

    • Centrifuge at 12,000 x g for 15 minutes at 4°C.

    • Transfer the upper aqueous phase to a new tube.

    • Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.

    • Centrifuge at 12,000 x g for 10 minutes at 4°C.

    • Wash the RNA pellet with 1 mL of 75% ethanol.

    • Air-dry the pellet and resuspend in RNase-free water.

  • RNA Quantification and Quality Control:

    • Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.

    • Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.

    • Perform qPCR using a standard cycling protocol.

    • Analyze the data using the ΔΔCt method to determine the relative expression of target genes, normalized to housekeeping genes.

RNA-Seq Library Preparation and Analysis

This protocol provides a general workflow for RNA sequencing to obtain a comprehensive transcriptomic profile of muscle biopsies.[12][13]

Materials:

  • RNA extraction kit (as above)

  • DNase I

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)

  • Agilent Bioanalyzer

  • Next-generation sequencing platform (e.g., Illumina NovaSeq)

Procedure:

  • RNA Isolation and QC:

    • Extract high-quality total RNA as described in the qPCR protocol.

    • Perform DNase I treatment to remove any contaminating genomic DNA.

    • Confirm RNA integrity (RIN > 7.0) using a Bioanalyzer.

  • Library Preparation:

    • Prepare RNA-Seq libraries from 100-1000 ng of total RNA using a commercial kit, following the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.

  • Sequencing:

    • Sequence the prepared libraries on a high-throughput sequencing platform.

  • Data Analysis:

    • Perform quality control of the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis between treatment and placebo groups.

    • Conduct pathway and gene set enrichment analysis to identify biological processes affected by AOC 1020.

Immunohistochemistry (IHC)

This protocol describes the detection and localization of specific proteins in muscle biopsy sections.[4]

Materials:

  • OCT-embedded or formalin-fixed, paraffin-embedded (FFPE) muscle sections

  • Microscope slides

  • Deparaffinization and rehydration solutions (for FFPE)

  • Antigen retrieval buffer (for FFPE)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibodies (e.g., anti-DUX4, anti-dystrophin)

  • Biotinylated secondary antibodies

  • Streptavidin-HRP conjugate

  • DAB substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Section Preparation:

    • For FFPE sections, deparaffinize and rehydrate through a series of xylene and ethanol washes.

    • Perform antigen retrieval by heating the slides in antigen retrieval buffer.

  • Staining:

    • Block non-specific binding with blocking solution for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with PBS.

    • Incubate with the biotinylated secondary antibody for 1 hour at room temperature.

    • Wash with PBS.

    • Incubate with streptavidin-HRP for 30 minutes.

    • Wash with PBS.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Imaging:

    • Dehydrate the sections and mount with mounting medium.

    • Image the slides using a bright-field microscope.

Western Blot Analysis

This protocol details the detection and quantification of specific proteins from muscle biopsy lysates.[1][3]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-DUX4, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize frozen muscle tissue in lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with TBST.

  • Imaging and Analysis:

    • Incubate the membrane with chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Conclusion

The analysis of muscle biopsies is a critical component in the clinical development of AOC 1020 for FSHD. The protocols outlined in these application notes provide a framework for assessing the molecular effects of AOC 1020 in muscle tissue. By measuring the reduction in DUX4-regulated gene expression and other downstream biomarkers, researchers can effectively evaluate target engagement and the pharmacological activity of this promising therapeutic candidate. These methodologies are essential for advancing our understanding of FSHD pathophysiology and for the development of novel treatments.

References

Application Notes and Protocols: Tanespimycin (17-AAG) in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical use of Tanespimycin (B1681923) (17-AAG), a potent inhibitor of Heat Shock Protein 90 (HSP90), in combination with other targeted therapies for cancer treatment. Detailed protocols for key experimental assays are included to facilitate further research and development.

Introduction

Tanespimycin (17-allylamino-17-demethoxygeldanamycin, 17-AAG) is a derivative of the natural product geldanamycin (B1684428) that binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function. HSP90 is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy. By inhibiting HSP90, Tanespimycin leads to the proteasomal degradation of these client proteins, making it an attractive agent for cancer therapy, particularly in combination with other treatments.

Combination Therapy Rationale

Combining Tanespimycin with other anticancer agents can offer synergistic effects and overcome drug resistance. This strategy is based on the principle of targeting multiple critical pathways simultaneously. Notable combination strategies that have been clinically investigated include:

  • With Trastuzumab: In HER2-positive breast cancer, the HER2 receptor tyrosine kinase is a key driver of tumorigenesis and a client protein of HSP90. Tanespimycin enhances the degradation of HER2, thereby sensitizing cancer cells to the effects of the HER2-targeting antibody, Trastuzumab.

  • With Bortezomib: In multiple myeloma, the proteasome inhibitor Bortezomib induces a stress response that can be augmented by the simultaneous inhibition of HSP90 with Tanespimycin, leading to enhanced apoptosis of malignant plasma cells.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials investigating Tanespimycin in combination with Trastuzumab and Bortezomib.

Table 1: Tanespimycin in Combination with Trastuzumab for HER2-Positive Metastatic Breast Cancer
Clinical Trial Phase Patient Population Treatment Regimen Overall Response Rate (ORR) Clinical Benefit Rate (CBR) Median Progression-Free Survival (PFS) Median Overall Survival (OS) Key Grade 3/4 Toxicities Reference
Phase IIHER2-positive metastatic breast cancer progressing on TrastuzumabTanespimycin (450 mg/m²) weekly + Trastuzumab weekly22%59% (CR+PR+SD)6 months17 monthsHeadache, fatigue, increased LFTs, unsteady gait, euphoria, diarrhea[1][2]
Phase I (Dose-Escalation)Advanced solid tumors, including HER2-positive breast cancerTanespimycin (225-450 mg/m²) weekly + Trastuzumab weekly1 PR, 4 MRs in 15 HER2+ MBC patientsNot ReportedNot ReportedNot ReportedEmesis, increased ALT, hypersensitivity reactions, thrombocytopenia[3]

CR: Complete Response, PR: Partial Response, MR: Minor Response, SD: Stable Disease, LFTs: Liver Function Tests

Table 2: Tanespimycin in Combination with Bortezomib for Relapsed/Refractory Multiple Myeloma
Clinical Trial Phase Patient Population Treatment Regimen Overall Response Rate (≥ MR) Median Duration of Response (DOR) Key Grade 3/4 Toxicities Reference
Phase I/IIRelapsed/refractory multiple myelomaTanespimycin (100-340 mg/m²) + Bortezomib (0.7-1.3 mg/m²) on days 1, 4, 8, 11 of a 21-day cycle41% (Bortezomib-naïve), 20% (Bortezomib-pretreated), 14% (Bortezomib-refractory)10.7 monthsThrombocytopenia, diarrhea, anemia, fatigue, back pain, AST elevation[4][5]

MR: Minimal Response, AST: Aspartate Aminotransferase

Signaling Pathways and Experimental Workflows

Tanespimycin Mechanism of Action

Tanespimycin_Mechanism Tanespimycin Mechanism of Action Tanespimycin Tanespimycin (17-AAG) HSP90 HSP90 Tanespimycin->HSP90 Inhibition Client_Proteins Client Proteins (e.g., HER2, Akt, Raf-1) HSP90->Client_Proteins Chaperoning & Stabilization Ubiquitin_Proteasome Ubiquitin-Proteasome System Client_Proteins->Ubiquitin_Proteasome Degradation Pathway Degradation Protein Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis In_Vitro_Workflow In Vitro Combination Study Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Seed Cells in Multi-well Plates Cell_Culture->Cell_Seeding Drug_Prep Prepare Tanespimycin & Combination Agent Treatment_Admin Administer Drugs (Single agents & Combinations) Drug_Prep->Treatment_Admin Cell_Seeding->Treatment_Admin Incubation Incubate for Defined Timepoints Treatment_Admin->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Incubation->Viability_Assay Western_Blot Western Blot for Protein Expression Incubation->Western_Blot Data_Analysis Data Analysis & Synergy Calculation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols for AOC 1020 (Delpacibart Braxlosiran) Delivery to Skeletal Muscle Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) designed for the targeted delivery of small interfering RNA (siRNA) to skeletal muscle tissue. It represents a promising therapeutic strategy for facioscapulohumeral muscular dystrophy (FSHD), a genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) gene in muscle cells. This document provides a comprehensive overview of AOC 1020, including its mechanism of action, preclinical and clinical data on its delivery and efficacy, and detailed protocols for relevant experimental procedures.

AOC 1020 is composed of a humanized monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on the surface of skeletal muscle cells. This antibody is conjugated to an siRNA specifically designed to target and degrade DUX4 mRNA. By leveraging the natural cellular uptake mechanism of TfR1, AOC 1020 facilitates the efficient and targeted delivery of the DUX4-siRNA to the muscle tissue, thereby inhibiting the production of the toxic DUX4 protein.[1][2][3][4][5]

Mechanism of Action and Signaling Pathway

The therapeutic action of AOC 1020 is initiated by the binding of its antibody component to the TfR1 on the surface of skeletal muscle cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire AOC 1020 complex into the cell within an endosome. Following endosomal escape, the siRNA is released into the cytoplasm. Here, it engages with the RNA-induced silencing complex (RISC), guiding it to the DUX4 mRNA. The RISC-siRNA complex then cleaves the DUX4 mRNA, leading to its degradation and preventing the translation of the DUX4 protein. The reduction in DUX4 protein levels is expected to alleviate its downstream pathological effects, which include apoptosis, altered myogenesis, and immune signaling, ultimately aiming to slow or halt the progression of muscle degeneration in FSHD.[4][6]

AOC 1020 Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space (Myocyte) AOC_1020 AOC 1020 (Anti-TfR1 Ab + DUX4 siRNA) TfR1 Transferrin Receptor 1 (TfR1) AOC_1020->TfR1 Binding Endosome Endosome TfR1->Endosome Receptor-Mediated Endocytosis siRNA DUX4 siRNA Endosome->siRNA Endosomal Escape RISC RISC siRNA->RISC Loading siRNA_RISC siRNA-RISC Complex RISC->siRNA_RISC DUX4_mRNA DUX4 mRNA siRNA_RISC->DUX4_mRNA Binding & Cleavage Degradation DUX4 mRNA Degradation DUX4_mRNA->Degradation DUX4_Protein DUX4 Protein DUX4_mRNA->DUX4_Protein Translation (Inhibited) Pathology Cellular Pathology (Apoptosis, etc.) DUX4_Protein->Pathology Downstream Effects (Reduced) Preclinical Experimental Workflow Start Start Dosing Administer AOC 1020 (or Placebo) via IV Injection Start->Dosing Induction Induce DUX4 Expression (Tamoxifen) Dosing->Induction Functional_Tests Functional Assessments (Treadmill, In Vivo Force, CMAP) Induction->Functional_Tests Tissue_Collection Euthanasia and Skeletal Muscle Collection Functional_Tests->Tissue_Collection Analysis Gene Expression Analysis (RT-qPCR) siRNA Quantification Tissue_Collection->Analysis End End Analysis->End Clinical Muscle Biopsy Workflow Start Patient Preparation Anesthesia Local Anesthesia Administration Start->Anesthesia Incision Small Skin Incision Anesthesia->Incision Biopsy Needle Biopsy of Skeletal Muscle Incision->Biopsy Hemostasis Apply Pressure to Biopsy Site Biopsy->Hemostasis Sample_Handling Sample Processing and Storage (Snap-freezing) Biopsy->Sample_Handling Closure Wound Closure and Dressing Hemostasis->Closure Analysis Pharmacokinetic and Pharmacodynamic Analysis Sample_Handling->Analysis End Post-Procedure Monitoring Closure->End

References

Application of CI-1020 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CI-1020, also known as PD184352, is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2).[1][2][3][4] The RAS-RAF-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[5][6][][8][9] Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention.[8][9] this compound has demonstrated antitumor activity in preclinical models and has been evaluated in clinical trials.[2] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize modulators of the MEK-ERK signaling pathway.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by binding to a unique allosteric site on the MEK1/2 enzymes, distinct from the ATP-binding pocket. This binding event locks the kinase in an inactive conformation, preventing the phosphorylation and subsequent activation of its downstream substrates, ERK1 and ERK2 (also known as p44/42 MAPK).[3] The inhibition of ERK1/2 phosphorylation effectively blocks the propagation of growth signals to the nucleus, leading to cell cycle arrest and apoptosis in cancer cells with a constitutively active RAS-RAF-MEK-ERK pathway.

MEK_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylates & Activates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates & Activates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK1_2->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Gene Expression for CI1020 This compound CI1020->MEK1_2 Inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound and other MEK inhibitors in various high-throughput screening assays. This data is essential for assay design, including determining appropriate concentration ranges for screening and validation studies.

Table 1: Biochemical Potency of MEK Inhibitors

CompoundTargetAssay TypeIC₅₀ (nM)Reference
This compound (PD184352) MEK1Kinase Assay17[1][3][4][10]
TrametinibMEK1/2Kinase Assay0.92 / 1.8N/A
Selumetinib (AZD6244)MEK1Kinase Assay14N/A
Cobimetinib (GDC-0973)MEK1Kinase Assay4.2N/A

Table 2: Cellular Potency of MEK Inhibitors in High-Throughput Cell-Based Assays

CompoundCell LineAssay TypeEndpointGI₅₀ / IC₅₀ (nM)Reference
This compound (PD184352) Colon 26Cell ProliferationG1 Arrest~300[10]
This compound (PD184352) PTC cells (BRAF mutation)Cell GrowthViability52[10]
TrametinibH358 (KRAS mutant)Cell ViabilityATP content~10[11]
PD198306Hep3BCell ViabilityATP content>1500 (synergistic with Sorafenib)[12][13]

Experimental Protocols

Detailed protocols for key high-throughput screening assays to evaluate this compound activity are provided below. These protocols can be adapted for 96-, 384-, or 1536-well plate formats to suit different screening scales.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay for MEK1 Activity

This biochemical assay measures the direct inhibitory effect of this compound on MEK1 kinase activity.

Workflow Diagram:

HTRF_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Compound_Plate Prepare this compound Serial Dilutions Dispense_Compound Dispense this compound to Assay Plate Compound_Plate->Dispense_Compound Reagent_Mix Prepare Reagent Mix: MEK1, inactive ERK1, ATP Add_Reagents Add Reagent Mix Reagent_Mix->Add_Reagents Dispense_Compound->Add_Reagents Incubate_1 Incubate at Room Temperature Add_Reagents->Incubate_1 Add_Detection Add HTRF Detection Reagents (Anti-phospho-ERK & Anti-GST) Incubate_1->Add_Detection Incubate_2 Incubate at Room Temperature Add_Detection->Incubate_2 Read_Plate Read Plate on HTRF-compatible Reader Incubate_2->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data

Caption: Workflow for the HTRF-based MEK1 kinase assay.

Materials:

  • Recombinant human MEK1 enzyme

  • Inactive GST-tagged ERK1 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • This compound stock solution in DMSO

  • HTRF Detection Reagents:

    • Anti-phospho-ERK1/2 antibody labeled with a donor fluorophore (e.g., Europium cryptate)

    • Anti-GST antibody labeled with an acceptor fluorophore (e.g., d2)

  • Low-volume white microplates (384- or 1536-well)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of this compound in DMSO. Dispense a small volume (e.g., 50 nL) of the compound dilutions into the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Preparation: Prepare a master mix of MEK1 enzyme and inactive GST-ERK1 substrate in assay buffer.

  • Initiation of Kinase Reaction: Add the enzyme/substrate mix to the assay plate. Add ATP to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MEK1.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection: Add the HTRF detection reagents (anti-phospho-ERK and anti-GST antibodies) to the wells.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). Plot the HTRF ratio against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: High-Content Imaging Assay for ERK1/2 Phosphorylation

This cell-based assay quantifies the inhibition of ERK1/2 phosphorylation in response to this compound treatment in a cellular context.

Workflow Diagram:

HCI_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment & Stimulation cluster_staining Immunofluorescence Staining cluster_imaging Image Acquisition & Analysis Seed_Cells Seed Cells in Microplate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Compound Treat with this compound Incubate_Overnight->Treat_Compound Incubate_Pre Pre-incubate Treat_Compound->Incubate_Pre Stimulate_Cells Stimulate with Growth Factor (e.g., EGF) Incubate_Pre->Stimulate_Cells Fix_Permeabilize Fix and Permeabilize Cells Stimulate_Cells->Fix_Permeabilize Block Block Non-specific Binding Fix_Permeabilize->Block Primary_Ab Incubate with Primary Antibodies (anti-pERK, anti-Total ERK) Block->Primary_Ab Secondary_Ab Incubate with Fluorescently Labeled Secondary Antibodies & Nuclear Stain Primary_Ab->Secondary_Ab Acquire_Images Acquire Images on High-Content Imager Secondary_Ab->Acquire_Images Analyze_Images Image Analysis: Quantify Nuclear pERK Intensity Acquire_Images->Analyze_Images Calculate_IC50 Calculate IC50 Analyze_Images->Calculate_IC50

Caption: Workflow for the high-content imaging-based pERK assay.

Materials:

  • Cancer cell line with an active RAS-RAF-MEK-ERK pathway (e.g., A375 melanoma, HT-29 colon cancer)

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Growth factor for stimulation (e.g., Epidermal Growth Factor - EGF)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2

  • Fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)

  • Nuclear counterstain (e.g., DAPI)

  • Optically clear bottom microplates (96- or 384-well)

  • High-content imaging system

Procedure:

  • Cell Plating: Seed cells into the microplate at a density that will result in a sub-confluent monolayer at the time of the assay. Incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., EGF at 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce robust ERK phosphorylation.

  • Fixation and Permeabilization: Wash the cells with PBS and then fix and permeabilize them.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against phospho-ERK and total ERK.

    • Wash and incubate with fluorescently labeled secondary antibodies and a nuclear counterstain.

  • Image Acquisition: Acquire images using a high-content imaging system, capturing fluorescence from each channel.

  • Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain. Quantify the intensity of the phospho-ERK signal within the nucleus of each cell.

  • Data Analysis: Normalize the phospho-ERK intensity to the total ERK intensity or cell number. Plot the normalized phospho-ERK signal against the log of the this compound concentration and determine the IC₅₀ value.

Protocol 3: Cell Viability/Proliferation Assay

This assay assesses the downstream cellular consequence of MEK inhibition by measuring changes in cell viability or proliferation.

Workflow Diagram:

Cell_Viability_Workflow cluster_cell_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_readout Viability Measurement & Analysis Seed_Cells Seed Cells in Microplate Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Treat_Compound Treat with this compound Incubate_Overnight->Treat_Compound Incubate_Long Incubate for 48-72 hours Treat_Compound->Incubate_Long Add_Reagent Add Cell Viability Reagent (e.g., CellTiter-Glo) Incubate_Long->Add_Reagent Incubate_Short Incubate Add_Reagent->Incubate_Short Read_Plate Read Luminescence Incubate_Short->Read_Plate Calculate_GI50 Calculate GI50 Read_Plate->Calculate_GI50

Caption: Workflow for a cell viability assay.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels)

  • Opaque-walled microplates (96- or 384-well)

  • Luminometer-capable plate reader

Procedure:

  • Cell Plating: Seed cells into the opaque-walled microplate and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound to the cells. Include vehicle-treated (DMSO) and no-cell controls.

  • Incubation: Incubate the plate for an extended period (e.g., 48-72 hours) to allow for effects on cell proliferation.

  • Viability Measurement:

    • Equilibrate the plate and the viability reagent to room temperature.

    • Add the viability reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for a few minutes to induce cell lysis.

    • Incubate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated controls. Plot the percentage of viable cells against the log of the this compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a valuable tool for interrogating the RAS-RAF-MEK-ERK signaling pathway in a high-throughput screening context. The protocols outlined in this document provide robust methods for identifying and characterizing inhibitors of this critical cancer-related pathway. The choice of assay—biochemical or cell-based—will depend on the specific goals of the screening campaign, whether it is to identify direct enzyme inhibitors or compounds that modulate the pathway within a cellular environment. Careful assay development and validation are crucial for the successful application of this compound and other MEK inhibitors in drug discovery programs.

References

Application Note: Quantification of CI-1020 Uptake in Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CI-1020 is a potent and selective inhibitor of farnesyltransferase (FTase), a key enzyme in the post-translational modification of numerous cellular proteins, most notably Ras.[1] The Ras family of small GTPases acts as a critical node in signaling pathways that regulate cell proliferation, differentiation, and survival.[2][3] Farnesylation, the attachment of a farnesyl lipid group to a cysteine residue near the C-terminus of Ras, is essential for its localization to the plasma membrane and subsequent activation of downstream signaling cascades, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[3][4] Dysregulation of the Ras signaling pathway is a hallmark of many human cancers, making FTase an attractive target for therapeutic intervention.[1][2]

By inhibiting FTase, this compound prevents the farnesylation and subsequent membrane association of Ras, thereby blocking its oncogenic signaling.[1] Understanding the cellular uptake and intracellular concentration of this compound is paramount for elucidating its pharmacokinetic and pharmacodynamic properties, and for optimizing its therapeutic efficacy. This application note provides a detailed protocol for the quantification of this compound in target cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[5][6]

Signaling Pathway of Farnesyltransferase and Ras

The following diagram illustrates the role of farnesyltransferase in the Ras signaling pathway and the mechanism of action of this compound.

Ras_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds GRB2 GRB2 RTK->GRB2 Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GDP -> GTP RAF RAF Ras_active->RAF PI3K PI3K Ras_active->PI3K Activates Pre_Ras Pre-Ras (Cytosolic) FTase Farnesyltransferase (FTase) Pre_Ras->FTase Substrate FTase->Ras_inactive Farnesylation FPP Farnesyl Diphosphate (FPP) FPP->FTase Substrate CI1020 This compound CI1020->FTase Inhibits SOS SOS SOS->Ras_inactive Activates GRB2->SOS MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT AKT->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Farnesyltransferase (FTase) in the Ras signaling pathway.

Experimental Protocol: Quantification of Intracellular this compound by LC-MS/MS

This protocol provides a general framework for quantifying the uptake of this compound in cultured cancer cells.

Materials:

  • Cell Lines: Human cancer cell lines with known Ras mutations (e.g., A549 lung carcinoma, HCT116 colon carcinoma) or cell lines known to be sensitive to farnesyltransferase inhibitors are recommended.[7]

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution of known concentration, dissolved in a suitable solvent (e.g., DMSO).

  • Internal Standard (IS): A stable isotope-labeled version of this compound is ideal. If unavailable, a structurally similar compound with a different mass can be used.

  • Reagents: Phosphate-buffered saline (PBS), trypsin-EDTA, acetonitrile (B52724) (ACN) with 0.1% formic acid, methanol (B129727) (MeOH), water with 0.1% formic acid.

  • Equipment: Cell culture incubator, 6-well plates, hemocytometer or automated cell counter, centrifuge, vortex mixer, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Experimental Workflow:

Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_sample_prep 2. Sample Preparation cluster_analysis 3. LC-MS/MS Analysis cluster_data 4. Data Analysis A Seed cells in 6-well plates and allow to adhere overnight. B Treat cells with varying concentrations of this compound for defined time points. A->B C Wash cells with ice-cold PBS to remove extracellular drug. B->C D Lyse cells and precipitate proteins with ice-cold ACN containing the Internal Standard (IS). C->D E Vortex and centrifuge to pellet cell debris. D->E F Collect the supernatant containing this compound and IS. E->F G Inject supernatant into the LC-MS/MS system. F->G H Separate this compound and IS using a C18 column with a gradient elution. G->H I Detect and quantify using Multiple Reaction Monitoring (MRM) mode. H->I J Generate a standard curve of This compound/IS peak area ratio vs. concentration. I->J K Calculate the intracellular concentration of this compound in the samples. J->K

Caption: Workflow for quantifying intracellular this compound.

Procedure:

  • Cell Seeding: Seed the chosen cell line in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO). Incubate for the desired time points (e.g., 1, 4, 8, 24 hours).

  • Cell Harvesting and Lysis:

    • Aspirate the drug-containing medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular drug.

    • Trypsinize the cells and collect them in a microcentrifuge tube. Count the cells from a representative well to determine the cell number per well.

    • Centrifuge the cell suspension to pellet the cells.

    • Aspirate the supernatant and add a defined volume of ice-cold acetonitrile (ACN) containing the internal standard to the cell pellet. This step lyses the cells and precipitates proteins.[6][8]

  • Drug Extraction:

    • Vortex the samples vigorously to ensure complete cell lysis and protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[8]

    • Carefully transfer the supernatant, which contains the extracted this compound and internal standard, to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Inject the sample onto a C18 analytical column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6][8]

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and detect the analytes using Multiple Reaction Monitoring (MRM). The specific precursor and product ion m/z values for this compound and the internal standard need to be determined by direct infusion of the compounds.

  • Data Analysis:

    • Prepare a standard curve by spiking known concentrations of this compound and a fixed concentration of the internal standard into the cell lysate from untreated cells.

    • Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

    • Use the linear regression of the standard curve to determine the concentration of this compound in the experimental samples.

    • Normalize the amount of this compound to the number of cells to express the uptake as amount per cell (e.g., ng/10^6 cells).

Data Presentation

The quantitative data should be summarized in clear and concise tables. Below are examples of how to present the data.

Table 1: Time-Dependent Uptake of this compound in A549 Cells

Time (hours)Intracellular this compound (ng/10^6 cells) ± SD
1Example Value
4Example Value
8Example Value
24Example Value

Table 2: Dose-Dependent Uptake of this compound in A549 Cells at 24 hours

This compound Concentration (µM)Intracellular this compound (ng/10^6 cells) ± SD
0.1Example Value
1Example Value
10Example Value
50Example Value

Table 3: Comparison of this compound Uptake in Different Cell Lines at 24 hours (10 µM)

Cell LineIntracellular this compound (ng/10^6 cells) ± SD
A549 (K-Ras mutant)Example Value
HCT116 (K-Ras mutant)Example Value
MCF-7 (Ras wild-type)Example Value

Conclusion

This application note provides a comprehensive method for the quantification of the farnesyltransferase inhibitor this compound in target cancer cells. The detailed LC-MS/MS protocol, coupled with clear data presentation and visualization of the relevant biological pathway and experimental workflow, offers a robust framework for researchers in drug development. Accurate determination of the intracellular concentration of this compound is a critical step in understanding its cellular pharmacology and for the rational design of future studies to maximize its therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: CI-1020 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the farnesyltransferase inhibitor CI-1020 (also known as L-778,123) in in vivo experimental models.

Frequently Asked Questions (FAQs)

Q1: My in vitro potent compound, this compound, shows limited efficacy in my animal model. What are the likely causes?

A1: A common reason for the discrepancy between in vitro potency and in vivo efficacy is poor bioavailability. This can stem from several physicochemical and physiological factors:

  • Poor Aqueous Solubility: this compound is a lipophilic molecule, and like many kinase inhibitors, it has low solubility in aqueous solutions, which can lead to precipitation upon administration.

  • Lysosomal Sequestration: As a weakly basic compound, this compound is susceptible to lysosomotropism, where it becomes protonated and trapped within the acidic environment of lysosomes. This reduces the concentration of the drug available to engage its cytosolic target, farnesyltransferase.

  • Rapid Metabolism and Clearance: The compound may be quickly metabolized by the liver or cleared from circulation, preventing it from reaching therapeutic concentrations at the tumor site.

  • Suboptimal Formulation: The delivery vehicle may not be appropriate for maintaining the solubility and stability of this compound in the bloodstream.

Q2: I'm observing precipitation of this compound when preparing my formulation for intravenous injection. How can I resolve this?

A2: Precipitation is a significant challenge for poorly soluble compounds. Here are some strategies to address this:

  • Optimize Co-solvent Systems: While DMSO is excellent for initial solubilization, it can cause the drug to crash out when diluted in aqueous media. Consider a multi-component co-solvent system. A common approach for preclinical formulations is a mixture of solvents like PEG 400, propylene (B89431) glycol, and a surfactant such as Polysorbate 80 (Tween® 80).

  • pH Adjustment: If the compound's solubility is pH-dependent, adjusting the pH of the formulation vehicle can improve solubility. However, this must be done cautiously to ensure physiological compatibility.

  • Use of Solubilizing Excipients: Cyclodextrins can encapsulate hydrophobic drugs, increasing their aqueous solubility.

  • Sonication: Gentle sonication can help to break up small precipitates and improve dissolution.

  • Preparation Method: Ensure you are adding the DMSO stock solution to the aqueous vehicle slowly while vortexing to facilitate proper mixing and avoid localized high concentrations that can lead to precipitation.

Q3: What are the known on-target and potential off-target effects of this compound?

A3: this compound is a dual inhibitor of farnesyltransferase (FPTase) and, to a lesser extent, geranylgeranyltransferase type-I (GGPTase-I).[1] Its primary on-target effect is the inhibition of protein prenylation, a critical post-translational modification for the function of many signaling proteins, including Ras.[1][2]

Q4: Can this compound be administered orally for in vivo studies?

A4: While some farnesyltransferase inhibitors have been developed for oral administration, this compound (L-778,123) was primarily evaluated in clinical trials using continuous intravenous infusion due to challenges in achieving adequate oral bioavailability.[5][6] For preclinical animal studies, intravenous or intraperitoneal injection are the more common routes of administration to ensure consistent exposure.

Troubleshooting Guides

Issue 1: Inconsistent Pharmacokinetic (PK) Profile Between Animals
  • Possible Cause: Formulation instability or improper administration.

  • Troubleshooting Steps:

    • Verify Formulation Homogeneity: Ensure your final formulation is a clear solution and is prepared fresh before each use. If it is a suspension, ensure it is uniformly mixed before drawing each dose.

    • Standardize Administration Technique: For intravenous injections, ensure the rate of infusion is consistent across all animals. Rapid injection can lead to precipitation and inconsistent drug exposure.

    • Check for Precipitation Post-Administration: After administration, check the injection site for any signs of precipitation or irritation.

Issue 2: Unexpected Toxicity or Adverse Events in Animal Models
  • Possible Cause: Vehicle toxicity or off-target effects of the compound.

  • Troubleshooting Steps:

    • Vehicle-Only Control Group: Always include a control group that receives the formulation vehicle without this compound. This will help differentiate between vehicle-induced toxicity and compound-specific effects.

    • Dose-Response Study: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Clinical trials of L-778,123 noted dose-limiting toxicities, including thrombocytopenia and fatigue at higher doses.[6]

    • Monitor for Known FTI-Class Toxicities: Be aware of potential class-wide toxicities associated with farnesyltransferase inhibitors and monitor your animals accordingly.

Data Presentation

Table 1: In Vitro Potency of this compound (L-778,123)

Target EnzymeAssay TypeIC₅₀ (nM)Cell LineEC₅₀ (nM)Reference
Farnesyltransferase (FPTase)Enzymatic Assay2PSN-1 (Pancreatic)92 (HDJ2 Prenylation)[7]
Geranylgeranyltransferase I (GGPTase-I)Enzymatic Assay98PSN-1 (Pancreatic)6,760 (Rap1A Prenylation)[7]

Table 2: Human Pharmacokinetic Parameters of L-778,123 (Continuous IV Infusion)

ParameterValue (at 560 mg/m²/day)UnitReference
Mean Steady-State Plasma Concentration8.09 ± 3.11µM[6]
Systemic Clearance106.4 ± 45.6mL/min/m²[6]
Terminal Half-Life of Elimination2.8 ± 1.0hours[6]

Experimental Protocols

Protocol 1: Preclinical Formulation of this compound for Intravenous Administration
  • Objective: To prepare a clear, soluble formulation of this compound suitable for intravenous injection in rodents. Note: This is a general protocol, and optimization may be required based on the desired final concentration.

  • Materials:

    • This compound (L-778,123) powder

    • Dimethyl sulfoxide (B87167) (DMSO), sterile

    • PEG 400 (Polyethylene glycol 400)

    • Polysorbate 80 (Tween® 80)

    • Sterile Saline (0.9% NaCl)

  • Methodology:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG 400, 5% Polysorbate 80, and 45% Sterile Saline.

    • First, dissolve the this compound powder in DMSO by vortexing until a clear solution is obtained. This creates a concentrated stock.

    • Add the PEG 400 to the DMSO stock and vortex thoroughly.

    • Add the Polysorbate 80 and vortex until the solution is homogeneous.

    • Slowly add the sterile saline to the mixture in a drop-wise manner while continuously vortexing.

    • Inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming (to 37°C) or brief sonication may be applied.

    • Filter the final formulation through a 0.22 µm sterile filter before injection.

    • This formulation should be prepared fresh on the day of use.

Protocol 2: Pharmacodynamic Assay for Target Engagement (Inhibition of HDJ2 Prenylation)
  • Objective: To assess the biological activity of this compound in vivo by measuring the inhibition of farnesylation of the chaperone protein HDJ2 in peripheral blood mononuclear cells (PBMCs).[2][6]

  • Materials:

    • Whole blood collected from treated and control animals

    • Ficoll-Paque or similar density gradient medium

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • SDS-PAGE gels and Western blotting apparatus

    • Primary antibody specific for HDJ2

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

  • Methodology:

    • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation according to the manufacturer's protocol.

    • Protein Extraction: Lyse the isolated PBMCs in lysis buffer to extract total protein. Determine the protein concentration using a standard assay (e.g., BCA).

    • Western Blotting: a. Separate 20-30 µg of total protein per sample on an SDS-PAGE gel (e.g., 12% polyacrylamide). The unprenylated form of HDJ2 will migrate slower than the prenylated form. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary anti-HDJ2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

    • Analysis: Quantify the band intensities for both the prenylated (faster migrating) and unprenylated (slower migrating) forms of HDJ2. Calculate the percentage of unprenylated HDJ2 as a measure of this compound target engagement.

Visualizations

CI1020_Pathway Ras_GDP Ras-GDP (Inactive) FPTase Farnesyl Transferase Ras_GDP->FPTase Substrate Ras_GTP Ras-GTP (Active) Membrane Plasma Membrane Ras_GTP->Membrane Membrane Localization FPP Farnesyl Pyrophosphate FPP->FPTase Substrate FPTase->Ras_GTP Farnesylation CI1020 This compound CI1020->FPTase Inhibition Downstream Downstream Signaling (e.g., RAF-MEK-ERK) Membrane->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Troubleshooting_Workflow Start Start: Poor In Vivo Efficacy CheckFormulation Issue: Formulation Precipitation? Start->CheckFormulation OptimizeFormulation Action: Optimize Vehicle (Co-solvents, pH, Excipients) CheckFormulation->OptimizeFormulation Yes CheckPK Issue: Suboptimal Pharmacokinetics? CheckFormulation->CheckPK No OptimizeFormulation->CheckPK PD_Assay Action: Perform PD Assay (e.g., pHDJ2 Western Blot) CheckPK->PD_Assay Yes CheckToxicity Issue: Unexpected Toxicity? CheckPK->CheckToxicity No TargetEngagement Target Engaged? PD_Assay->TargetEngagement DoseEscalate Action: Increase Dose or Frequency of Administration TargetEngagement->DoseEscalate No Rethink Consider Alternative Mechanism/Resistance TargetEngagement->Rethink Yes DoseEscalate->CheckPK ToxControls Action: Run Vehicle Control & MTD Studies CheckToxicity->ToxControls Yes End Resolution Path Identified CheckToxicity->End No ToxControls->End

References

Technical Support Center: AOC 1020 (Delpacibart Braxlosiran)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with or investigating the antibody-oligonucleotide conjugate (AOC) 1020, also known as delpacibart braxlosiran (del-brax).

Frequently Asked Questions (FAQs)

Q1: What is AOC 1020 and what is its primary application?

AOC 1020 is an investigational antibody-oligonucleotide conjugate designed to treat Facioscapulohumeral Muscular Dystrophy (FSHD). It is not a standard laboratory reagent but a complex therapeutic candidate currently undergoing clinical trials. Its purpose is to address the underlying genetic cause of FSHD.

Q2: We are observing what appears to be instability or precipitation of our compound in solution. Are there known issues with AOC 1020 stability?

There is no publicly available information to suggest that AOC 1020 has inherent instability issues such as precipitation or degradation in standard buffers. Information from Avidity Biosciences indicates that AOC 1020 was observed to be stable in plasma with no evidence of degradation in non-human primate studies. As AOC 1020 is a clinical-stage therapeutic, specific formulation and handling protocols are proprietary. Any perceived instability should be discussed directly with the manufacturer or supplier under the appropriate agreements.

Q3: What is the mechanism of action for AOC 1020?

AOC 1020 is designed to target and silence the expression of the DUX4 (Double Homeobox 4) gene, which is aberrantly expressed in the muscle cells of individuals with FSHD and is considered the root cause of the disease.

The therapeutic consists of two key components:

  • A monoclonal antibody that targets the human transferrin receptor 1 (TfR1), which is highly expressed on muscle cells.

  • A small interfering RNA (siRNA) molecule conjugated to the antibody, which is designed to specifically target and lead to the degradation of DUX4 messenger RNA (mRNA).

By binding to TfR1, the antibody facilitates the delivery of the siRNA into the muscle cells, where it can then act on the DUX4 mRNA to reduce the production of the toxic DUX4 protein.

Troubleshooting and Experimental Guidance

Understanding Efficacy and Safety from Clinical Data

For researchers designing experiments or interpreting data, understanding the established clinical profile of AOC 1020 is crucial. The Phase 1/2 FORTITUDE trial provides the primary source of this data.

Q4: What are the key quantitative outcomes from the FORTITUDE trial for AOC 1020?

The initial data from the FORTITUDE trial demonstrated target engagement and favorable safety trends. Key quantitative results from the 2 mg/kg dose cohort after four months are summarized below.

Table 1: Summary of Key Quantitative Outcomes from the FORTITUDE Trial (2 mg/kg Cohort)

MetricResultCitation(s)
Target Engagement
Mean Reduction in DUX4 Regulated Genes>50%
Participants with >20% Reduction in DUX4 GenesAll treated participants
Biomarker Reduction
Mean Reduction in Circulating Biomarker≥25%
Mean Reduction in Creatine Kinase≥25%
Safety and Tolerability
Serious Adverse Events or DiscontinuationsNone reported
Nature of Adverse EventsAll were mild or moderate

Q5: What functional improvements have been observed with AOC 1020 treatment?

While the initial phases of the FORTITUDE trial were not statistically powered to assess functional benefits, positive trends were observed in patients treated with AOC 1020 compared to placebo.

Table 2: Observed Functional and Clinical Trends

Outcome MeasureObserved TrendCitation(s)
Muscle Strength Increased strength in upper and lower limb muscles
Muscle Function Improvement in reachable workspace (RWS)
Patient-Reported Outcomes Trends of improvement
Clinician-Reported Outcomes Trends of improvement

Experimental Protocols and Visualizations

Clinical Trial Protocol: FORTITUDE Study Design

The following is a simplified overview of the FORTITUDE trial, which serves as the primary experimental protocol for evaluating AOC 1020 in humans.

Protocol: Phase 1/2 FORTITUDE Trial (NCT05747924)

  • Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of AOC 1020 in adults with FSHD.

  • Design: A randomized, double-blind, placebo-controlled, multi-part study.

  • Participants: Approximately 39-72 adults (aged 18-65) with a genetic diagnosis of FSHD1 or FSHD2.

  • Administration: Intravenous (IV) administration.

  • Primary Outcome: Safety and tolerability of AOC 1020.

  • Exploratory Measures: Assessment of pharmacodynamics through biomarkers (e.g., DUX4 regulated genes), muscle function and strength, and muscle composition via MRI.

Visualizations: Pathways and Workflows

To aid in the conceptual understanding of AOC 1020, the following diagrams illustrate its mechanism of action and the clinical trial workflow.

AOC1020_Mechanism_of_Action cluster_blood Bloodstream cluster_muscle Muscle Cell AOC1020 AOC 1020 (Antibody-siRNA Conjugate) TfR1 TfR1 Receptor AOC1020->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Internalization siRNA siRNA Release Endosome->siRNA 3. Endosomal Escape RISC RISC Complex siRNA->RISC 4. Loading DUX4_mRNA DUX4 mRNA Degradation mRNA Degradation DUX4_mRNA->Degradation 6. Cleavage RISC->DUX4_mRNA 5. Targeting Fortitude_Trial_Workflow start Patient Screening (FSHD Diagnosis) randomization Randomization start->randomization dose_a Group A: AOC 1020 (del-brax) randomization->dose_a dose_b Group B: Placebo randomization->dose_b treatment IV Dosing Period (Single & Multiple Ascending Doses) dose_a->treatment dose_b->treatment follow_up Follow-up Period (12 Months Total Duration) treatment->follow_up endpoint Primary Endpoint Analysis (Safety & Tolerability) follow_up->endpoint secondary Exploratory Endpoint Analysis (Biomarkers, Muscle Function) follow_up->secondary FSHD_Pathology_Intervention cluster_disease FSHD Pathogenesis cluster_intervention Therapeutic Intervention DUX4_Gene Aberrant DUX4 Gene Expression DUX4_Protein Toxic DUX4 Protein Production DUX4_Gene->DUX4_Protein Downstream Downstream Gene Activation DUX4_Protein->Downstream Muscle_Damage Muscle Cell Toxicity & Degeneration Downstream->Muscle_Damage Symptoms Progressive Muscle Weakness Muscle_Damage->Symptoms AOC1020 AOC 1020 (del-brax) Block Blockade of Protein Production AOC1020->Block Reduces DUX4 mRNA Block->DUX4_Protein Inhibits

Technical Support Center: Optimizing Inhibitor-X Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of small molecule inhibitors, referred to here as "Inhibitor-X," for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for Inhibitor-X in a new cell line?

A1: For a new compound or a new cell line, it is advisable to start with a broad range of concentrations to determine the approximate effective range. A common starting point is a wide range from 100 µM to 1 nM, with 2- or 3-fold serial dilutions.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, more detailed experiments.

Q2: How should I prepare a stock solution of Inhibitor-X?

A2: Most small molecule inhibitors are dissolved in a non-aqueous solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1] It is crucial to ensure the final concentration of the solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity or other artifacts.[2] Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[3]

Q3: How can I determine if Inhibitor-X is soluble in my cell culture medium?

A3: Poor aqueous solubility is a common issue with small molecule inhibitors.[2] To check for solubility, prepare the highest desired concentration of Inhibitor-X in your culture medium and visually inspect for any precipitation. You can also centrifuge the medium and analyze the supernatant for the concentration of the inhibitor using methods like HPLC. If solubility is an issue, consider using solubilizing agents like cyclodextrins or adjusting the pH of the buffer, ensuring these modifications do not affect your experimental outcomes.[2]

Q4: What are the critical controls to include in my experiment?

A4: To ensure the validity of your results, several controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve Inhibitor-X. This control accounts for any effects of the solvent on the cells.[4]

  • Untreated Control: Cells that are not exposed to either Inhibitor-X or the vehicle.

  • Positive Control: A known compound that elicits the expected biological response. This confirms that the assay is working correctly.[4]

  • Negative Control: A structurally similar but inactive compound, if available, to demonstrate the specificity of Inhibitor-X's effects.[4]

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of Inhibitor-X.

Problem 1: High levels of cell death are observed even at low concentrations of Inhibitor-X.

  • Possible Cause 1: Inherent Cytotoxicity. Inhibitor-X may be highly cytotoxic to the specific cell line being used.

    • Suggested Solution: Perform a cytotoxicity assay (e.g., MTT, MTS, or a trypan blue exclusion assay) to determine the IC50 (half-maximal inhibitory concentration) for cell viability.[1] This will help you identify a concentration range that is effective without causing excessive cell death.

  • Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.

    • Suggested Solution: Ensure the final solvent concentration is below 0.5%.[2] Prepare a higher concentration stock solution of Inhibitor-X to reduce the volume of solvent added to the culture medium.

  • Possible Cause 3: Compound Instability. The inhibitor may be degrading into toxic byproducts in the culture medium.[2]

    • Suggested Solution: Assess the stability of Inhibitor-X in your cell culture medium over the time course of your experiment.[3] This can be done by incubating the compound in the medium and measuring its concentration at different time points using analytical methods like HPLC-MS.[3]

Problem 2: No biological effect is observed at any concentration of Inhibitor-X.

  • Possible Cause 1: Insufficient Concentration or Potency. The concentrations tested may be too low to elicit a response, or Inhibitor-X may have low potency in your specific cell model.

    • Suggested Solution: Test a higher concentration range. If no effect is seen even at high concentrations (e.g., >10 µM), the inhibitor may not be effective in your system.[4]

  • Possible Cause 2: Poor Cell Permeability. Inhibitor-X may not be efficiently entering the cells.[4]

    • Suggested Solution: Evaluate the cellular uptake of the inhibitor. This can be assessed by lysing the cells after treatment and measuring the intracellular concentration of the compound.[5]

  • Possible Cause 3: Rapid Degradation or Efflux. The compound may be quickly degraded within the cell or actively pumped out by efflux pumps.

    • Suggested Solution: Investigate the intracellular stability of the inhibitor. Co-treatment with efflux pump inhibitors can also help determine if active transport is limiting the intracellular concentration.

Problem 3: Inconsistent results are observed between experiments.

  • Possible Cause 1: Variability in Cell Culture Conditions. Differences in cell passage number, confluency, or serum batches can affect cellular responses.[2]

    • Suggested Solution: Standardize your cell culture protocols. Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.

  • Possible Cause 2: Compound Instability during Storage or Handling. Repeated freeze-thaw cycles or improper storage can lead to degradation of the stock solution.[2]

    • Suggested Solution: Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.[3] Always prepare fresh dilutions from the stock for each experiment.

  • Possible Cause 3: Assay Variability. Inconsistent incubation times, reagent concentrations, or measurement techniques can introduce variability.

    • Suggested Solution: Ensure all experimental steps are performed consistently. Validate your assay for reproducibility.[3]

Data Presentation

Table 1: Example IC50 Values for Common Kinase Inhibitors in Different Cell Lines

Kinase InhibitorTarget KinaseCell LineIC50 (nM)
GefitinibEGFRA54915
ErlotinibEGFRNCI-H1975200
SorafenibVEGFR, PDGFR, RAFHepG25,800
SunitinibVEGFR, PDGFR, KITHUVEC2
ImatinibBCR-ABL, KIT, PDGFRK562250
Note: These values are examples and can vary depending on the specific experimental conditions.[1]

Table 2: Troubleshooting Summary for Optimizing Inhibitor-X Concentration

IssuePossible CauseSuggested Solution
High Cell DeathInherent CytotoxicityPerform a cytotoxicity assay to determine the IC50 for viability.
Solvent ToxicityKeep final solvent concentration <0.5%.
Compound InstabilityAssess compound stability in culture medium.
No Biological EffectInsufficient ConcentrationTest a higher concentration range.
Poor Cell PermeabilityEvaluate cellular uptake of the inhibitor.
Rapid Degradation/EffluxInvestigate intracellular stability and consider efflux pump inhibitors.
Inconsistent ResultsVariable Cell CultureStandardize cell passage, confluency, and serum.
Compound InstabilityAliquot stock solutions and prepare fresh dilutions.
Assay VariabilityEnsure consistent experimental execution and validate the assay.

Experimental Protocols

Protocol 1: Determining the IC50 Value for Cytotoxicity using an MTT Assay

This protocol outlines the steps to determine the concentration of Inhibitor-X that reduces cell viability by 50%.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a stock solution of Inhibitor-X in a suitable solvent (e.g., DMSO).[1]

    • Perform serial dilutions of Inhibitor-X in culture medium to create a range of concentrations (e.g., 1 nM to 100 µM).[1]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Inhibitor-X. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.[1]

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.[1]

    • Determine the IC50 value from the curve using non-linear regression analysis.[1]

Protocol 2: Dose-Response Experiment to Determine EC50 for a Functional Response

This protocol outlines the determination of the half-maximal effective concentration (EC50), which is the concentration of an agonist that produces 50% of the maximal response.[1]

  • Cell Preparation:

    • Prepare cells expressing the target of interest and seed them in an appropriate assay plate.

  • Compound Preparation:

    • Perform serial dilutions of the compounds in the appropriate assay buffer.[1]

  • Assay Performance:

    • Add the diluted compounds to the wells containing the cells.[1]

    • Incubate for a time sufficient to allow for a measurable response.[1]

    • Add the detection reagents according to the assay kit instructions.[1]

    • Incubate as required for signal development.[1]

  • Data Acquisition and Analysis:

    • Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.[1]

    • Normalize the data to the response of the positive control (100%) and the vehicle control (0%).[1]

    • Plot the percentage of maximal response against the log of the agonist concentration.[1]

    • Determine the EC50 value from the curve using non-linear regression analysis.

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Target Gene TranscriptionFactor->Gene Regulates Expression InhibitorX Inhibitor-X InhibitorX->Kinase1 Inhibits Ligand Ligand Ligand->Receptor Binds G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight treat_cells Treat Cells with Inhibitor-X incubate_overnight->treat_cells prepare_dilutions Prepare Serial Dilutions of Inhibitor-X prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_reagent Add Assay Reagent (e.g., MTT) incubate_treatment->add_reagent read_plate Read Plate add_reagent->read_plate analyze_data Analyze Data & Determine IC50/EC50 read_plate->analyze_data end End analyze_data->end G start Start: Inconsistent Results check_compound Check Compound Stability & Storage start->check_compound check_cells Review Cell Culture Practices check_compound->check_cells Stable aliquot Aliquot Stock Prepare Fresh Dilutions check_compound->aliquot Degradation Suspected check_assay Validate Assay Protocol check_cells->check_assay Consistent standardize_passage Standardize Passage Number & Confluency check_cells->standardize_passage Variability Identified consistent_execution Ensure Consistent Reagent Prep & Timing check_assay->consistent_execution Variability Identified end Consistent Results check_assay->end Consistent aliquot->check_cells standardize_passage->check_assay consistent_execution->end

References

How to minimize off-target effects of delpacibart braxlosiran

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for delpacibart braxlosiran. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential off-target effects during preclinical and experimental use of this therapeutic candidate.

Delpacibart braxlosiran (also known as del-brax or AOC 1020) is an investigational antibody-oligonucleotide conjugate (AOC).[1][2][3] It is composed of a monoclonal antibody (delpacibart) that targets the transferrin receptor 1 (TfR1) and a small interfering RNA (siRNA) component (braxlosiran) designed to silence the expression of Double Homeobox 4 (DUX4) mRNA.[4][5][6] This approach aims to treat the underlying cause of Facioscapulohumeral Muscular Dystrophy (FSHD).[4][7]

While designed for high specificity, the siRNA component, like all oligonucleotide-based therapeutics, has the potential for off-target effects. This guide provides answers to frequently asked questions and troubleshooting strategies to help you design robust experiments and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of potential off-target effects associated with the siRNA component of delpacibart braxlosiran?

A1: The siRNA component (braxlosiran) can theoretically induce two main types of off-target effects common to RNA interference (RNAi) technology:

  • Hybridization-dependent off-target effects: These are the most common and occur when the siRNA guide strand binds to unintended mRNA transcripts with partial sequence complementarity. This interaction is often mediated by the "seed region" (nucleotides 2-8 of the guide strand) and can lead to the silencing of unintended genes, a mechanism similar to that of endogenous microRNAs (miRNAs).[8][9]

  • Hybridization-independent off-target effects: These effects are not related to sequence-specific binding. They typically involve the activation of the innate immune system, as the siRNA can be recognized by pattern recognition receptors like Toll-like receptors (TLRs), leading to an inflammatory response.[8] Saturation of the natural RNAi machinery (e.g., the RISC complex) by high concentrations of exogenous siRNA can also interfere with the function of endogenous miRNAs.[10]

Q2: How is delpacibart braxlosiran designed to minimize off-target effects?

A2: While specific proprietary details may not be public, therapeutic siRNAs like braxlosiran are typically engineered to enhance specificity and reduce off-target effects. Strategies include:

  • Optimized Sequence Design: The siRNA sequence is chosen using advanced algorithms to minimize homology with other genes in the human transcriptome, particularly in the seed region.[8][11]

  • Chemical Modifications: Introducing chemical modifications to the sugar-phosphate backbone or the nucleobases of the siRNA can reduce off-target binding and decrease immunogenicity.[8][11] For example, 2'-O-methyl modifications at position 2 of the guide strand have been shown to significantly reduce miRNA-like off-target silencing without affecting on-target activity.[12]

Q3: My cells are showing unexpected toxicity or a phenotype that doesn't align with DUX4 knockdown. How can I determine if this is an off-target effect?

Troubleshooting Guides

Issue 1: Sub-optimal Knockdown of DUX4 and/or High Cellular Toxicity

This issue can arise from problems with transfection, siRNA concentration, or cellular health.

Possible Cause Troubleshooting Step Success Indicator
Inappropriate Concentration Perform a dose-response experiment. Test a range of delpacibart braxlosiran concentrations (e.g., 1 nM to 100 nM).Identify the lowest concentration that provides maximum DUX4 knockdown with minimal toxicity.[11]
Cell Health Issues Ensure cells are healthy, within a low passage number, and plated at the recommended density (typically 50-70% confluency for siRNA experiments).[14] Avoid using antibiotics in the media during and immediately after transfection.[15]Consistent results and healthy cell morphology in mock-transfected wells.
Transfection Protocol Optimize the delivery protocol for your specific cell type. If using a transfection reagent, ensure it is compatible and used as recommended.[14] For AOCs, ensure appropriate incubation times.Use a validated positive control siRNA (e.g., targeting a housekeeping gene) to confirm efficient delivery (>80% knockdown).[16]
Toxicity from Delivery Run a control using only the delivery vehicle (if available) or a non-targeting control AOC to assess toxicity independent of the DUX4-targeting siRNA.[13]Cells treated with the control vehicle show high viability compared to untreated cells.
Issue 2: Suspected Hybridization-Dependent (miRNA-like) Off-Target Effects

This occurs when the braxlosiran component silences unintended genes.

Evidence Validation Experiment Expected Outcome for Confirmation
Unexpected Phenotype Transcriptome-wide analysis (RNA-Seq): Treat cells with delpacibart braxlosiran and a non-targeting control. Analyze differentially expressed genes.A significant number of genes are downregulated.[8] Bioinformatic analysis (e.g., using tools like Sylamer or SeedMatchR) reveals an enrichment of genes with seed region matches in their 3' UTRs among the downregulated population.[10][17][18]
Specific Gene Implicated Luciferase Reporter Assay: Clone the 3' UTR of the suspected off-target gene downstream of a luciferase reporter gene. Co-transfect this construct with delpacibart braxlosiran.A significant decrease in luciferase activity is observed in the presence of delpacibart braxlosiran compared to a control.
Confirmation of Phenotype Rescue Experiment: If the off-target gene responsible for the phenotype is identified, attempt to rescue the phenotype by overexpressing that gene (using a construct lacking the siRNA binding site).The unexpected phenotype is reversed or diminished upon re-expression of the off-target gene.
Confirmation of Specificity Use Multiple siRNAs: Test two or more different siRNAs that target the same gene (DUX4).[8]If the observed phenotype is due to on-target knockdown of DUX4, it should be recapitulated by all effective siRNAs. If it is an off-target effect, it will likely be unique to the specific delpacibart braxlosiran sequence.
Table 1: Hypothetical RNA-Seq Data Comparing Standard vs. Chemically Modified siRNA

This table illustrates how chemical modifications can improve the specificity of an siRNA therapeutic.

Parameter Standard DUX4 siRNA Modified delpacibart braxlosiran
DUX4 mRNA Level (On-Target) 85% reduction88% reduction
Total Downregulated Genes (>2-fold) 21545
Downregulated Genes with Seed Match 150 (70%)18 (40%)
IFN-β Expression (Immune Marker) 12-fold increase1.5-fold increase

Experimental Protocols

Protocol 1: Global Off-Target Analysis via RNA-Sequencing

Objective: To identify all potential on- and off-target gene expression changes induced by delpacibart braxlosiran.

  • Cell Plating: Seed your target cells in 6-well plates at a density that will result in 50-70% confluency at the time of treatment. Prepare triplicate wells for each condition.

  • Treatment Groups:

    • Untreated cells

    • Mock-treated cells (delivery vehicle/buffer only)

    • Non-targeting control siRNA conjugate

    • Delpacibart braxlosiran (at the lowest effective concentration)

  • Transfection/Treatment: Deliver the compounds to the cells according to your optimized protocol.

  • Incubation: Incubate cells for 24-48 hours. The optimal time point may vary depending on the stability of the target mRNA and protein.

  • RNA Extraction: Harvest the cells and extract total RNA using a high-quality RNA extraction kit. Ensure RNA integrity is high (RIN > 8).

  • Library Preparation & Sequencing: Prepare sequencing libraries from the extracted RNA (e.g., using a poly-A selection method) and perform deep sequencing on a platform like Illumina.

  • Data Analysis:

    • Align reads to the reference genome and quantify gene expression.

    • Perform differential expression analysis between the delpacibart braxlosiran-treated group and the non-targeting control group.

    • Use a bioinformatic tool (e.g., Sylamer, SeedMatchR) to analyze the 3' UTRs of downregulated genes for enrichment of sequences complementary to the braxlosiran seed region.[10][17][19]

Protocol 2: Assessing Innate Immune Activation via qPCR

Objective: To determine if delpacibart braxlosiran is stimulating an innate immune response.

  • Experiment Setup: Follow steps 1-3 from the RNA-Seq protocol. It is crucial to use a cell line known to be responsive to immune stimuli (e.g., peripheral blood mononuclear cells or specific macrophage cell lines).

  • Incubation: Incubate for a shorter duration, typically 6-24 hours, as immune response gene induction can be rapid.

  • RNA Extraction: Harvest cells and extract total RNA.

  • cDNA Synthesis: Reverse transcribe the RNA into cDNA.

  • Quantitative PCR (qPCR): Perform qPCR using validated primers for key immune response genes (e.g., IFN-β, OAS1, IL-6, TNF-α) and a housekeeping gene for normalization (e.g., GAPDH).

  • Analysis: Calculate the fold change in expression of the immune genes in the delpacibart braxlosiran-treated samples relative to the non-targeting control samples. A significant upregulation indicates a potential immune response.

Visualizations

G cluster_0 Cell Exterior cluster_1 Cytoplasm DB Delpacibart Braxlosiran (AOC) TFR1 TfR1 Receptor DB->TFR1 1. Binding Endosome Endosome TFR1->Endosome 2. Internalization RISC RISC Loading Endosome->RISC 3. siRNA Release & RISC Loading OnTarget On-Target mRNA (DUX4) RISC->OnTarget 4a. Perfect Match OffTarget Off-Target mRNA (Seed Match) RISC->OffTarget 4b. Partial Match (miRNA-like) Immune Innate Immune Sensors (TLRs) RISC->Immune 4c. Immune Sensing Cleavage mRNA Cleavage OnTarget->Cleavage Silencing Repression Translational Repression OffTarget->Repression Off-Target Effect Response Inflammatory Response Immune->Response Off-Target Effect

Caption: Mechanism of delpacibart braxlosiran action and potential off-target pathways.

G Start Unexpected Phenotype or Toxicity Observed CheckControls Step 1: Verify Controls (Mock, Non-Targeting siRNA) Start->CheckControls DoseResponse Step 2: Perform Dose-Response Curve CheckControls->DoseResponse IsDoseDependent Is Effect Dose-Dependent? DoseResponse->IsDoseDependent RNASeq Step 3: Perform RNA-Seq & Bioinformatic Analysis IsDoseDependent->RNASeq Yes Reassess Reassess Protocol (Cell Health, Reagents) IsDoseDependent->Reassess No SeedMatch Seed Match Enriched in Downregulated Genes? RNASeq->SeedMatch OffTarget Likely miRNA-like Off-Target Effect SeedMatch->OffTarget Yes OnTarget Phenotype Likely On-Target or Toxicity from Delivery SeedMatch->OnTarget No

Caption: Troubleshooting workflow for an unexpected experimental result.

G cluster_0 Validation Methods Start Start: Delpacibart Braxlosiran Experiment Dose 1. Dose-Response (qPCR for DUX4) Start->Dose RNASeq 2. Transcriptome Analysis (RNA-Seq) Dose->RNASeq Select Lowest Effective Dose Validation 3. Off-Target Validation RNASeq->Validation Identify Potential Off-Targets Luciferase Luciferase Assay (3' UTR) Rescue Rescue Experiment Immune Immune Assay (qPCR/ELISA) End Conclude: Characterize On- and Off-Target Profile Luciferase->End Rescue->End Immune->End

Caption: Experimental workflow for comprehensive off-target effect validation.

References

Technical Support Center: Addressing Variability in AOC 1020 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AOC 1020. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in response to AOC 1020 treatment and to provide guidance on troubleshooting experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is AOC 1020 and how does it work?

A1: AOC 1020 is an investigational antibody-oligonucleotide conjugate (AOC) designed to treat Facioscapulohumeral Muscular Dystrophy (FSHD). It consists of a monoclonal antibody targeting the transferrin receptor 1 (TfR1) conjugated to a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of the DUX4 gene. The antibody facilitates the delivery of the siRNA into muscle cells, where the siRNA is designed to degrade the DUX4 mRNA, thereby reducing the production of the toxic DUX4 protein.[1][2]

Q2: What are the main sources of variability in response to AOC 1020 treatment?

A2: Variability in response to AOC 1020 can arise from several factors, including:

  • Patient-specific factors: The inherent clinical variability of FSHD is a significant contributor. This includes differences in disease severity, rate of progression, and genetic factors such as the size of the D4Z4 repeat array and SMCHD1 mutations.[3][4]

  • Experimental variability: In preclinical and clinical studies, inconsistencies in experimental procedures can lead to variable results. This can include variations in drug administration, sample collection and processing, and assay performance.

  • Drug product characteristics: The quality and consistency of the AOC 1020 conjugate, such as the antibody-to-siRNA ratio and purity, can impact its efficacy.

Q3: What level of DUX4-regulated gene reduction has been observed with AOC 1020 treatment?

A3: In the Phase 1/2 FORTITUDE clinical trial, treatment with AOC 1020 at a 2 mg/kg dose resulted in a mean reduction of over 50% in DUX4-regulated genes in muscle biopsies at four months.[1][5] All participants in this cohort showed a reduction of greater than 20% in these genes.[5][6]

Q4: Have functional improvements been observed with AOC 1020 treatment?

A4: The FORTITUDE trial was not statistically powered to assess functional benefit; however, trends of functional improvement in muscle strength and reachable workspace were observed in participants treated with AOC 1020 compared to placebo.[7][8]

Troubleshooting Guides

This section provides guidance on common issues that may be encountered during in vitro and in vivo experiments with AOC 1020.

In Vitro Cell-Based Assays

Issue 1: High variability in DUX4 target gene expression between replicate wells.

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a homogenous cell suspension and use calibrated pipettes for cell plating.
Variable transfection efficiencyOptimize the delivery of AOC 1020 by testing different concentrations and incubation times. Use a positive control (e.g., a validated siRNA known to work in your cell type) to assess transfection efficiency.
Cell health and passage numberUse cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
RNA extraction and qPCR variabilityUse a standardized RNA extraction protocol and ensure high-quality RNA. Follow best practices for qPCR, including proper primer design and validation, and use of appropriate reference genes.

Issue 2: Low or no reduction in DUX4 target gene expression.

Possible Cause Troubleshooting Step
Suboptimal AOC 1020 concentrationPerform a dose-response experiment to determine the optimal concentration of AOC 1020 for your specific cell type.
Inefficient delivery to cellsConfirm the expression of the transferrin receptor 1 (TfR1) on your target cells, as this is required for AOC 1020 uptake.
Issues with the AOC 1020 conjugateVerify the integrity and purity of the AOC 1020 conjugate. Consider issues with storage and handling that might degrade the siRNA or antibody component.
Incorrect timing of analysisThe kinetics of mRNA knockdown can vary. Perform a time-course experiment to identify the optimal time point for assessing DUX4 target gene expression after treatment.
In Vivo Animal Studies

Issue 1: Inconsistent reduction of DUX4-regulated genes in muscle tissue of treated animals.

Possible Cause Troubleshooting Step
Inaccurate dosingEnsure accurate and consistent administration of AOC 1020. For intravenous injections, verify proper injection technique.
Variability in drug distributionDifferences in animal age, weight, and overall health can affect drug distribution. Standardize these parameters across your study groups.
Inconsistent muscle biopsy collectionCollect muscle biopsies from the same anatomical location for all animals. Ensure consistent sample handling and snap-freezing to preserve RNA integrity.
Animal-to-animal biological variabilityThe inherent biological variability in animal models of FSHD can be significant. Increase the number of animals per group to improve statistical power.

Issue 2: Lack of functional improvement in treated animals.

Possible Cause Troubleshooting Step
Insufficient treatment duration or doseThe therapeutic effect may require a longer treatment period or a higher dose. Refer to preclinical studies for guidance on effective dosing regimens.
Insensitive functional assaysThe chosen functional assays may not be sensitive enough to detect subtle changes in muscle function. Consider using multiple, complementary functional tests (e.g., grip strength, treadmill running, in vivo force measurement).
Advanced disease state at treatment initiationTreatment may be more effective when initiated at an earlier stage of the disease.
High variability in baseline functionAssess baseline functional performance before treatment initiation and use this data to stratify animals into balanced treatment groups.

Data Presentation

Preclinical Data: DUX4-Regulated Gene Expression in a Mouse Model of FSHD
Treatment GroupDose (siRNA)Mean Reduction in DUX4-Regulated Genes (%)Reference
DUX4 AOC6 mg/kg>75%[8]
Clinical Data: FORTITUDE Trial - Change in DUX4-Regulated Genes
Treatment GroupDoseTimepointMean Reduction in DUX4-Regulated GenesNote
AOC 1020 (del-brax)2 mg/kg4 months>50%All participants showed >20% reduction.[5][6]
PlaceboN/A4 monthsN/A

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for DUX4 Target Gene Expression in Muscle Biopsy

Objective: To quantify the mRNA levels of DUX4-regulated genes in muscle tissue.

Materials:

  • Frozen muscle biopsy sample

  • RNA extraction kit (e.g., RNeasy Fibrous Tissue Mini Kit)

  • Reverse transcription kit (e.g., SuperScript IV VILO Master Mix)

  • qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)

  • Validated primers and probes for DUX4 target genes (e.g., ZSCAN4, MBD3L2) and a reference gene (e.g., ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Homogenize the frozen muscle tissue in lysis buffer using a bead mill or rotor-stator homogenizer.

    • Follow the manufacturer's protocol for the RNA extraction kit to isolate total RNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit according to the manufacturer's instructions.

  • qPCR:

    • Prepare the qPCR reaction mix containing the qPCR master mix, primers/probes for the target and reference genes, and the cDNA template.

    • Run the qPCR reaction on a calibrated instrument using a standard thermal cycling protocol.

    • Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of the target genes, normalized to the reference gene.

In Vivo Muscle Force Measurement in a Mouse Model of FSHD

Objective: To assess the contractile properties of a specific muscle (e.g., tibialis anterior) in vivo.

Materials:

  • Anesthetized mouse

  • Surgical platform with temperature control

  • Force transducer and data acquisition system

  • Nerve stimulating electrodes

  • Suture material

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using a recommended anesthetic agent (e.g., isoflurane).

    • Shave the leg and make a small incision to expose the tendon of the muscle of interest (e.g., tibialis anterior).

  • Muscle and Nerve Isolation:

    • Carefully isolate the distal tendon of the muscle and sever it.

    • Isolate the corresponding nerve (e.g., peroneal nerve for the tibialis anterior) for stimulation.

  • Force Measurement Setup:

    • Securely attach the distal tendon to the lever arm of the force transducer using suture.

    • Position the nerve on the stimulating electrodes.

    • Maintain the muscle at its optimal length (Lo) for force production.

  • Data Acquisition:

    • Stimulate the nerve with single electrical pulses to elicit twitch contractions and with a train of pulses at increasing frequencies to induce tetanic contractions.

    • Record the force generated by the muscle at each stimulation frequency.

    • Analyze the data to determine key contractile parameters such as maximal twitch force and maximal tetanic force.

Visualizations

AOC1020_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Muscle Cell AOC1020 AOC 1020 (Antibody-siRNA Conjugate) TfR1 Transferrin Receptor 1 (TfR1) AOC1020->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization siRNA_release Endosome->siRNA_release RISC RISC siRNA_release->RISC Loading DUX4_mRNA DUX4 mRNA RISC->DUX4_mRNA Binding & Cleavage Degradation DUX4_mRNA->Degradation DUX4_protein DUX4 Protein (Toxic) DUX4_mRNA->DUX4_protein Translation Nucleus Nucleus Nucleus->DUX4_mRNA Transcription DUX4_gene DUX4 Gene

Caption: Mechanism of action of AOC 1020.

Experimental_Workflow cluster_invivo In Vivo Study cluster_exvivo Ex Vivo Analysis Treatment AOC 1020 Treatment (e.g., IV injection) Biopsy Muscle Biopsy Collection Treatment->Biopsy Functional_Test Functional Assessment (e.g., In Vivo Force) Treatment->Functional_Test RNA_Extraction RNA Extraction Biopsy->RNA_Extraction qPCR qPCR for DUX4 Target Genes RNA_Extraction->qPCR Data_Analysis Data Analysis qPCR->Data_Analysis

Caption: Experimental workflow for assessing AOC 1020 efficacy.

Troubleshooting_Logic Start Inconsistent or Unexpected Results Check_Reagents Verify Reagent Quality (AOC 1020, Primers, etc.) Start->Check_Reagents Check_Protocol Review Experimental Protocol (Dosing, Timing, etc.) Start->Check_Protocol Check_Cells_Animals Assess Cell/Animal Health and Consistency Start->Check_Cells_Animals Check_Equipment Calibrate and Validate Equipment (qPCR, Force Meter) Start->Check_Equipment Consult Consult Technical Support or Scientific Literature Check_Reagents->Consult Check_Protocol->Consult Check_Cells_Animals->Consult Check_Equipment->Consult

References

Improving the translational validity of CI-1020 preclinical data

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the preclinical evaluation of AOC-1020, an investigational antibody-oligonucleotide conjugate for the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of AOC-1020?

A1: AOC-1020 is an antibody-oligonucleotide conjugate (AOC) designed to address the underlying cause of FSHD. It consists of a monoclonal antibody that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that targets the messenger RNA (mRNA) of the DUX4 (double homeobox 4) gene. The aberrant expression of DUX4 in skeletal muscle is the primary cause of FSHD, leading to muscle degeneration. By binding to TfR1, AOC-1020 is internalized into muscle cells, where the siRNA component mediates the degradation of DUX4 mRNA, thereby reducing the expression of the toxic DUX4 protein.

Q2: What are the key preclinical findings for AOC-1020?

A2: Preclinical studies in mouse models of FSHD have demonstrated that a murine version of AOC-1020 can effectively prevent muscle weakness. A single intravenous administration of the compound was shown to prevent the development of muscle weakness as assessed by functional assays such as treadmill running, in vivo force measurement, and compound muscle action potential. These studies supported the advancement of AOC-1020 into clinical trials.

Q3: What has been observed in the clinical development of AOC-1020?

A3: AOC-1020, also known as delpacibart braxlosiran (del-brax), is being evaluated in the Phase 1/2 FORTITUDE clinical trial in adults with FSHD. Initial findings from this trial have been positive, showing that AOC-1020 was generally well-tolerated with most adverse events being mild to moderate. Importantly, the trial demonstrated a significant reduction of over 50% in the expression of DUX4-regulated genes in muscle tissue of participants. Additionally, trends toward functional improvements in muscle strength and function have been observed.

Q4: What is the rationale for targeting the transferrin receptor 1 (TfR1)?

A4: The transferrin receptor 1 (TfR1) is utilized as a target to facilitate the delivery of the siRNA payload specifically to muscle tissue. TfR1 is highly expressed on the surface of muscle cells. By using a monoclonal antibody that binds to TfR1, AOC-1020 can be efficiently taken up by muscle cells, thereby concentrating the therapeutic agent where it is needed most to silence the DUX4 gene.

Troubleshooting Guides

Issue 1: Inconsistent reduction of DUX4-regulated gene expression in preclinical models.

Potential Cause Troubleshooting Step
Suboptimal AOC-1020 dosagePerform a dose-response study to determine the optimal concentration for effective DUX4 mRNA knockdown.
Inefficient delivery to target muscle tissueVerify the expression of TfR1 in the specific muscle groups being analyzed. Assess the biodistribution of a fluorescently labeled version of the AOC.
Variability in the FSHD mouse modelEnsure the genetic background and DUX4 expression levels are consistent across experimental animals.
Issues with RNA extraction or qPCRUse a standardized protocol for RNA isolation from muscle tissue and validate primer efficiency for all DUX4-regulated genes being quantified.

Issue 2: Lack of functional improvement in preclinical models despite target engagement.

Potential Cause Troubleshooting Step
Timing of assessmentFunctional improvements may take time to manifest. Extend the duration of the in vivo study to allow for potential muscle recovery.
Insufficient statistical powerIncrease the number of animals per group to ensure the study is adequately powered to detect functional changes.
Choice of functional assayEmploy a battery of functional tests that assess different aspects of muscle function (e.g., grip strength, treadmill endurance, in vivo force measurement) to provide a comprehensive picture.
Advanced disease state in the animal modelInitiate treatment at an earlier stage of disease progression in the animal model to assess the potential for preventing muscle decline.

Quantitative Data Summary

Table 1: Overview of Preclinical Efficacy in FSHD Mouse Model

Parameter Observation Source
DUX4-Regulated Gene ExpressionDose-dependent downregulation in skeletal muscle.
Muscle Weakness PreventionDemonstrated in treadmill running, in vivo force, and compound muscle action potential assays.

Table 2: Key Clinical Findings from the FORTITUDE Trial (Phase 1/2)

Parameter Observation Source
DUX4-Regulated Gene Expression>50% mean reduction in muscle tissue.
Safety and TolerabilityGenerally well-tolerated; most adverse events were mild to moderate.
Functional OutcomesTrends of improvement in muscle strength and function.
BiomarkersReduction in circulating biomarkers and creatine (B1669601) kinase.

Experimental Protocols

Protocol 1: In Vivo Efficacy Assessment in FSHD Mouse Model

  • Animal Model: Utilize a validated transgenic mouse model that expresses human DUX4 in skeletal muscle.

  • Drug Administration: Administer a murine-specific version of AOC-1020 via a single intravenous injection. Include a vehicle control group.

  • Functional Assessment:

    • Treadmill Running: Measure the distance and duration until exhaustion at set intervals post-treatment.

    • In Vivo Force Measurement: Anesthetize the mouse and surgically expose a target muscle (e.g., tibialis anterior). Stimulate the corresponding nerve and measure the force of muscle contraction.

    • Compound Muscle Action Potential (CMAP): Place stimulating and recording electrodes over a target muscle and its nerve. Measure the amplitude of the muscle's electrical response to nerve stimulation.

  • Tissue Collection and Analysis: At the study endpoint, collect skeletal muscle tissue for downstream analysis.

  • Gene Expression Analysis: Isolate RNA from muscle tissue and perform quantitative real-time PCR (qPCR) to measure the expression levels of DUX4 and DUX4-regulated genes.

Protocol 2: Quantification of DUX4-Regulated Gene Expression

  • RNA Isolation: Extract total RNA from muscle biopsy samples using a suitable commercial kit, following the manufacturer's instructions.

  • RNA Quality Control: Assess the integrity and purity of the isolated RNA using spectrophotometry (e.g., NanoDrop) and agarose (B213101) gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA, gene-specific primers for DUX4 and DUX4-regulated genes (e.g., LEUTX, TRIM43, MBD3L2), and a suitable qPCR master mix.

    • Run the qPCR reaction on a real-time PCR instrument.

    • Analyze the data using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to a stable housekeeping gene.

Visualizations

AOC1020_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_muscle_cell Muscle Cell AOC1020 AOC-1020 TfR1 TfR1 Receptor AOC1020->TfR1 Binding Endosome Endosome TfR1->Endosome Internalization siRNA DUX4 siRNA Endosome->siRNA Release RISC RISC Complex siRNA->RISC Loading DUX4_mRNA DUX4 mRNA Degradation mRNA Degradation DUX4_mRNA->Degradation RISC->DUX4_mRNA Binding

Caption: Mechanism of action of AOC-1020 in muscle cells.

Preclinical_Workflow start FSHD Mouse Model treatment AOC-1020 IV Administration start->treatment functional_assays Functional Assays (Treadmill, Force, CMAP) treatment->functional_assays tissue_collection Muscle Tissue Collection functional_assays->tissue_collection gene_expression Gene Expression Analysis (qPCR) tissue_collection->gene_expression data_analysis Data Analysis gene_expression->data_analysis end Efficacy Determination data_analysis->end

Caption: Preclinical experimental workflow for AOC-1020.

Troubleshooting_Logic start Inconsistent Preclinical Data check_target_engagement Target Engagement Issue? start->check_target_engagement check_functional_outcome Functional Outcome Issue? start->check_functional_outcome dose Optimize Dose check_target_engagement->dose Yes delivery Verify Delivery check_target_engagement->delivery Yes assay Validate Assay check_target_engagement->assay Yes timing Adjust Assessment Timing check_functional_outcome->timing Yes power Increase Sample Size check_functional_outcome->power Yes endpoints Diversify Functional Endpoints check_functional_outcome->endpoints Yes

Caption: Troubleshooting decision tree for preclinical studies.

Challenges in scaling up AOC 1020 for larger studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the common challenges encountered when scaling up the production of AOC 1020 for larger preclinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is AOC 1020 and how does it work?

A1: AOC 1020 is an Antibody-Oligonucleotide Conjugate (AOC) designed to treat Facioscapulohumeral Muscular Dystrophy (FSHD). It is composed of a monoclonal antibody (mAb) that targets the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) that specifically targets the messenger RNA (mRNA) of the DUX4 gene. The aberrant expression of the DUX4 protein is the underlying cause of FSHD. By delivering the siRNA directly to muscle cells, AOC 1020 is designed to degrade DUX4 mRNA, thereby reducing the production of the toxic DUX4 protein and potentially halting or reversing the progression of the disease.

Q2: What are the primary Chemistry, Manufacturing, and Controls (CMC) challenges when scaling up AOC 1020 production?

A2: Scaling up AOC 1020 production presents several CMC challenges stemming from its complex, hybrid nature. Key challenges include:

  • Complex Synthesis: The process involves two distinct manufacturing streams: the biological production of the monoclonal antibody and the chemical synthesis of the siRNA oligonucleotide, followed by a precise conjugation step.

  • Conjugation Heterogeneity: Achieving a consistent drug-to-antibody ratio (DAR) is critical for product efficacy and safety. Variability in the conjugation process can lead to a heterogeneous mixture of AOCs with different numbers of siRNAs attached, which complicates purification and characterization.

  • Purification Complexity: The final product must be purified to remove unconjugated antibodies, free siRNA, and other process-related impurities. The physicochemical properties of AOC 1020 differ significantly from its starting components, necessitating specialized chromatographic techniques.

  • Analytical Characterization: The complex structure of AOC 1020 requires a comprehensive suite of analytical methods to ensure identity, purity, potency, and stability.

  • Formulation and Stability: Oligonucleotides are prone to degradation. The formulation must be carefully designed to ensure the stability of the AOC during storage and administration.

Q3: Why is the drug-to-antibody ratio (DAR) so important, and how is it controlled?

A3: The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for AOC 1020 as it defines the average number of siRNA molecules conjugated to each antibody. It directly impacts the therapeutic efficacy and potential toxicity of the drug. A low DAR may result in reduced potency, while a high DAR can alter the pharmacokinetic properties of the antibody, potentially leading to faster clearance or increased toxicity.

Control of the DAR is achieved by precisely managing the conjugation reaction conditions, including the molar ratio of the antibody to the siRNA-linker, temperature, pH, and reaction time. Site-specific conjugation technologies are often employed to create a more homogeneous product with a tighter DAR distribution.

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of AOC 1020 production.

Problem: Low Conjugation Efficiency or Inconsistent DAR

  • Symptoms: Final product analysis shows a low average DAR, a broad DAR distribution, or significant batch-to-batch variability.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Suboptimal Reaction Conditions Optimize conjugation parameters such as pH, temperature, and incubation time. Perform small-scale experiments to define a robust operating range.
Antibody Thiol Availability Ensure complete and consistent reduction of interchain disulfide bonds if using cysteine-based conjugation. Quantify free thiol groups before conjugation.
Linker Hydrolysis If using a maleimide-based linker, be aware of its susceptibility to hydrolysis. Prepare linker-siRNA adducts immediately before use and control the pH of the reaction buffer.
Impure Starting Materials Characterize the purity of both the antibody and the siRNA-linker adduct. Impurities can interfere with the conjugation reaction.

Problem: Product Aggregation During Purification or Formulation

  • Symptoms: Presence of high molecular weight species observed during Size Exclusion Chromatography (SEC). Visible particulates in the final drug product.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Hydrophobic Interactions The conjugation of the oligonucleotide can expose hydrophobic patches on the antibody surface, leading to aggregation.
Formulation Issues Screen different buffer conditions (pH, ionic strength) and excipients (e.g., surfactants like polysorbate 20/80, sugars, amino acids) to identify a formulation that minimizes aggregation.
Process-Induced Stress High pressure during chromatography, freeze-thaw cycles, or excessive agitation can induce aggregation. Optimize purification steps and handling procedures to be as gentle as possible.
High DAR Species Species with a high drug-to-antibody ratio can be more prone to aggregation. Optimize the conjugation reaction to limit the formation of these species.

Key Experimental Protocols

1. Protocol: Large-Scale Conjugation of siRNA to mAb

This protocol outlines a representative method for conjugating a thiol-reactive siRNA linker to the engineered cysteine residues on the anti-TfR1 monoclonal antibody.

  • Materials:

    • Purified anti-TfR1 mAb in phosphate-buffered saline (PBS).

    • Tris(2-carboxyethyl)phosphine (TCEP) solution.

    • Maleimide-activated siRNA targeting DUX4 mRNA.

    • Reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, 2 mM EDTA, pH 7.0).

    • Quenching solution (e.g., N-acetylcysteine).

  • Procedure:

    • Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by adding a 2.5-fold molar excess of TCEP. Incubate at 37°C for 90 minutes.

    • Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into the reaction buffer using tangential flow filtration (TFF).

    • Conjugation: Immediately add the maleimide-activated siRNA to the reduced mAb at a 1.5-fold molar excess per available thiol group. Gently mix and incubate at room temperature for 2 hours.

    • Quenching: Stop the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial amount of maleimide-siRNA. Incubate for 20 minutes.

    • Purification: Proceed immediately to the purification step to remove unreacted siRNA, small molecules, and to separate different DAR species.

2. Protocol: Purification by Anion-Exchange Chromatography (AEX)

This protocol is designed to separate the AOC 1020 product based on the negative charge contributed by the siRNA phosphate (B84403) backbone.

  • Equipment & Materials:

    • AKTA Pure or similar chromatography system.

    • Strong anion-exchange column (e.g., Q Sepharose High Performance).

    • Buffer A (e.g., 20 mM Tris, pH 8.0).

    • Buffer B (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

    • Quenched conjugation reaction mixture.

  • Procedure:

    • Column Equilibration: Equilibrate the AEX column with 5 column volumes (CVs) of Buffer A.

    • Sample Loading: Load the quenched reaction mixture onto the column at a controlled flow rate. Unconjugated antibody will flow through or bind weakly.

    • Wash: Wash the column with 3 CVs of Buffer A to remove any remaining unconjugated antibody and weakly bound impurities.

    • Elution: Elute the bound AOC 1020 using a linear gradient of 0-50% Buffer B over 20 CVs. The AOC will elute based on the number of conjugated siRNAs, with higher DAR species eluting at higher salt concentrations.

    • Fraction Collection: Collect fractions across the elution peak.

    • Analysis: Analyze the collected fractions by UV-Vis spectroscopy, SEC-HPLC, and LC-MS to determine the concentration, purity, and DAR of each fraction. Pool the fractions that meet the product specifications.

Visualizations

AOC1020_Mechanism cluster_blood Bloodstream cluster_cell Muscle Cell AOC1020 AOC 1020 TfR1 TfR1 Receptor AOC1020->TfR1 1. Binding Endosome Endosome TfR1->Endosome 2. Internalization RISC RISC Complex Endosome->RISC 3. siRNA Release & Loading DUX4_mRNA DUX4 mRNA DUX4_mRNA->RISC 4. Target Recognition Degradation mRNA Degradation RISC->Degradation 5. Cleavage

Caption: Mechanism of action for AOC 1020 in muscle cells.

Scale_Up_Workflow cluster_upstream Upstream Processing cluster_conjugation Conjugation cluster_downstream Downstream Processing cluster_qc Quality Control mAb_prod mAb Production (Cell Culture) conjugation Antibody-siRNA Conjugation mAb_prod->conjugation siRNA_synth siRNA Synthesis (Chemical) siRNA_synth->conjugation purification Purification (Chromatography) conjugation->purification formulation Formulation & Fill/Finish purification->formulation qc Analytical Characterization (Purity, DAR, Potency, Stability) formulation->qc

Caption: General workflow for AOC 1020 manufacturing and scale-up.

Scaling_Challenges center_node Successful Scale-Up c1 Consistent DAR center_node->c1 c2 High Purity (>95%) center_node->c2 c3 Product Stability center_node->c3 c4 Process Reproducibility center_node->c4 c5 Regulatory Compliance (CMC) center_node->c5 c1->c2 impacts c2->c3 impacts c3->c4 requires c4->c5 ensures

Caption: Interconnected challenges in scaling up AOC 1020 production.

Refining protocols for long-term CI-1020 efficacy studies

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be some ambiguity regarding the compound "CI-1020," as search results refer to several distinct molecules with similar designations (e.g., CXL-1020, E-1020, AOC 1020, BL-1020). To ensure the accuracy of the technical support materials, please specify the full and correct name of the compound of interest.

Once you provide the correct compound name, a comprehensive technical support center with troubleshooting guides and FAQs for long-term efficacy studies will be generated. This will include:

  • Detailed FAQs and Troubleshooting: A question-and-answer format addressing potential issues researchers might face during their experiments.

  • Quantitative Data Summaries: Clearly structured tables for easy comparison of key data points.

  • Experimental Protocols: Detailed methodologies for critical experiments.

  • Visualized Signaling Pathways and Workflows: Custom diagrams created using Graphviz (DOT language) to illustrate complex biological processes and experimental steps, complete with descriptive captions.

We look forward to your clarification to provide you with the most relevant and accurate information.

Technical Support Center: AOC 1020 and Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating the potential immunogenicity of AOC 1020. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is AOC 1020 and what are its components?

AOC 1020, also known as delpacibart braxlosiran (del-brax), is an investigational antibody-oligonucleotide conjugate (AOC) designed to treat facioscaphumeral muscular dystrophy (FSHD).[1][2] It is composed of three main parts:

  • A monoclonal antibody (mAb): A humanized IgG1 antibody that targets the human transferrin receptor 1 (TfR1). This antibody is engineered to be effector function null to minimize unwanted immune responses.[3]

  • A small interfering RNA (siRNA): A double-stranded siRNA molecule that targets the messenger RNA (mRNA) of the DUX4 gene, which is abnormally expressed in FSHD and is the root cause of the disease.[2][4]

  • A linker: A non-cleavable linker that connects the siRNA to the antibody.[3]

Q2: What is the potential for immunogenicity with AOC 1020?

As with all biologic therapies, there is a potential for an immune response against AOC 1020. Immunogenicity can be directed against any of the components: the antibody, the siRNA, or the linker.[5] However, AOC 1020 has been designed with features to minimize this risk, such as the use of a humanized antibody and a modified siRNA.[3][5] In the Phase 1/2 FORTITUDE trial, AOC 1020 demonstrated a favorable safety profile with all adverse events being mild or moderate.[1][6][7]

Q3: What are the potential consequences of an immune response to AOC 1020?

An immune response to AOC 1020 could potentially lead to:

  • Formation of Anti-Drug Antibodies (ADAs): These antibodies can bind to AOC 1020 and may or may not have clinical consequences.

  • Neutralizing Antibodies (NAbs): A subset of ADAs that can inhibit the biological activity of AOC 1020, potentially reducing its efficacy.

  • Altered Pharmacokinetics (PK): ADAs can affect the clearance of the drug, leading to either reduced exposure (potentially decreasing efficacy) or increased exposure (potentially increasing the risk of adverse events).

  • Hypersensitivity or Allergic Reactions: In some cases, an immune response can lead to infusion-related reactions or other allergic symptoms.[8]

Q4: How is the immunogenicity of AOC 1020 monitored in clinical trials?

While specific data from the FORTITUDE trial on immunogenicity is not yet publicly detailed, the standard approach for monitoring immunogenicity of a biologic like AOC 1020 involves a tiered testing strategy.[9][10] This typically includes:

  • Screening Assay: To detect the presence of binding antibodies (ADAs) in patient samples.

  • Confirmatory Assay: To confirm the specificity of the detected ADAs for AOC 1020.

  • Titration Assay: To quantify the amount of ADAs.

  • Neutralizing Antibody (NAb) Assay: To determine if the ADAs can neutralize the drug's activity.

Troubleshooting Guide

This guide addresses potential issues that may arise during pre-clinical or clinical research involving AOC 1020, with a focus on immunogenicity assessment.

Observed Issue Potential Cause Recommended Action
Unexpected variability in experimental results Formation of neutralizing antibodies (NAbs) affecting the drug's activity.1. Perform a validated NAb assay to assess the neutralizing capacity of the ADAs. 2. Correlate NAb titers with pharmacodynamic (PD) marker data (e.g., DUX4-regulated gene expression) to evaluate the impact on efficacy.
Altered pharmacokinetic (PK) profile of AOC 1020 Formation of ADAs leading to changes in drug clearance.1. Analyze ADA titers in relation to the PK data to identify any correlation. 2. Characterize the ADA isotype (e.g., IgG, IgM) to understand the nature of the immune response.
Infusion-related reactions or hypersensitivity Pre-existing or treatment-emergent ADAs.1. Assess samples for pre-existing antibodies to TfR1 or siRNA. 2. Monitor for treatment-emergent ADAs and their temporal relationship with any adverse events.
Positive ADA result in a screening assay True positive ADA response or non-specific binding.1. Perform a confirmatory assay to verify the specificity of the antibody binding to AOC 1020. 2. If confirmed, proceed with titration and NAb assays.

Experimental Protocols

Below are detailed methodologies for key experiments to assess the immunogenicity of AOC 1020.

Anti-Drug Antibody (ADA) Screening and Confirmatory Assay (Bridging ELISA)
  • Principle: This assay detects antibodies that can bind to AOC 1020 by forming a "bridge" between a biotinylated AOC 1020 and a ruthenium-labeled AOC 1020.

  • Methodology:

    • Coat a streptavidin-coated microplate with biotinylated AOC 1020.

    • Add patient serum samples. If ADAs are present, they will bind to the coated AOC 1020.

    • Add ruthenium-labeled AOC 1020, which will bind to the ADAs, forming a bridge.

    • Wash the plate to remove unbound reagents.

    • Add a read buffer and measure the electrochemiluminescence signal.

    • For confirmation: Pre-incubate the positive samples with an excess of unlabeled AOC 1020. A significant reduction in the signal compared to the uncompeted sample confirms the presence of specific ADAs.

Neutralizing Antibody (NAb) Assay (Cell-based)
  • Principle: This assay measures the ability of ADAs in a patient's serum to inhibit the biological activity of AOC 1020, which is the downregulation of DUX4-regulated gene expression.

  • Methodology:

    • Culture a human muscle cell line that expresses DUX4.

    • Pre-incubate patient serum samples with a fixed concentration of AOC 1020.

    • Add the AOC 1020-serum mixture to the cells.

    • Incubate for a predetermined time to allow for AOC 1020 uptake and DUX4 mRNA knockdown.

    • Lyse the cells and extract the RNA.

    • Perform quantitative reverse transcription PCR (qRT-PCR) to measure the expression levels of DUX4-regulated genes (e.g., LEUTX, TRIM43).

    • A reduction in the ability of AOC 1020 to suppress these genes in the presence of the patient serum, compared to a control serum, indicates the presence of NAbs.

Data Presentation

The following table summarizes hypothetical data from an immunogenicity assessment of AOC 1020. Note: This is example data for illustrative purposes only, as specific clinical trial data on AOC 1020 immunogenicity is not yet publicly available.

Parameter AOC 1020 (2 mg/kg) AOC 1020 (4 mg/kg) Placebo
Number of Subjects 121212
ADA Incidence (%) 8.3% (1/12)16.7% (2/12)0% (0/12)
Mean ADA Titer (for positive subjects) 1:1001:250N/A
NAb Incidence (%) 0% (0/1)0% (0/2)N/A
Impact on PK No apparent correlationNo apparent correlationN/A
Impact on Efficacy No apparent correlationNo apparent correlationN/A

Visualizations

Signaling Pathway and Potential Immunogenic Components

cluster_AOC1020 AOC 1020 cluster_ImmuneSystem Immune System Components Anti-TfR1 mAb Anti-TfR1 mAb Linker Linker Anti-TfR1 mAb->Linker siRNA (anti-DUX4) siRNA (anti-DUX4) Linker->siRNA (anti-DUX4) APC Antigen Presenting Cell (APC) T-cell T-cell APC->T-cell Antigen Presentation B-cell B-cell T-cell->B-cell Activation ADA Production ADA Production B-cell->ADA Production Differentiation AOC 1020 AOC 1020 AOC 1020->APC Uptake & Processing Patient Sample Collection Patient Sample Collection ADA Screening Assay ADA Screening Assay Patient Sample Collection->ADA Screening Assay Negative Negative ADA Screening Assay->Negative Positive Positive ADA Screening Assay->Positive Data Analysis & Reporting Data Analysis & Reporting Negative->Data Analysis & Reporting Confirmatory Assay Confirmatory Assay Positive->Confirmatory Assay Confirmed Positive Confirmed Positive Confirmatory Assay->Confirmed Positive Titration & NAb Assays Titration & NAb Assays Confirmed Positive->Titration & NAb Assays Titration & NAb Assays->Data Analysis & Reporting Immunogenicity Risk Assessment Immunogenicity Risk Assessment Component Optimization Component Optimization Immunogenicity Risk Assessment->Component Optimization Humanization of Antibody Humanization of Antibody Component Optimization->Humanization of Antibody Chemical Modification of siRNA Chemical Modification of siRNA Component Optimization->Chemical Modification of siRNA Linker Design Linker Design Component Optimization->Linker Design Pre-clinical Evaluation Pre-clinical Evaluation Component Optimization->Pre-clinical Evaluation In vitro assays In vitro assays Pre-clinical Evaluation->In vitro assays In vivo models In vivo models Pre-clinical Evaluation->In vivo models Clinical Monitoring Clinical Monitoring Pre-clinical Evaluation->Clinical Monitoring

References

Validation & Comparative

A Comparative Analysis of AOC 1020 and Losmapimod for the Treatment of Facioscaphumeral Muscular Dystrophy (FSHD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Facioscaphumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the DUX4 gene in skeletal muscle. This guide provides a comparative overview of two investigational therapeutic agents, AOC 1020 and Losmapimod (B1675150), which employ different mechanisms to target the underlying cause of FSHD. We present a summary of their performance in preclinical and clinical models, supported by experimental data, to aid in the evaluation of their therapeutic potential.

Executive Summary

AOC 1020 and Losmapimod represent two distinct therapeutic strategies for FSHD. AOC 1020 is an antibody-oligonucleotide conjugate (AOC) that uses RNA interference to directly target and degrade DUX4 messenger RNA (mRNA). In contrast, Losmapimod is a small molecule inhibitor of p38α/β mitogen-activated protein kinase (MAPK), a signaling pathway implicated in the regulation of DUX4 expression. Preclinical and clinical data suggest that while both agents show promise, their efficacy and modes of action differ significantly. AOC 1020 has demonstrated robust and dose-dependent reduction of DUX4-regulated genes in both animal models and clinical trials. Losmapimod has shown modest clinical benefit in some functional outcomes, but its Phase 3 clinical trial failed to meet its primary endpoint, and it did not consistently reduce DUX4-driven gene expression in patients.

Comparative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from key preclinical and clinical studies of AOC 1020 and Losmapimod.

Table 1: Preclinical Efficacy in FSHD Mouse Models

Therapeutic AgentMouse ModelDosageKey FindingsCitation(s)
AOC 1020 ACTA1-MCM; FLExDUX4Single 6 mg/kg siRNA dose (IV)>75% reduction of DUX4-regulated genes 8 weeks post-injection.[1]
ACTA1-MCM; FLExDUX4Single intravenous dosePrevention of muscle weakness development across three functional assays (treadmill running, in vivo force, and compound muscle action potential).[2][3]
Losmapimod Xenograft (human FSHD myoblasts in immunodeficient mice)Not specifiedEffective reduction of DUX4 expression and its target genes.[4]

Table 2: Efficacy in In Vitro FSHD Models (Patient-Derived Myoblasts)

Therapeutic AgentCell ModelConcentration(s)Key FindingsCitation(s)
AOC 1020 (siDUX4.6) 11 FSHD patient-derived primary myotubesSub-nanomolarPotent and specific in vitro screening selection.[1]
Losmapimod FSHD1 and FSHD2 patient-derived muscle cells30 and 100 nM50-70% reduction of DUX4 activity.[5]

Table 3: Clinical Trial Efficacy

Therapeutic AgentClinical TrialPhaseKey FindingsCitation(s)
AOC 1020 FORTITUDE (NCT05747924)Phase 1/2>50% mean reduction in DUX4-regulated genes in the 2 mg/kg cohort at 4 months. Trends of functional improvement in muscle strength.[2][6]
Losmapimod ReDUX4 (NCT04003974)Phase 2bPrimary endpoint of reducing DUX4-driven gene expression was not met. Some improvements in structural and functional outcomes were observed.[7][8][9]
REACH (NCT05397470)Phase 3Failed to meet the primary endpoint of improving upper limb function compared to placebo. Development of losmapimod for FSHD has been suspended.[10][11]

Signaling Pathways and Mechanisms of Action

AOC 1020 and Losmapimod intervene at different points in the pathogenic cascade of FSHD.

FSHD_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm D4Z4_Locus Relaxed D4Z4 Chromatin DUX4_Gene DUX4 Gene Transcription D4Z4_Locus->DUX4_Gene DUX4_mRNA DUX4 mRNA DUX4_Gene->DUX4_mRNA DUX4_mRNA_cyto DUX4 mRNA DUX4_mRNA->DUX4_mRNA_cyto DUX4_Protein DUX4 Protein DUX4_Targets Activation of DUX4 Target Genes DUX4_Protein->DUX4_Targets Ribosome Ribosome DUX4_mRNA_cyto->Ribosome Ribosome->DUX4_Protein Cell_Death Apoptosis & Muscle Degeneration DUX4_Targets->Cell_Death p38_MAPK p38 MAPK Signaling p38_MAPK->DUX4_Gene Activation AOC_1020 AOC 1020 AOC_1020->DUX4_mRNA_cyto Degradation Losmapimod Losmapimod Losmapimod->p38_MAPK Inhibition Extracellular Extracellular Space Extracellular->AOC_1020 Extracellular->Losmapimod

Figure 1: Therapeutic intervention points of AOC 1020 and Losmapimod in the FSHD signaling pathway.

AOC 1020 directly targets the DUX4 mRNA for degradation, preventing the translation of the toxic DUX4 protein. Losmapimod, on the other hand, inhibits the p38 MAPK pathway, which is believed to be an upstream regulator of DUX4 gene transcription.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are summaries of the key experimental protocols used in the evaluation of AOC 1020 and Losmapimod.

In Vivo Mouse Models

1. ACTA1-MCM; FLExDUX4 Mouse Model (for AOC 1020)

This model utilizes a tamoxifen-inducible Cre-Lox system to control the expression of human DUX4 specifically in skeletal muscle.

ACTA1_Model_Workflow Start ACTA1-MCM; FLExDUX4 Mice Tamoxifen Tamoxifen Administration (IP) Start->Tamoxifen DUX4_Induction Induction of DUX4 Expression in Skeletal Muscle Tamoxifen->DUX4_Induction Treatment AOC 1020 Administration (IV) DUX4_Induction->Treatment Analysis Analysis of DUX4 Target Gene Expression (qRT-PCR) and Muscle Function Treatment->Analysis End Endpoint Analysis->End

Figure 2: Experimental workflow for the ACTA1-MCM; FLExDUX4 mouse model.
  • Animal Model: Mice carrying a tamoxifen-inducible Cre recombinase driven by the skeletal muscle actin 1 (ACTA1) promoter and a Cre-responsive human DUX4 transgene (FLExDUX4).[12][13]

  • Induction of DUX4 Expression: DUX4 expression is induced by intraperitoneal (IP) injection of tamoxifen, which activates Cre recombinase, leading to the expression of DUX4 in skeletal muscle.[5][6]

  • Therapeutic Intervention: A single intravenous (IV) dose of the murine version of AOC 1020 is administered.[1]

  • Endpoint Analysis: Muscle tissue is harvested at various time points to quantify the expression of DUX4 and its downstream target genes using quantitative reverse transcription PCR (qRT-PCR). Muscle function is assessed through treadmill running, in vivo force measurements, and compound muscle action potential.[2][3]

2. Xenograft Mouse Model (for Losmapimod)

This model involves the transplantation of human FSHD patient-derived myoblasts into the tibialis anterior muscle of immunodeficient mice.

Xenograft_Workflow Start Immunodeficient Mice Irradiation Muscle Irradiation & Injury Start->Irradiation Transplantation Transplantation of Human FSHD Myoblasts Irradiation->Transplantation Maturation Muscle Maturation (several weeks) Transplantation->Maturation Treatment Losmapimod Administration Maturation->Treatment Analysis Analysis of DUX4 Expression and Target Genes in Grafted Muscle Treatment->Analysis End Endpoint Analysis->End

Figure 3: Experimental workflow for the FSHD xenograft mouse model.
  • Animal Model: Immunodeficient mice (e.g., NOD-Rag1-/-IL2rγc-/-) are used to prevent rejection of the human cell graft.[2][7]

  • Muscle Preparation: The tibialis anterior muscle is subjected to irradiation and/or cardiotoxin (B1139618) injury to ablate endogenous muscle fibers and promote engraftment.[7]

  • Cell Transplantation: Myoblasts isolated from FSHD patient biopsies are injected into the prepared muscle.[7]

  • Muscle Maturation: The transplanted cells are allowed to differentiate and form mature human muscle fibers over several weeks.

  • Therapeutic Intervention: Mice are treated with Losmapimod, typically administered orally.[14]

  • Endpoint Analysis: The engrafted muscle is harvested, and human-specific transcripts for DUX4 and its target genes are quantified by qRT-PCR.[4]

In Vitro Cell-Based Assays

1. FSHD Patient-Derived Myoblast Culture and Differentiation

Primary myoblasts are isolated from muscle biopsies of FSHD patients and cultured to study disease mechanisms and screen therapeutic compounds.

  • Myoblast Isolation: Muscle biopsies are minced and digested with enzymes (e.g., collagenase and dispase) to release satellite cells. Myoblasts are then purified using techniques such as pre-plating or fluorescence-activated cell sorting (FACS) based on cell surface markers like CD56.[8][15]

  • Myoblast Proliferation: Purified myoblasts are expanded in a high-serum growth medium.

  • Myogenic Differentiation: To induce differentiation into myotubes, the growth medium is replaced with a low-serum differentiation medium.

  • Therapeutic Treatment: Differentiating myotubes are treated with varying concentrations of AOC 1020 or Losmapimod.

  • Endpoint Analysis: After a defined treatment period, cells are harvested for RNA or protein analysis to measure the expression of DUX4 and its target genes.

Conclusion

AOC 1020 and Losmapimod offer distinct approaches to targeting DUX4 in FSHD. The available data suggest that AOC 1020, with its direct and potent suppression of DUX4 mRNA, holds significant promise as a disease-modifying therapy. Preclinical and early clinical results for AOC 1020 have been encouraging, showing substantial target engagement and initial signs of functional improvement.

Losmapimod, while demonstrating some positive effects on muscle health in early trials, ultimately failed to meet its primary endpoints in a large Phase 3 study, and its effect on DUX4 expression in patients was inconsistent. The suspension of its development for FSHD highlights the challenges of targeting upstream signaling pathways and the complexities of DUX4 regulation.

Future research, including the progression of AOC 1020 through later-stage clinical trials, will be critical in determining the ultimate therapeutic landscape for FSHD. The comparative data presented in this guide are intended to provide a valuable resource for the scientific community in navigating the evolving field of FSHD therapeutics.

References

A Comparative Analysis of AOC 1020 and Other DUX4 Inhibitors for Facioscaphumerual Muscular Dystrophy

Author: BenchChem Technical Support Team. Date: December 2025

Facioscapulohumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder characterized by the aberrant expression of the Double Homeobox 4 (DUX4) gene in skeletal muscle. The DUX4 protein, a transcription factor, is normally silenced in mature muscle cells. Its re-expression in FSHD triggers a cascade of gene deregulation, leading to myotoxicity, inflammation, and progressive muscle weakness and atrophy. Consequently, the inhibition of DUX4 has emerged as a primary therapeutic strategy for FSHD. This guide provides a comparative overview of Avidity Biosciences' AOC 1020 (delpacibart braxlosiran or del-brax) and other DUX4 inhibitors in development, with a focus on their mechanisms of action, preclinical efficacy, and clinical trial data.

Quantitative Data Summary

The following tables summarize the key quantitative data for AOC 1020 and its primary competitors, the small molecule inhibitor losmapimod (B1675150) and the RNAi therapeutic ARO-DUX4.

Table 1: Preclinical Efficacy of DUX4 Inhibitors

Therapeutic CandidateModalityAnimal ModelDUX4/DUX4-Regulated Gene ReductionFunctional ImprovementReference(s)
AOC 1020 (del-brax) Antibody-Oligonucleotide Conjugate (siRNA)FLExDUX4 Mouse≥75% reduction of DUX4-regulated genesPrevented muscle weakness development (treadmill running, in vivo force, compound muscle action potential)
Losmapimod Small Molecule (p38α/β MAPK inhibitor)FSHD Patient-Derived Myotubes50-70% reduction of DUX4 activityPrevented FSHD muscle cell death
ARO-DUX4 RNAi Therapeutic (siRNA)Transgenic Mouse Model of FSHD>70% reduction in DUX4 expressionPrevented body weight loss and loss of muscle function

Table 2: Clinical Efficacy of DUX4 Inhibitors

Therapeutic CandidateClinical TrialPhaseKey Efficacy Endpoint(s)Quantitative ResultsReference(s)
AOC 1020 (del-brax) FORTITUDE (NCT05747924)1/2Change in DUX4-regulated gene expression>50% mean reduction in DUX4-regulated genes (2 mg/kg at 4 months)
Functional OutcomesTrends of improvement in muscle strength and reachable workspace
Losmapimod ReDUX4 (NCT04003974)2bChange in DUX4-driven gene expressionNot met (no significant difference from placebo)
Muscle Fat Infiltration-0.49 percentage point difference from placebo in intermediate muscles (p=0.01)
Reachable Workspace (RWS)Up to 1.5% improvement from baseline with 500g weight vs. 2-4% decline in placebo
ARO-DUX4 ARODUX4-1001 (NCT06131983)1/2Safety, Tolerability, PK/PDData not yet available (trial is ongoing)

Mechanisms of Action and Experimental Data

AOC 1020 (delpacibart braxlosiran / del-brax)

AOC 1020 is an Antibody-Oligonucleotide Conjugate (AOC) that leverages a targeted delivery mechanism to silence the DUX4 gene. It consists of a monoclonal antibody targeting the transferrin receptor 1 (TfR1), which is highly expressed on muscle cells, conjugated to a small interfering RNA (siRNA) designed to degrade DUX4 messenger RNA (mRNA). This approach aims to provide specific and efficient delivery of the siRNA payload to the site of disease, thereby reducing the production of the toxic DUX4 protein.

In the FLExDUX4 mouse model of FSHD, a murine version of AOC 1020 demonstrated a robust, dose-dependent reduction of DUX4-regulated genes in skeletal muscle, with a single intravenous dose leading to a 75% or higher reduction that was sustained for 8 weeks. This reduction in DUX4 expression translated to significant functional benefits, including the prevention of muscle weakness as assessed by treadmill running, in vivo force measurements, and compound muscle action potential (CMAP).

The ongoing Phase 1/2 FORTITUDE trial (NCT05747924) is a randomized, double-blind, placebo-controlled study evaluating the safety, tolerability, pharmacokinetics, and pharmacodynamics of AOC 1020 in adults with FSHD. Initial data from the 2 mg/kg cohort at four months demonstrated a mean reduction of over 50% in DUX4-regulated genes across multiple gene panels. Furthermore, trends of functional improvement in muscle strength and reachable workspace were observed in the AOC 1020-treated group compared to placebo. The treatment has been generally well-tolerated, with all adverse events reported as mild or moderate.

Losmapimod

Losmapimod is an orally available small molecule that inhibits the p38α/β mitogen-activated protein kinase (MAPK) pathway. In the context of FSHD, the p38 MAPK pathway has been identified as a regulator of DUX4 expression. By inhibiting this pathway, losmapimod aims to reduce the transcription of the DUX4 gene.

In preclinical studies using myotubes derived from FSHD patients, losmapimod demonstrated a 50-70% reduction in DUX4 activity and was shown to prevent DUX4-induced cell death.

The Phase 2b ReDUX4 trial (NCT04003974) was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of losmapimod in 80 adults with FSHD. The trial's primary endpoint, a change in DUX4-driven gene expression in muscle biopsies, was not met, with no significant difference observed between the losmapimod and placebo groups. The high variability in DUX4 expression in patient muscle tissue was cited as a potential confounding factor.

Despite not meeting the primary endpoint, the ReDUX4 trial showed statistically significant and clinically relevant benefits in several secondary and exploratory endpoints. Treatment with losmapimod resulted in a statistically significant reduction in muscle fat infiltration in muscles most likely to change, with a -0.49 percentage point difference compared to placebo (p=0.01). Additionally, a measure of upper extremity function, the Reachable Workspace (RWS), showed an improvement of up to 1.5% from baseline in the losmapimod group when using a 500g weight, in contrast to a 2-4% decline in the placebo group. These positive functional and structural outcomes have informed the design of the ongoing Phase 3 REACH trial.

ARO-DUX4

ARO-DUX4 is an investigational RNA interference (RNAi) therapeutic that utilizes a proprietary Targeted RNAi Molecule (TRiM™) platform to deliver an siRNA targeting DUX4 to muscle tissue. Similar to AOC 1020, the goal of ARO-DUX4 is to specifically silence the DUX4 gene.

In preclinical studies using a transgenic mouse model of FSHD, ARO-DUX4 demonstrated a greater than 70% reduction in DUX4 expression. This led to the prevention of disease-associated body weight loss and a preservation of muscle function.

ARO-DUX4 is currently being evaluated in a Phase 1/2 clinical trial (ARODUX4-1001; NCT06131983). This is a randomized, double-blind, placebo-controlled study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple doses of ARO-DUX4 in adults with FSHD Type 1. As the trial is ongoing, no clinical efficacy data is available at this time.

Experimental Protocols

Preclinical Animal Model: FLExDUX4 Mouse

A key preclinical model used to evaluate DUX4 inhibitors is the FLExDUX4 mouse. This is a transgenic model that carries a conditional, floxed human DUX4 transgene. DUX4 expression can be induced in a tissue-specific and temporally controlled manner by crossing these mice with a line expressing Cre recombinase under a muscle-specific promoter (e.g., ACTA1-MerCreMer), which is inducible by tamoxifen (B1202). This model allows for the investigation of DUX4-induced pathology and the assessment of therapeutic interventions.

  • Induction of DUX4 Expression: DUX4 expression is typically induced in adult mice via intraperitoneal injections of tamoxifen. The dosage and frequency of tamoxifen administration can be adjusted to control the severity of the resulting muscle pathology.

  • Functional Assessments: Functional outcomes in the FLExDUX4 model are often measured using treadmill running tests to assess endurance, in vivo force measurements of specific muscles (e.g., tibialis anterior), and electrophysiological recordings of compound muscle action potentials (CMAP).

Clinical Trial Methodologies
  • Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled, multi-center trial in adults with FSHD1 or FSHD2. The trial includes single and multiple ascending dose cohorts.

  • Key Inclusion Criteria: Genetically confirmed FSHD1 or FSHD2, ambulatory, and have at least one muscle region suitable for biopsy.

  • Primary Outcome Measures: Safety and tolerability of AOC 1020.

  • Key Secondary and Exploratory Outcome Measures: Pharmacokinetics, pharmacodynamics (change in DUX4-regulated gene expression in muscle biopsies), and functional assessments including muscle strength testing and Reachable Workspace.

  • Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, parallel-group, multicenter trial in adults with FSHD1.

  • Key Inclusion Criteria: Genetically confirmed FSHD1, Ricci clinical severity score of 2-4, and at least one skeletal muscle suitable for biopsy as determined by MRI.

  • Primary Outcome Measure: Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.

  • Key Secondary Outcome Measures: Safety and tolerability, plasma and muscle concentrations of losmapimod, and assessments of muscle fat infiltration using whole-body MRI and functional outcomes such as Reachable Workspace.

  • Study Design: A Phase 1/2, randomized, double-blind, placebo-controlled study in adults with FSHD1. The trial consists of a single ascending dose part and a multiple ascending dose part.

  • Key Inclusion Criteria: Genetically confirmed FSHD1, clinical severity score between 3 and 8, and an eligible lower extremity muscle for biopsy as determined by MRI.

  • Primary Outcome Measures: Safety and tolerability of ARO-DUX4.

  • Key Secondary Outcome Measures: Pharmacokinetics and pharmacodynamics (including change in DUX4 expression in muscle biopsies).

Visualizations

DUX4_Inhibitor_Mechanisms cluster_AOC1020 AOC 1020 (del-brax) & ARO-DUX4 cluster_Losmapimod Losmapimod TfR1 TfR1 Endosome Endosome TfR1->Endosome Internalization siRNA siRNA Endosome->siRNA Endosomal Escape RISC RISC siRNA->RISC Loading DUX4_mRNA DUX4 mRNA RISC->DUX4_mRNA Binding Degraded_mRNA Degraded mRNA Fragments DUX4_mRNA->Degraded_mRNA Cleavage p38_MAPK p38 MAPK DUX4_Gene DUX4 Gene p38_MAPK->DUX4_Gene Activates DUX4_Transcription DUX4 Transcription DUX4_Gene->DUX4_Transcription Losmapimod Losmapimod Losmapimod->p38_MAPK Inhibits

Caption: Mechanisms of action for different classes of DUX4 inhibitors.

Clinical_Trial_Workflow cluster_Screening Screening Phase cluster_Treatment Treatment Phase cluster_FollowUp Follow-up Phase Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Informed_Consent->Inclusion_Exclusion Genetic_Confirmation Genetic Confirmation of FSHD Inclusion_Exclusion->Genetic_Confirmation Baseline_Assessments Baseline Assessments (MRI, Biopsy, Functional Tests) Genetic_Confirmation->Baseline_Assessments Randomization Randomization (Drug vs. Placebo) Baseline_Assessments->Randomization Dosing Drug/Placebo Administration Randomization->Dosing Monitoring Safety & Tolerability Monitoring Dosing->Monitoring Efficacy_Assessments Efficacy Assessments (Biopsies, MRI, Functional Tests) Dosing->Efficacy_Assessments End_of_Treatment End of Treatment Visit Efficacy_Assessments->End_of_Treatment Safety_FollowUp Safety Follow-up End_of_Treatment->Safety_FollowUp OLE Open-Label Extension (Optional) End_of_Treatment->OLE

Caption: Generalized workflow for DUX4 inhibitor clinical trials.

Comparative Analysis of CI-1040 and Trametinib on Downstream Biomarkers of the MAPK/ERK Pathway

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of CI-1040's impact on downstream biomarkers, with a comparative analysis against the established MEK inhibitor, Trametinib (B1684009).

This guide provides a comprehensive comparison of CI-1040 (PD184352) and Trametinib (GSK1120212), two potent and selective inhibitors of MEK1/2, key kinases in the MAPK/ERK signaling cascade. The objective is to offer a clear, data-driven overview of their effects on downstream biomarkers, aiding in the design and interpretation of preclinical and clinical studies.

Introduction to MEK Inhibition

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Dysregulation of this pathway, often through mutations in upstream components like RAS and BRAF, is a hallmark of many cancers. MEK1 and MEK2 are dual-specificity kinases that act as a central node in this pathway, phosphorylating and activating ERK1 and ERK2. Inhibition of MEK1/2 is a clinically validated strategy to block this oncogenic signaling.

CI-1040 (PD184352) is a first-generation, orally active, and highly specific, non-competitive inhibitor of MEK1/2. It has been evaluated in clinical trials for various solid tumors.

Trametinib (GSK1120212) is a second-generation, reversible, allosteric inhibitor of MEK1 and MEK2. It is FDA-approved for the treatment of BRAF-mutant melanoma, non-small cell lung cancer, and other malignancies, often in combination with BRAF inhibitors.

Comparative Performance on Downstream Biomarkers

The primary downstream biomarker for MEK inhibitor activity is the phosphorylation of ERK1/2 (pERK1/2). Inhibition of MEK directly leads to a reduction in pERK1/2 levels. This, in turn, affects the expression of numerous downstream genes, including immediate early genes like c-Fos and c-Jun, and feedback regulators of the pathway such as Dual Specificity Phosphatase 6 (DUSP6).

Quantitative Data on pERK1/2 Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for CI-1040 and Trametinib in inhibiting MEK1/2 activity and cellular pERK1/2 levels in various cancer cell lines.

InhibitorTargetAssay TypeCell LineIC50 (nM)Reference
CI-1040 MEK1Cell-based-17[1]
CI-1040 pERK1/2Western BlotRat Fibroblasts5.8[2]
CI-1040 MEK1Kinase Assay-17[1]
Trametinib MEK1Biochemical-0.92[3]
Trametinib MEK2Biochemical-1.8[3]
Trametinib pERK1/2Western BlotNSCLC Cell Lines0.4 - 10[4]
Impact on Downstream Gene Expression

MEK inhibition alters the transcriptional landscape by modulating the activity of ERK-regulated transcription factors. The table below highlights the observed effects of CI-1040 and Trametinib on the expression of key downstream target genes.

InhibitorGene TargetEffectCell/Tumor TypeReference
CI-1040 PUMAUpregulationU-937 (Leukemia)[5]
Trametinib Cyclin D1DownregulationNSCLC[6]
Trametinib p27UpregulationNSCLC[6]
Trametinib Id1DownregulationKRAS-mutant LUAD[7]
Trametinib ETV4DownregulationPancreatic Cancer[8]
Trametinib c-Fos, c-JunDownregulation (inferred)General MAPK pathway[9]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the experimental procedures for assessing biomarker modulation, the following diagrams are provided in Graphviz DOT language.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Inhibition Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Phosphorylation pERK pERK1/2 ERK->pERK Phosphorylation TF Transcription Factors (e.g., c-Fos, c-Jun) pERK->TF Activation Gene_Expression Gene Expression Changes (e.g., Proliferation, Survival) TF->Gene_Expression CI-1040 CI-1040 CI-1040->MEK Trametinib Trametinib Trametinib->MEK Western_Blot_Workflow A 1. Cell Culture & Treatment with CI-1040 or Trametinib B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer to PVDF Membrane D->E F 6. Blocking (e.g., 5% BSA) E->F G 7. Primary Antibody Incubation (anti-pERK or anti-total ERK) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection H->I J 10. Image Acquisition & Densitometry I->J K 11. Data Analysis (pERK/total ERK Ratio) J->K qPCR_Workflow A 1. Cell Culture & Treatment with CI-1040 or Trametinib B 2. Total RNA Extraction A->B C 3. RNA Quantification & Quality Control B->C D 4. Reverse Transcription (cDNA Synthesis) C->D E 5. Quantitative PCR (qPCR) with gene-specific primers (e.g., c-Fos, c-Jun, DUSP6) D->E F 6. Data Analysis (ΔΔCt Method) E->F G 7. Relative Gene Expression Quantification F->G

References

A Comparative Guide to Antibody-Oligonucleotide Conjugate (AOC) Synthesis and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-oligonucleotide conjugates (AOCs) are a powerful class of molecules that combine the high specificity of antibodies with the diverse functionalities of oligonucleotides. This synergy has unlocked novel applications in diagnostics, therapeutics, and basic research, enabling highly sensitive protein detection and targeted delivery of nucleic acid payloads.[1] This guide provides a comparative overview of common AOC conjugation strategies, offering experimental insights and data to aid in the selection of the most suitable method for your research needs.

Comparison of Key Antibody-Oligonucleotide Conjugation Chemistries

The choice of conjugation chemistry is critical as it influences the stability, homogeneity, and functionality of the final AOC. The following tables summarize the key characteristics of three widely used methods: Maleimide-Thiol coupling, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and Streptavidin-Biotin interaction.

Table 1: Performance Comparison of AOC Conjugation Methods

FeatureMaleimide-Thiol ChemistrySPAAC (Click Chemistry)Streptavidin-Biotin Interaction
Bond Type Covalent (Thioether)Covalent (Triazole)Non-covalent (High Affinity)
Specificity High for thiolsHigh for azides and alkynesHigh for biotin (B1667282) and streptavidin
Oligonucleotide-to-Antibody Ratio (OAR) Controllable, but can lead to heterogeneity[2]Highly controllable, produces defined conjugates[2]Typically 4 oligonucleotides per streptavidin
Conjugation Efficiency High (>90%)[3]Very High (>95%)[3]Nearly quantitative
Reaction Conditions pH 6.5-7.5, Room TemperaturePhysiological conditions, Room TemperaturePhysiological conditions, Room Temperature
Stability Moderate, thioether bond can be susceptible to exchange with other thiols[3]High, triazole linkage is very stable[3]Extremely stable under various conditions[4][5][6]

Table 2: Practical Considerations for AOC Conjugation Methods

FeatureMaleimide-Thiol ChemistrySPAAC (Click Chemistry)Streptavidin-Biotin Interaction
Requirement for Antibody Modification Yes (reduction of disulfides to generate free thiols)Yes (introduction of azide (B81097) or alkyne group)Yes (biotinylation of antibody)
Requirement for Oligonucleotide Modification Yes (thiol modification)Yes (azide or alkyne modification)Yes (biotinylation)
Potential for Side Reactions Possible reaction with other nucleophiles at higher pHMinimal, bioorthogonal reactionMinimal, highly specific interaction
Cost of Reagents Relatively lowHigher cost for specialized linkersModerate, depends on biotinylation and streptavidin reagents
Ease of Use Requires careful control of pH and reducing agentsGenerally straightforwardSimple mixing of components

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and characterization of AOCs. Below are representative protocols for the discussed conjugation methods and subsequent characterization.

Maleimide-Thiol Antibody-Oligonucleotide Conjugation Protocol

This method involves the reaction of a maleimide-activated antibody with a thiol-modified oligonucleotide.

Materials:

  • Antibody of interest

  • Thiol-modified oligonucleotide

  • Reducing agent (e.g., TCEP)

  • Maleimide (B117702) activation reagent (e.g., SMCC)

  • Reaction buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)

  • Quenching reagent (e.g., free cysteine)

  • Purification system (e.g., size exclusion chromatography)

Procedure:

  • Antibody Reduction: Dissolve the antibody in reaction buffer. Add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce disulfide bonds and generate free thiol groups.

  • Maleimide Activation of Antibody (Alternative): If starting with an amine on the antibody, react it with a heterobifunctional linker like SMCC to introduce a maleimide group.

  • Purification of Reduced/Activated Antibody: Remove excess reducing agent or activation reagent using a desalting column.

  • Conjugation: Immediately mix the reduced antibody with a 1.5 to 5-fold molar excess of the thiol-modified oligonucleotide. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching reagent like free cysteine to cap any unreacted maleimide groups.

  • Purification of AOC: Purify the AOC from unreacted antibody and oligonucleotide using size exclusion chromatography.

  • Characterization: Analyze the conjugate by SDS-PAGE and UV-Vis spectrophotometry to determine the OAR and confirm conjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol

This "click chemistry" method provides a highly efficient and bioorthogonal way to conjugate antibodies and oligonucleotides.

Materials:

  • Antibody modified with an azide or cyclooctyne (B158145) (e.g., DBCO) group

  • Oligonucleotide modified with a complementary reactive group (cyclooctyne or azide)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size exclusion or ion-exchange chromatography)

Procedure:

  • Antibody and Oligonucleotide Preparation: Ensure the antibody and oligonucleotide are in the appropriate reaction buffer and at the desired concentrations.

  • Conjugation: Mix the azide-modified component with the cyclooctyne-modified component. The molar ratio will depend on the desired OAR. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.

  • Purification of AOC: Purify the AOC using chromatography (size exclusion or ion-exchange) to remove unreacted components.

  • Characterization: Characterize the final conjugate using SDS-PAGE, mass spectrometry, and UV-Vis spectrophotometry to confirm conjugation and determine the OAR. Copper-free click chemistry is advantageous due to its high efficiency and the stability of the resulting triazole linkage.[7]

Streptavidin-Biotin Antibody-Oligonucleotide Conjugation Protocol

This non-covalent method relies on the exceptionally strong and specific interaction between streptavidin and biotin.

Materials:

  • Biotinylated antibody

  • Streptavidin-conjugated oligonucleotide

  • Binding buffer (e.g., PBS)

  • Purification system (optional, depending on the application)

Procedure:

  • Component Preparation: Dissolve the biotinylated antibody and the streptavidin-conjugated oligonucleotide in the binding buffer.

  • Conjugation: Mix the two components in the desired molar ratio. The high affinity of the streptavidin-biotin interaction (Kd ≈ 10⁻¹⁴ to 10⁻¹⁵ M) drives the formation of the complex.[4] Incubate for 30 minutes at room temperature.

  • Purification (Optional): For applications requiring the removal of excess unbound components, size exclusion chromatography can be used. However, for many applications, the complex can be used directly.

  • Characterization: The formation of the complex can be confirmed by gel shift assays or other techniques that can resolve the higher molecular weight conjugate.

Characterization of Antibody-Oligonucleotide Conjugates

Objective: To determine the purity, concentration, and oligonucleotide-to-antibody ratio (OAR) of the final conjugate.

Methods:

  • UV-Vis Spectrophotometry: Measure the absorbance at 260 nm (for oligonucleotide) and 280 nm (for antibody) to calculate the concentrations of each component and determine the OAR.

  • SDS-PAGE: Run the conjugate on a polyacrylamide gel to visualize the shift in molecular weight compared to the unconjugated antibody, confirming successful conjugation.

  • Size Exclusion Chromatography (SEC): Separate the conjugate from unreacted starting materials and aggregates to assess purity.

  • Mass Spectrometry: Provides a precise mass of the conjugate, allowing for accurate determination of the OAR.

Stability Assessment of Antibody-Oligonucleotide Conjugates

Objective: To evaluate the stability of the AOC under different storage conditions and in relevant biological media.

Methods:

  • Thermal Stability: Use techniques like differential scanning calorimetry (DSC) to determine the melting temperature (Tm) of the antibody component of the conjugate. Biotin binding, for instance, significantly increases the thermal stability of streptavidin.[6]

  • Serum Stability: Incubate the AOC in serum at 37°C for various time points. Analyze the integrity of the conjugate by SDS-PAGE or SEC to assess degradation or dissociation.

  • Colloidal Stability: Assess the propensity for aggregation at different pH values and ionic strengths using dynamic light scattering (DLS).[8][9]

Visualizing Workflows and Signaling Pathways

Diagrams are essential for understanding the complex processes involved in AOC synthesis and their application in studying cellular signaling.

Experimental Workflow: AOC Synthesis and Purification

cluster_synthesis AOC Synthesis cluster_purification Purification & Characterization Ab Antibody Mod_Ab Modified Antibody Ab->Mod_Ab Modification Oligo Oligonucleotide Mod_Oligo Modified Oligo Oligo->Mod_Oligo Modification Conjugation Conjugation Reaction Mod_Ab->Conjugation Mod_Oligo->Conjugation Crude_AOC Crude AOC Conjugation->Crude_AOC Purification Purification (e.g., SEC) Crude_AOC->Purification Pure_AOC Pure AOC Purification->Pure_AOC Characterization Characterization (SDS-PAGE, MS) Pure_AOC->Characterization Final_Product Final AOC Product Characterization->Final_Product

Caption: Workflow for the synthesis and purification of antibody-oligonucleotide conjugates.

Application Workflow: Proximity Ligation Assay (PLA)

cluster_pla Proximity Ligation Assay (PLA) Cell Cell with Interacting Proteins Primary_Abs Primary Antibodies Binding Cell->Primary_Abs PLA_Probes PLA Probe Incubation (AOCs) Primary_Abs->PLA_Probes Ligation Ligation PLA_Probes->Ligation <40nm proximity Amplification Rolling Circle Amplification Ligation->Amplification Detection Fluorescent Probe Hybridization & Detection Amplification->Detection Result Visualization of Protein Interaction Detection->Result

Caption: Experimental workflow for detecting protein-protein interactions using PLA.

Signaling Pathway: EGFR Signaling Cascade

cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Phosphorylates Transcription Factors Proliferation Cell Proliferation Transcription->Proliferation

Caption: Simplified diagram of the EGFR signaling pathway, a common target for AOC-based therapies.[]

Signaling Pathway: PD-1/PD-L1 Immune Checkpoint

cluster_pd1 PD-1/PD-L1 Immune Checkpoint Pathway APC Antigen Presenting Cell / Tumor Cell PDL1 PD-L1 APC->PDL1 T_Cell T-Cell PD1 PD-1 T_Cell->PD1 PDL1->PD1 Binds SHP2 SHP-2 PD1->SHP2 Recruits & Activates TCR_Signaling TCR Signaling SHP2->TCR_Signaling Dephosphorylates Inhibition Inhibition of T-Cell Activation TCR_Signaling->Inhibition

Caption: The PD-1/PD-L1 pathway, a key target in immuno-oncology, can be studied using AOCs.[11][12][13][14][15]

Signaling Pathway: NF-κB Activation

cluster_nfkb Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimulus Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Ub Ubiquitination & Degradation IkB->Ub Nucleus Nucleus NFkB->Nucleus Translocates Ub->IkB Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: The NF-κB signaling pathway, whose protein interactions can be analyzed using PLA with AOCs.[16][17]

References

Independent Verification of Matrix Metalloproteinase Inhibitor Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of matrix metalloproteinase (MMP) inhibitors, with a focus on tanomastat (B1684673) and its alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate independent verification of their mechanism of action.

Introduction to Matrix Metalloproteinases and Their Inhibitors

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1] Under physiological conditions, their activity is tightly regulated. However, in pathological states such as cancer, MMPs are often overexpressed, contributing to tumor growth, invasion, angiogenesis, and metastasis.[2] This has made MMPs an attractive target for therapeutic intervention.

MMP inhibitors are designed to block the catalytic activity of these enzymes, thereby preventing ECM degradation and impeding tumor progression.[3][4] Early-generation MMP inhibitors, such as batimastat (B1663600) and marimastat (B1683930), were broad-spectrum inhibitors that showed promise in preclinical studies but ultimately failed in clinical trials due to lack of efficacy and significant side effects.[2] Newer inhibitors, like tanomastat, were developed with the aim of improved specificity and better pharmacological profiles.

This guide will focus on the comparative analysis of tanomastat, batimastat, and marimastat to provide a framework for the independent verification of their mechanism of action.

Signaling Pathway and Mechanism of Action

MMPs are secreted as inactive zymogens (pro-MMPs) and are activated in the extracellular space. Once activated, they can degrade various components of the ECM, facilitating cell migration and invasion. The primary mechanism of action for the MMP inhibitors discussed here is the chelation of the zinc ion within the catalytic site of the MMP, rendering the enzyme inactive.

cluster_extracellular Extracellular Space Pro-MMPs Pro-MMPs Active MMPs Active MMPs Pro-MMPs->Active MMPs Activation ECM Degradation ECM Degradation Active MMPs->ECM Degradation Catalysis Cell Invasion & Angiogenesis Cell Invasion & Angiogenesis ECM Degradation->Cell Invasion & Angiogenesis Tanomastat/\nAlternatives Tanomastat/ Alternatives Tanomastat/\nAlternatives->Active MMPs Inhibition

Fig. 1: MMP activation and inhibition pathway.

Quantitative Performance Comparison

The following tables summarize the in vitro inhibitory activity and in vivo anti-tumor efficacy of tanomastat, batimastat, and marimastat.

Table 1: In Vitro Inhibitory Activity (IC50 values in nM)
InhibitorMMP-1 (Collagenase-1)MMP-2 (Gelatinase-A)MMP-3 (Stromelysin-1)MMP-7 (Matrilysin)MMP-9 (Gelatinase-B)MMP-14 (MT1-MMP)
Tanomastat -11143-301-
Batimastat 342064-
Marimastat 562301339

Data sourced from multiple publications.[3][5][6][7][8][9][10][11] Note that IC50 values can vary between different assay conditions.

Table 2: In Vivo Anti-Tumor Efficacy
InhibitorCancer ModelAnimal ModelDosing RegimenTumor Growth InhibitionReference
Tanomastat Human Breast Cancer (orthotopic)Nude Mice100 mg/kg, p.o., daily58% reduction in local tumor regrowth-
Batimastat Human Breast Cancer (MDA-MB-435)Athymic Nude Mice30 mg/kg, i.p., dailySignificant inhibition of local-regional regrowth[5][8]
Batimastat Rat Prostate Cancer (R3327 Dunning)Copenhagen Rats30 mg/kg, i.p., daily41% reduction in tumor weight vs. vehicle[3]
Marimastat Human Head and Neck Cancer (SCC-1)Nude Mice8.7 mg/kg/day, s.c. osmotic pumpDelayed tumor growth in combination with chemoradiation[9]

Experimental Protocols

MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific MMP.

Materials:

  • Recombinant human MMP enzyme (e.g., MMP-2, MMP-9)

  • Fluorogenic MMP substrate (e.g., Mca-PLGL-Dpa-AR-NH2)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)

  • Test compound (e.g., Tanomastat)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the test compound in assay buffer to achieve a range of concentrations.

  • Add the diluted test compound to the wells of the 96-well plate.

  • Add the recombinant MMP enzyme to each well (except for the blank control).

  • Incubate at 37°C for 15-30 minutes.

  • Add the fluorogenic MMP substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 328 nm excitation, 393 nm emission) over time.

  • Calculate the initial reaction velocity (v) for each concentration of the inhibitor.

  • Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Cell Invasion Assay (Transwell Assay)

This assay measures the ability of a compound to inhibit cancer cell invasion through an extracellular matrix barrier.[1][12][13][14][15]

Materials:

  • Cancer cell line (e.g., HT1080 fibrosarcoma)

  • Transwell inserts with a porous membrane (e.g., 8 µm pore size)

  • Matrigel or other basement membrane extract

  • Serum-free cell culture medium

  • Cell culture medium with a chemoattractant (e.g., 10% fetal bovine serum)

  • Test compound

  • 24-well plate

  • Cotton swabs

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.

  • Seed cancer cells in serum-free medium into the upper chamber of the transwell insert.

  • Add the test compound at various concentrations to the upper chamber.

  • Add medium containing the chemoattractant to the lower chamber.

  • Incubate for 24-48 hours to allow for cell invasion.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with the fixing solution.

  • Stain the invading cells with the staining solution.

  • Count the number of stained cells in several microscopic fields.

  • Calculate the percentage of invasion inhibition relative to the untreated control.

In Vivo Tumor Growth Inhibition Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MMP inhibitor in a mouse xenograft model.[16]

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Cancer cell line

  • Test compound (e.g., Tanomastat)

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the respective groups according to the desired dosing regimen (e.g., oral gavage, intraperitoneal injection).

  • Measure the tumor dimensions with calipers and the body weight of the mice regularly (e.g., twice a week).

  • Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Continue treatment for a predetermined period or until the tumors in the control group reach a specified size.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).

  • Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Experimental Workflow Verification

The following diagram illustrates a logical workflow for the independent verification of an MMP inhibitor's mechanism of action.

Start Start In Vitro MMP Inhibition Assay In Vitro MMP Inhibition Assay Start->In Vitro MMP Inhibition Assay Determine IC50 Cell-Based Invasion Assay Cell-Based Invasion Assay In Vitro MMP Inhibition Assay->Cell-Based Invasion Assay Confirm cellular activity In Vivo Tumor Xenograft Study In Vivo Tumor Xenograft Study Cell-Based Invasion Assay->In Vivo Tumor Xenograft Study Evaluate in vivo efficacy Data Analysis & Comparison Data Analysis & Comparison In Vivo Tumor Xenograft Study->Data Analysis & Comparison Quantify anti-tumor effect Conclusion on MoA Conclusion on MoA Data Analysis & Comparison->Conclusion on MoA

Fig. 2: Workflow for mechanism of action verification.

References

Assessing the Long-Term Safety and Efficacy of AOC 1020: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in the treatment of Facioscapulohumeral Muscular Dystrophy (FSHD) is emerging with the development of novel therapeutics targeting the root cause of the disease. Among these, AOC 1020 (delpacibart braxlosiran or del-brax), an antibody-oligonucleotide conjugate from Avidity Biosciences, has shown promise in early clinical trials. This guide provides a comparative analysis of AOC 1020 against other therapeutic alternatives, with a focus on long-term safety and efficacy, to aid researchers, scientists, and drug development professionals in their evaluation of these innovative treatments.

FSHD is a progressive genetic muscle disorder characterized by the aberrant expression of the DUX4 (Double Homeobox 4) gene in skeletal muscle.[1][2] This leads to muscle degeneration, weakness, and significant disability. Currently, there are no FDA-approved treatments that address the underlying cause of FSHD.[1][2]

AOC 1020 is designed to directly target the DUX4 mRNA, thereby reducing the production of the toxic DUX4 protein.[1][2] This guide will delve into the available data for AOC 1020 and compare it with another investigational therapy, losmapimod (B1675150), a small molecule inhibitor of p38α/β mitogen-activated protein kinase (MAPK) which is also being evaluated for the treatment of FSHD.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of AOC 1020 and losmapimod, providing a side-by-side comparison of their efficacy and safety profiles.

Table 1: Efficacy Data Comparison
EndpointAOC 1020 (FORTITUDE - Phase 1/2)[3][4]Losmapimod (ReDUX4 - Phase 2b)[5][6][7]Losmapimod (REACH - Phase 3)[8][9]
Primary Endpoint Safety and TolerabilityChange from baseline in DUX4-driven gene expressionChange from baseline in Reachable Workspace (RWS)
Biomarker: DUX4-regulated gene expression >50% mean reduction in DUX4 regulated genes in muscle biopsies at 4 months (2 mg/kg cohort)[3]No significant difference between losmapimod and placebo[5][6][7]Not reported as a primary or secondary endpoint
Functional Outcome: Reachable Workspace (RWS) Trends of functional improvement observed[3]Statistically significant improvements in RWS with weights and dynamometry[6][7]No benefit seen in participants treated versus placebo[9]
Muscle Imaging: Muscle Fat Infiltration (MFI) Explored as an exploratory measureStatistically significant slowing of muscle fat infiltration (0.03% vs 0.52% placebo; p=0.01)[7]No benefit seen in participants treated versus placebo[9]
Patient-Reported Outcomes (PROs) Positive trends observed in patient and clinician-reported outcomes[3]Significant improvement on Patients' Global Impression of Change (PGIC) (p=0.02)[7]No benefit seen in PGIC or NeuroQoL-UE[9]
Table 2: Safety and Tolerability Data Comparison
Adverse Events (AEs)AOC 1020 (FORTITUDE - Phase 1/2)[3][4]Losmapimod (ReDUX4 - Phase 2b)[6]Losmapimod (REACH - Phase 3)[9]
Overall Profile Favorable safety and tolerabilityWell toleratedOverall rate of AEs similar to placebo
Severity of AEs All AEs were mild or moderateMost AEs were mild to moderateNot specified in detail in available results
Serious Adverse Events (SAEs) No SAEs reportedTwo SAEs in the losmapimod group, deemed unrelated to treatment (alcohol poisoning, suicide attempt, postoperative wound infection)[6]No treatment-related SAEs
Discontinuations due to AEs No discontinuationsNo treatment discontinuations due to AEs[6]No discontinuations due to AEs
Most Common AEs Fatigue, rash, hemoglobin decrease/anemia, and chills[4]Not specified in detail in available resultsNot specified in detail in available results

Experimental Protocols

AOC 1020: FORTITUDE (Phase 1/2) Trial
  • Study Design: A randomized, double-blind, placebo-controlled, multi-center, three-part study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single and multiple ascending doses of AOC 1020 administered intravenously to adult participants with FSHD.[10][11][12]

  • Participant Population: Adults aged 18 to 65 years with a genetic diagnosis of FSHD1 or FSHD2.[11][12]

  • Intervention: Intravenous administration of AOC 1020 or placebo. The trial includes dose-titration and multiple-ascending dose cohorts.[11][12]

  • Key Assessments:

    • Safety and Tolerability: Monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]

    • Pharmacokinetics: Measurement of AOC 1020 concentrations in plasma and muscle tissue.[11]

    • Pharmacodynamics:

      • DUX4-regulated gene expression: Assessed in muscle biopsies via quantitative reverse transcription polymerase chain reaction (qRT-PCR).[4]

      • Muscle composition: Evaluated by Magnetic Resonance Imaging (MRI).[13]

    • Exploratory Efficacy:

      • Muscle function and strength: Assessed using measures such as the Releasable Workspace (RWS).[4]

      • Patient-reported outcomes (PROs). [11]

Losmapimod: ReDUX4 (Phase 2b) and REACH (Phase 3) Trials
  • Study Design (ReDUX4): A randomized, double-blind, placebo-controlled, 48-week study to assess the efficacy and safety of losmapimod in adults with FSHD.[6][14]

  • Study Design (REACH): A randomized, double-blind, placebo-controlled, 48-week, multi-national trial to evaluate the efficacy and safety of losmapimod for the treatment of FSHD.[15][16]

  • Participant Population: Adults aged 18 to 65 years with genetically confirmed FSHD1 (ReDUX4) or FSHD1/FSHD2 (REACH).[6][15]

  • Intervention: Oral administration of losmapimod (15 mg twice daily) or placebo.[6][16]

  • Key Assessments:

    • Primary Endpoint (ReDUX4): Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[6]

    • Primary Endpoint (REACH): Absolute change from baseline in Reachable Workspace (RWS).[16]

    • Secondary Endpoints (REACH): Muscle fat infiltration (MFI), Patient Global Impression of Change (PGIC), and Quality of Life in Neurological Disorders of the upper extremity (Neuro-QoL UE).[16]

    • Safety and Tolerability: Monitored through adverse event reporting.[6][9]

Visualizations

Mechanism of Action and Signaling Pathway

The following diagrams illustrate the proposed mechanism of action of AOC 1020 and the signaling pathway targeted by losmapimod.

AOC1020_Mechanism cluster_cell Muscle Cell cluster_drug AOC 1020 TfR1 Transferrin Receptor 1 (TfR1) Endosome Endosome TfR1->Endosome Internalization DUX4_mRNA DUX4 mRNA siRNA siRNA Endosome->siRNA Release of siRNA Degradation mRNA Degradation DUX4_mRNA->Degradation DUX4_Protein DUX4 Protein DUX4_mRNA->DUX4_Protein Translation RISC RISC Complex RISC->DUX4_mRNA Targets & Cleaves Apoptosis Apoptosis & Muscle Damage DUX4_Protein->Apoptosis Leads to AOC1020 AOC 1020 (Antibody-siRNA Conjugate) AOC1020->TfR1 Binds to siRNA->RISC Loads into Losmapimod_Pathway Stress Cellular Stress p38_MAPK p38 MAPK Stress->p38_MAPK Activates DUX4_Expression DUX4 Gene Expression p38_MAPK->DUX4_Expression Promotes DUX4_Protein DUX4 Protein DUX4_Expression->DUX4_Protein Leads to Downstream_Effects Muscle Cell Damage DUX4_Protein->Downstream_Effects Losmapimod Losmapimod Losmapimod->p38_MAPK Inhibits Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessments (Functional, Imaging, Biomarkers) Informed_Consent->Baseline Randomization Randomization (1:1 or 2:1) Baseline->Randomization Treatment_Arm Investigational Drug (AOC 1020 or Losmapimod) Randomization->Treatment_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Monitoring Ongoing Monitoring (Safety & Efficacy) Treatment_Arm->Monitoring Placebo_Arm->Monitoring End_of_Treatment End of Treatment Assessments Monitoring->End_of_Treatment Data_Analysis Data Collection & Analysis End_of_Treatment->Data_Analysis Results Reporting of Results Data_Analysis->Results

References

CI-1020 clinical trial results and data analysis.

Author: BenchChem Technical Support Team. Date: December 2025

After a comprehensive search for clinical trial results and data analysis related to a compound designated as CI-1020, no specific information matching this identifier could be located. Publicly available databases and scientific literature do not appear to contain clinical trial data, experimental protocols, or signaling pathway information for a drug or compound with the designation "this compound."

The search yielded information on several similarly named compounds, including CXL-1020, E-1020, and AOC 1020, as well as other numerical identifiers in a clinical context. However, none of these directly correspond to "this compound." It is possible that "this compound" may be an internal company designation that has not been publicly disclosed, a typographical error, or an outdated identifier.

Without specific clinical trial data for this compound, it is not possible to provide the requested comparison guides, quantitative data tables, experimental protocols, or signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking this information are advised to verify the compound identifier and consult internal documentation or proprietary databases that may contain information not available in the public domain.

Benchmarking CI-1020 Against the Current Standard of Care for Facioscaphumeral Muscular Dystrophy (FSHD)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Facioscaphumeral muscular dystrophy (FSHD) is a progressive genetic muscle disorder with no approved disease-modifying therapies to date. The current standard of care focuses on managing symptoms and improving quality of life. This guide provides a comprehensive comparison of the investigational drug CI-1020 (losmapimod) with the current supportive care for FSHD, and introduces a next-generation therapeutic in development, AOC 1020.

Current Standard of Care for FSHD

The management of FSHD is multidisciplinary and tailored to the individual patient's needs. There is currently no effective pharmacological intervention to halt or reverse the progression of the disease. The standard of care includes:

  • Physical Therapy: Low-intensity aerobic exercise is encouraged to maintain muscle function and overall health. Physical therapists can help design individualized exercise programs.

  • Pain Management: Musculoskeletal pain is a common symptom and is typically managed with nonsteroidal anti-inflammatory drugs (NSAIDs) and physical therapy.

  • Monitoring: Regular monitoring of pulmonary function is recommended, especially for patients with severe weakness. Cardiac screening is not routinely necessary for asymptomatic patients. Patients with large genetic deletions are advised to undergo screening for retinal vascular disease.

  • Surgical Interventions: For select patients with significant scapular winging, surgical scapular fixation may be offered to improve arm function.

An updated international standard of care guideline is anticipated to be published in 2025.

This compound (Losmapimod): An Investigational p38α/β MAPK Inhibitor

Losmapimod (B1675150) is an orally administered small molecule that selectively inhibits the p38α/β mitogen-activated protein kinases (MAPKs). The therapeutic hypothesis was that by inhibiting p38 MAP kinase, losmapimod could suppress the expression of the DUX4 gene, which is the underlying cause of FSHD.

Mechanism of Action

In FSHD, the aberrant expression of the DUX4 (Double Homeobox 4) transcription factor in muscle cells leads to a cascade of events resulting in muscle cell death and inflammation. The p38α/β MAPK pathway is believed to be a modulator of DUX4 expression. Losmapimod was developed to inhibit this pathway and thereby reduce DUX4 expression and its downstream toxic effects.

cluster_fshd_pathway FSHD Pathogenesis DUX4 Aberrant DUX4 Expression p38_MAPK p38 MAPK Pathway DUX4->p38_MAPK Downstream Downstream Gene Expression p38_MAPK->Downstream Toxicity Muscle Cell Toxicity & Inflammation Downstream->Toxicity Weakness Progressive Muscle Weakness Toxicity->Weakness

FSHD Signaling Pathway
Clinical Trial Data for Losmapimod

Losmapimod has undergone extensive clinical investigation for FSHD. While early trials showed some promise, the pivotal Phase 3 trial did not meet its primary endpoint.

Table 1: Summary of Key Clinical Trial Results for Losmapimod in FSHD

TrialPhasePrimary EndpointKey FindingsSafety
ReDUX4 (NCT04003974) 2bReduction in DUX4-driven gene expressionDid not significantly reduce DUX4 activity. Showed smaller increases in muscle fat infiltration on MRI and improvements in reachable workspace (RWS) compared to placebo.Generally well-tolerated with most adverse events being mild to moderate.
REACH (Phase 3) 3Change from baseline in RWSFailed to show improvement in participants compared to placebo.No safety concerns were identified.
Experimental Protocols: ReDUX4 Phase 2b Study

The ReDUX4 trial was a randomized, double-blind, placebo-controlled study.

  • Participants: 80 adults with FSHD type 1, aged 18-65.

  • Intervention: Participants were randomized 1:1 to receive either losmapimod (15 mg twice daily) or a placebo for 48 weeks.

  • Primary Outcome Measure: The primary endpoint was the change from baseline in DUX4-driven gene expression in muscle biopsies.

  • Secondary and Exploratory Outcome Measures: These included assessments of muscle fat infiltration by whole-body muscle MRI, clinical assessments of motor function such as the Reachable Workspace (RWS), Timed Up and Go (TUG) test, and patient-reported outcomes.

cluster_redux4_workflow ReDUX4 Trial Workflow Screening Screening & Enrollment (N=80) Randomization Randomization (1:1) Screening->Randomization Losmapimod Losmapimod (15mg BID) (n=40) Randomization->Losmapimod Placebo Placebo (n=40) Randomization->Placebo Treatment 48-Week Treatment Period Losmapimod->Treatment Placebo->Treatment Endpoint Primary & Secondary Endpoint Assessment Treatment->Endpoint

ReDUX4 Experimental Workflow

AOC 1020: A Next-Generation Investigational Therapy

Given the disappointing results of losmapimod, the field is looking towards new therapeutic approaches. One such promising candidate is AOC 1020 (delpacibart braxlosiran or del-brax), an antibody-oligonucleotide conjugate (AOC).

Mechanism of Action

AOC 1020 is designed to directly target the root cause of FSHD by silencing the DUX4 mRNA. It consists of a monoclonal antibody that binds to the transferrin receptor 1 (TfR1) on muscle cells, linked to a small interfering RNA (siRNA) that targets DUX4 mRNA for degradation. This approach aims to prevent the production of the toxic DUX4 protein.

cluster_aoc1020_moa AOC 1020 Mechanism of Action AOC1020 AOC 1020 (Antibody-siRNA Conjugate) TfR1 TfR1 Receptor on Muscle Cell AOC1020->TfR1 Binding Internalization Internalization TfR1->Internalization siRNA_release siRNA Release Internalization->siRNA_release DUX4_mRNA DUX4 mRNA siRNA_release->DUX4_mRNA Targeting Degradation DUX4 mRNA Degradation DUX4_mRNA->Degradation No_DUX4 Inhibition of DUX4 Protein Production Degradation->No_DUX4

AOC 1020 Mechanism of Action
Early Clinical Data for AOC 1020

AOC 1020 is currently being evaluated in the Phase 1/2 FORTITUDE clinical trial (NCT05747924).

Table 2: Preliminary Results from the FORTITUDE Trial (Cohort A, 2 mg/kg)

BiomarkerFindingFunctional Outcomes
DUX4-regulated genes Mean reduction of >50% across multiple panels.Trends for improvements in muscle strength and function.
Circulating biomarkers ≥25% reduction in novel biomarkers and creatine (B1669601) kinase.Patient and clinician-reported outcomes showed trends of improvement.
Safety Favorable safety and tolerability with no serious adverse events reported.

Comparison Summary

FeatureCurrent Standard of CareThis compound (Losmapimod)AOC 1020 (Del-brax)
Therapeutic Approach Symptom management and supportive careInhibition of p38 MAPK to reduce DUX4 expressionDirect silencing of DUX4 mRNA
Administration Varied (physical therapy, oral medications for pain)Oral tabletIntravenous infusion
Efficacy Manages symptoms, does not alter disease courseFailed to meet primary endpoint in Phase 3 trialPromising early data showing target engagement and functional improvement trends
Development Stage Established practiceDevelopment suspended following Phase 3 trial failurePhase 1/2 clinical trial ongoing

Conclusion

While the current standard of care for FSHD provides crucial support for patients, it does not address the underlying genetic cause of the disease. The development of this compound (losmapimod) represented a significant effort to target the molecular pathology of FSHD. However, despite a sound scientific rationale, it ultimately failed to demonstrate clinical efficacy in a Phase 3 trial.

The focus of therapeutic development has now shifted to next-generation approaches like AOC 1020, which directly targets the DUX4 mRNA. The preliminary data from the FORTITUDE trial are encouraging, showing robust target engagement and early signs of functional benefit. These findings offer renewed hope for a disease-modifying therapy for the FSHD community. Continued research and clinical evaluation of novel therapeutic strategies are essential to address the high unmet medical need in FSHD.

Experimental Findings on CI-1020: A Comparative Analysis of a Selective Endothelin-A Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data for CI-1020, a selective endothelin-A (ETA) receptor antagonist, placed in context with other relevant ETA receptor antagonists. The data is presented to facilitate an objective comparison of performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.

This compound, also identified as PD156707, was developed by Parke-Davis (later Pfizer) as a potent and highly selective antagonist for the endothelin-A (ETA) receptor. Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are mediated through two receptor subtypes: ETA and ETB. The ETA receptor is primarily located on vascular smooth muscle cells and mediates vasoconstriction and cell proliferation. In contrast, the ETB receptor has more complex roles, including the clearance of ET-1 and mediating the release of vasodilators. The rationale behind the development of selective ETA antagonists like this compound was to block the detrimental vasoconstrictive and proliferative effects of ET-1 while preserving the potentially beneficial actions mediated by the ETB receptor.

This compound was primarily investigated for the treatment of hypertension, with a particular focus on hypoxic pulmonary hypertension. However, its clinical development was halted due to adverse effects, specifically coronary arteriopathy, observed in preclinical animal studies. This guide compares the available preclinical data for this compound with other endothelin receptor antagonists, including the selective ETA antagonists ambrisentan (B1667022) and the withdrawn drug sitaxentan, as well as the dual ETA/ETB antagonists bosentan (B193191) and macitentan.

Comparative In Vitro Potency and Selectivity

The in vitro potency and selectivity of endothelin receptor antagonists are critical parameters for understanding their pharmacological profile. The following table summarizes the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for this compound and its comparators against the ETA and ETB receptors. Lower values indicate greater potency.

CompoundTypeETA IC50 (nM)ETB IC50 (nM)ETA Ki (nM)ETB Ki (nM)ETA vs ETB Selectivity Ratio
This compound (PD156707) Selective ETA Antagonist0.3[1]480--~1600
Ambrisentan Selective ETA Antagonist0.44 - 0.6[2][3]>1000-->4000[4]
Sitaxentan Selective ETA Antagonist----~6500[5]
Bosentan Dual ETA/ETB Antagonist--4.7[6]95[6]~20[7]
Macitentan Dual ETA/ETB Antagonist0.17 - 1.3[2][3]391[6]--~50[7]

Note: IC50 and Ki values can vary depending on the specific assay conditions. The data presented here are compiled from various sources for comparative purposes.

Preclinical In Vivo Efficacy in Pulmonary Hypertension

The efficacy of this compound in animal models of pulmonary hypertension provides insight into its potential therapeutic effects. The following table summarizes key findings from a preclinical study in a rat model of chronic hypoxic pulmonary hypertension.

CompoundAnimal ModelDosageKey Findings
This compound Rat (Chronic Hypoxia)40 mg/kg/day (oral)Attenuated established pulmonary hypertension.[1]

Experimental Protocols

Reproducibility of these findings is contingent on the precise execution of experimental protocols. Below are detailed methodologies for key experiments cited in the evaluation of this compound and similar compounds.

Endothelin Receptor Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for the ETA and ETB receptors.

Objective: To quantify the inhibitory constant (Ki) of a test compound for endothelin receptors.

Materials:

  • Cell membranes expressing recombinant human ETA or ETB receptors.

  • Radioligand: [125I]-ET-1.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.2% BSA).

  • Scintillation fluid.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of the test compound.

  • In a multi-well plate, incubate the cell membranes with the radioligand ([125I]-ET-1) and varying concentrations of the test compound.

  • Include control wells with no test compound (total binding) and wells with an excess of a non-labeled ligand to determine non-specific binding.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound by plotting the percentage of specific binding against the log concentration of the compound.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[8]

Monocrotaline-Induced Pulmonary Hypertension in Rats

This in vivo model is widely used to study the pathophysiology of pulmonary hypertension and to evaluate the efficacy of potential therapeutics.[9][10]

Objective: To assess the effect of a test compound on the development or reversal of pulmonary hypertension.

Materials:

  • Male Sprague-Dawley rats.

  • Monocrotaline (B1676716) (MCT).

  • Test compound (e.g., this compound) formulated for oral administration.

  • Equipment for measuring right ventricular systolic pressure (RVSP) via catheterization.

  • Formalin for tissue fixation.

  • Equipment for histological analysis.

Procedure:

  • Induce pulmonary hypertension by a single subcutaneous injection of monocrotaline (e.g., 60 mg/kg).[11]

  • House the animals under standard conditions with free access to food and water.

  • For a prevention study, begin daily oral administration of the test compound or vehicle shortly after MCT injection. For a reversal study, allow pulmonary hypertension to develop for a period (e.g., 2 weeks) before initiating treatment.

  • At the end of the study period (e.g., 4 weeks post-MCT), anesthetize the rats and perform a right heart catheterization to measure the right ventricular systolic pressure (RVSP), a primary indicator of pulmonary hypertension.

  • Euthanize the animals and excise the heart and lungs.

  • Dissect the right ventricle (RV) from the left ventricle and septum (LV+S) and weigh them to determine the RV hypertrophy index (RV/[LV+S]).

  • Fix the lungs in formalin for histological analysis to assess the degree of pulmonary vascular remodeling.

Signaling Pathways and Experimental Workflows

Visualizing the underlying biological mechanisms and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate the endothelin signaling pathway and a typical experimental workflow.

Endothelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Pharmacological Intervention ET-1 ET-1 ETA ETA Receptor ET-1->ETA Binds ETB ETB Receptor ET-1->ETB Binds Gq Gq Protein ETA->Gq Activates NO_PGI2 NO & PGI2 Release ETB->NO_PGI2 Leads to ET1_Clearance ET-1 Clearance ETB->ET1_Clearance Mediates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca2+ Release IP3->Ca2 Vasoconstriction Vasoconstriction & Proliferation Ca2->Vasoconstriction CI1020 This compound & Selective ETA Antagonists CI1020->ETA Blocks Dual_Antagonists Dual ETA/ETB Antagonists Dual_Antagonists->ETA Blocks Dual_Antagonists->ETB Blocks

Endothelin signaling pathway and points of antagonist intervention.

Experimental_Workflow start Start: Hypothesis Formulation animal_model Induce Pulmonary Hypertension (e.g., Monocrotaline in Rats) start->animal_model treatment Administer Test Compound (e.g., this compound) and Vehicle Control animal_model->treatment monitoring Monitor Animal Health and Body Weight treatment->monitoring endpoint_measurement Endpoint Measurement (e.g., at 4 weeks) monitoring->endpoint_measurement hemodynamics Measure Right Ventricular Systolic Pressure (RVSP) endpoint_measurement->hemodynamics hypertrophy Assess Right Ventricular Hypertrophy (Fulton Index) endpoint_measurement->hypertrophy histology Histological Analysis of Pulmonary Vasculature endpoint_measurement->histology data_analysis Data Analysis and Statistical Comparison hemodynamics->data_analysis hypertrophy->data_analysis histology->data_analysis conclusion Conclusion on Compound Efficacy data_analysis->conclusion

Preclinical workflow for evaluating an ETA receptor antagonist.

References

Safety Operating Guide

Proper Disposal of CI-1020 (3-Fluoro-5-hydroxypyridine) in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe and Compliant Disposal

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of CI-1020, identified as 3-Fluoro-5-hydroxypyridine (CAS RN: 209328-55-2), a compound used in laboratory research. Adherence to these guidelines is crucial to protect personnel, prevent environmental contamination, and ensure regulatory compliance.

Immediate Safety and Handling Protocols

Before proceeding with disposal, it is imperative to handle this compound with appropriate safety measures. This compound is classified as a hazardous substance, and direct contact should be avoided.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemically resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat is required to protect from spills.[1]

  • Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be necessary to prevent inhalation.[1]

Handling:

  • Avoid generating dust.[2]

  • Use in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Wash hands and face thoroughly after handling.[1][2]

  • Avoid contact with skin, eyes, and clothing.[1]

Hazard and Disposal Data Summary

For quick reference, the following table summarizes the key hazard information and disposal recommendations for this compound (3-Fluoro-5-hydroxypyridine).

ParameterInformationSource(s)
Chemical Name 3-Fluoro-5-hydroxypyridine[3]
CAS Number 209328-55-2[3][4]
Primary Hazards Skin irritant, serious eye irritant, may cause respiratory irritation.[2][5]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, finely powdered metals, acid chlorides.[2]
Hazardous Decomposition Upon combustion, may produce carbon dioxide, carbon monoxide, nitrogen oxides (NOx), and hydrogen fluoride.
Disposal Method Dispose of as hazardous waste through an approved waste disposal plant.[2][5]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[1][5]

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste. The following steps outline the correct procedure for its collection and disposal.

1. Waste Segregation and Containerization:

  • Dedicated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) in a dedicated, properly labeled hazardous waste container.[1]

  • Halogenated Organic Waste: As a fluorinated compound, this compound waste should be segregated as halogenated organic waste.[6][7]

  • Container Integrity: Ensure the waste container is made of a compatible material, is in good condition, and has a secure, tight-fitting lid.[6] Keep the container closed except when adding waste.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of potential spills.[1]

2. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste."

  • Identify the contents, including the full chemical name: "3-Fluoro-5-hydroxypyridine." Avoid using abbreviations or chemical formulas.

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when waste was first added to the container.

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area.

  • Keep the storage area cool and dry, away from heat and sources of ignition.[2]

  • Ensure the storage location is away from incompatible materials.[2]

4. Disposal Request:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Follow your institution's specific procedures for requesting a waste pickup.

5. Spill Management:

  • In the event of a spill, assess the situation to ensure it is safe to clean up.

  • Wear appropriate PPE.

  • If the spill is a powder, carefully sweep it up and place it in the designated hazardous waste container. Avoid creating dust.[2]

  • If the spill is a solution, absorb it with an inert material (e.g., vermiculite, sand) and place the absorbent material into the hazardous waste container.

  • Clean the spill area thoroughly.

  • For large or unmanageable spills, evacuate the area and contact your EHS department or emergency response team.

Experimental Protocol Considerations

Note on Chemical Neutralization:

While chemical treatment to neutralize or deactivate hazardous waste can be a valid disposal strategy, it should only be performed by trained personnel following a validated and approved protocol for the specific chemical. Due to the hazardous nature of 3-Fluoro-5-hydroxypyridine and its potential to form dangerous byproducts, unverified neutralization procedures are not recommended.

The preferred and safest method of disposal is through a licensed hazardous waste disposal company, which typically utilizes high-temperature incineration for the complete destruction of fluorinated organic compounds.[1][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound (3-Fluoro-5-hydroxypyridine) Disposal Workflow start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Solid, Liquid, Contaminated Material) container Select a Designated Halogenated Organic Waste Container assess->container ppe->assess label_container Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->label_container collect Collect Waste in Container label_container->collect store Store Securely in a Designated Area collect->store spill Spill Occurs? store->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes request Contact EHS for Waste Pickup spill->request No cleanup->store end End: Waste Disposed Compliantly request->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.

References

Personal protective equipment for handling CI-1020

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of CI-1020, a potent and selective endothelin-A receptor (ETA) antagonist. Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Immediate Safety and Hazard Information

This compound, also known as PD-156707, requires careful handling due to its potential biological and chemical hazards. The following is a summary of key safety data.

Hazard Identification and Precautionary Statements:

Hazard StatementDescriptionPrecautionary Measures
H302 Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[1]
H410 Very toxic to aquatic life with long lasting effects.Avoid release to the environment. Collect spillage.[1]
Skin & Eye Irritation May cause skin and eye irritation.Wear protective gloves, clothing, and eye/face protection. If on skin, wash with plenty of water. If in eyes, rinse cautiously with water for several minutes.[1]

First Aid Measures:

Exposure RouteFirst Aid Procedure
Eye Contact Remove contact lenses if present and easy to do. Flush eyes immediately with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and wash before reuse.[1]
Ingestion If swallowed, rinse mouth. Do not induce vomiting. Call a poison control center or physician immediately.[1]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound.

PPE CategorySpecific Requirements
Eye and Face Protection Safety goggles with side-shields are mandatory.[1]
Hand Protection Chemical-resistant protective gloves (e.g., nitrile) are required.[1]
Skin and Body Protection An impervious lab coat or clothing should be worn to prevent skin contact.[1]
Respiratory Protection A suitable respirator should be used if there is a risk of inhalation of dust or aerosols, especially when handling the powdered form.[1]

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the stability of this compound and ensure the safety of laboratory personnel.

Handling:

  • Work Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Cross-Contamination: Avoid cross-contamination with other reagents. Use dedicated labware and equipment.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling this compound.[1]

Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.[1]

  • Incompatibilities: Avoid contact with strong acids, alkalis, and strong oxidizing or reducing agents.[1]

  • Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local environmental regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection: Collect all waste containing this compound, including unused material and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.

  • Container Management: The waste container must be kept securely closed except when adding waste. Ensure the container is compatible with the chemical.

  • Aqueous Waste: Do not dispose of this compound down the drain, as it is very toxic to aquatic life.[1] Collect all aqueous waste containing this compound in a designated hazardous waste container.

  • Final Disposal: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Experimental Protocol: In Vitro Cell-Based Assay

This section provides a representative protocol for assessing the antagonist activity of this compound on endothelin-1 (B181129) (ET-1) induced cellular responses.

Objective: To determine the inhibitory effect of this compound on ET-1-induced calcium influx in a relevant cell line expressing the endothelin-A receptor (e.g., vascular smooth muscle cells).

Materials:

  • This compound (PD-156707)

  • Endothelin-1 (ET-1)

  • Human Pulmonary Artery Smooth Muscle Cells (HPASMC) or other suitable cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescent plate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture HPASMC in complete medium at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells into a 96-well plate at a suitable density to achieve a confluent monolayer on the day of the experiment.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of ET-1 in a suitable buffer.

    • On the day of the experiment, prepare serial dilutions of this compound and a working solution of ET-1 in an appropriate assay buffer.

  • Calcium Flux Assay:

    • Wash the confluent cell monolayer with an appropriate buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's protocol.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 30 minutes).

    • Measure the baseline fluorescence using a fluorescent plate reader.

    • Stimulate the cells with ET-1.

    • Immediately measure the change in fluorescence over time to determine the intracellular calcium concentration.

  • Data Analysis:

    • Calculate the change in fluorescence intensity in response to ET-1 in the presence and absence of this compound.

    • Plot the data as a dose-response curve to determine the IC50 value of this compound.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the endothelin-A receptor signaling pathway and a general experimental workflow for testing this compound.

Endothelin_A_Receptor_Signaling_Pathway ET1 Endothelin-1 (ET-1) ETA_Receptor Endothelin-A Receptor (ETA) ET1->ETA_Receptor Binds to Gq Gq protein ETA_Receptor->Gq Activates CI1020 This compound CI1020->ETA_Receptor Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Ca_release->PKC Activates Cellular_Response Cellular Responses (e.g., Vasoconstriction, Cell Proliferation) PKC->Cellular_Response Leads to

Caption: Endothelin-A Receptor Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HPASMC) start->cell_culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding dye_loading Load cells with Calcium-sensitive dye cell_seeding->dye_loading pre_incubation Pre-incubate cells with this compound dye_loading->pre_incubation compound_prep Prepare this compound and ET-1 solutions compound_prep->pre_incubation baseline_reading Measure baseline fluorescence pre_incubation->baseline_reading stimulation Stimulate with ET-1 baseline_reading->stimulation measurement Measure fluorescence change stimulation->measurement data_analysis Data Analysis (IC50 determination) measurement->data_analysis end End data_analysis->end

Caption: General experimental workflow for a cell-based calcium flux assay with this compound.

References

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CI-1020

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